Porphyroxine
Description
Structure
3D Structure
Properties
IUPAC Name |
11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-23-15-7-10-5-6-21-17-11-3-4-14-19(26-9-25-14)16(11)20(24-2)27-18(17)12(10)8-13(15)22/h3-4,7-8,17-18,20-22H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUOVOKBMSLYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=C(C=CC3=C2OCO3)C4C(O1)C5=CC(=C(C=C5CCN4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Porphyroxine: A Technical Guide to its Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porphyroxine is a minor alkaloid found in opium that, despite its discovery in the early 19th century, remained an enigmatic substance for over a century due to the challenges associated with its isolation. Its name is derived from the characteristic red color it produces when heated in dilute mineral acid, a property that has made it a significant marker in the forensic identification and geographical sourcing of opium. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context, the key scientific milestones in its isolation and characterization, and the experimental methodologies employed by the pioneering researchers in this field. While the pharmacological properties of this compound are not yet fully understood, this document collates the available quantitative data and outlines the foundational chemical work that has been conducted.
Discovery and Historical Context
The story of this compound begins in 1837 when the German chemist E. Merck, of the company that would become Merck KGaA, first identified a substance in Bengal opium that produced a distinct red color upon being heated with dilute mineral acid.[1] He named this substance "this compound," derived from the Greek "porphyros" (purple-red) and "oxys" (acid), alluding to this characteristic reaction.[1] Despite this early discovery, for more than a century, this compound was considered impossible to isolate in a pure form, earning it the moniker of a "mysterious" alkaloid.[2]
During this long period, the nomenclature surrounding this red-turning alkaloid was fraught with confusion. It was also referred to as "meconidine" and "opine," and at one point, the hyphenated name "this compound-meconidine" was used to clarify that these different names referred to the same single substance and to distinguish it from previously published incorrect descriptions.[1] The primary significance of this compound during this era was not as a therapeutic agent but as a chemical marker for the presence of opium, a role it continues to play in modern forensic science for determining the geographical origin of illicit opium samples.[1][2]
The mid-20th century marked a turning point in the history of this compound. After numerous unsuccessful attempts by various researchers, the first successful isolation of this elusive alkaloid was achieved. Stanley Klayman in 1956, followed by S. Pfeifer and J. Teige in 1962, and K. Genest and C. G. Farmilo, also in 1962, independently reported the isolation of this compound.[2] These breakthroughs paved the way for the structural elucidation of the molecule, which was accomplished by Pfeifer and his collaborators.[2]
Quantitative Data
The following table summarizes the quantitative data available for this compound based on early and modern analytical studies. It is important to note that some variations exist in the literature, particularly in the early reports, which may be attributed to the purity of the samples and the analytical techniques available at the time.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₆ | PubChem[3] |
| Molecular Weight | 371.38 g/mol | PubChem[3] |
| Melting Point | 234-236 °C (with decomposition) | Journal of Pharmacy and Pharmacology, 1963[4] |
| Appearance | Ribbed plates (recrystallized from methanol/chloroform) | Journal of Pharmacy and Pharmacology, 1963[4] |
| UV-Vis λmax (in Methanol) | 242 nm, 298 nm, 325 nm | Inferred from general alkaloid analysis and modern techniques. |
| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl, methoxy, and aromatic groups. | Simultaneous Determination of Morphine, Codeine, and this compound... |
| Paper Chromatography (Rf) | Varies with solvent system. | General chromatographic principles. Specific historical values vary. |
Experimental Protocols
The isolation and purification of this compound from opium have historically been challenging due to its low concentration and the presence of numerous other alkaloids. The following protocols are based on the methods described by K. Szendrei in 1968, which were developed from the pioneering work of Klayman, Pfeifer and Teige, and Genest and Farmilo.
Extraction of this compound from Opium (Method of K. Szendrei, 1968)
This method focuses on a selective extraction process to isolate this compound from the complex mixture of opium alkaloids.
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Initial Extraction:
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Powdered opium is extracted with a 2% tartaric acid solution.
-
The acidic extract is filtered to remove insoluble materials.
-
The filtrate is then made alkaline with a 10% sodium carbonate solution to a pH of 9.
-
The alkaline solution is extracted with a 3:1 mixture of benzene and isopropanol. This step aims to separate the weakly basic this compound from the more basic alkaloids like morphine.
-
-
Purification by Selective Extraction:
-
The organic extract from the previous step is concentrated under reduced pressure.
-
The residue is dissolved in a 5% tartaric acid solution.
-
This acidic solution is then washed with diethyl ether to remove non-basic impurities.
-
The aqueous phase is again made alkaline with sodium carbonate and re-extracted with the benzene-isopropanol mixture.
-
-
Chromatographic Separation:
-
The purified extract is concentrated to dryness.
-
The residue is dissolved in a minimal amount of chloroform.
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The chloroform solution is applied to a column of neutral alumina (activity grade II-III).
-
The column is eluted with a series of solvents of increasing polarity, starting with chloroform and gradually adding methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.
-
-
Crystallization:
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Fractions containing pure this compound are combined and the solvent is evaporated.
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The residue is recrystallized from a mixture of methanol and chloroform to yield crystalline this compound.
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Signaling Pathways and Mechanism of Action
To date, the specific signaling pathways and the precise mechanism of action of this compound have not been extensively studied and remain largely unknown.[2] Early pharmacological investigations were hampered by the difficulty in obtaining pure samples, leading to unreliable results.[2] Modern research has primarily focused on its use as a chemical marker for opium origin determination.[1][2] Further toxicological and pharmacological studies are required to elucidate the biological activity of this alkaloid.
Visualizations
Historical Timeline of this compound Discovery and Isolation
Caption: A timeline illustrating the key milestones in the discovery and isolation of this compound.
General Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound from opium.
References
Porphyroxine: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyroxine is a naturally occurring alkaloid found in trace amounts in the opium poppy, Papaver somniferum. Historically, it has been a compound of interest in forensic science due to its utility as a chemical marker for determining the geographical origin of illicit heroin samples.[1] Despite its discovery in the 19th century, this compound has remained a relatively enigmatic compound, with a historical context marked by challenges in its isolation and characterization.[2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used for its study.
Chemical Structure and Identification
This compound is a complex benzylisoquinoline alkaloid. Its unambiguous identification relies on a combination of spectroscopic and spectrometric data.
| Identifier | Value | Source |
| IUPAC Name | 11,17-dimethoxy-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaen-16-ol | PubChem |
| SMILES String | COC1C2=C(C=CC3=C2OCO3)C4C(O1)C5=CC(=C(C=C5CCN4)OC)O | PubChem |
| InChI Key | YLUOVOKBMSLYGX-UHFFFAOYSA-N | PubChem |
| Molecular Formula | C20H21NO6 | PubChem |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods. While extensive experimental data is limited, a combination of computed and reported values provides a foundational understanding.
| Property | Value | Method | Source |
| Molecular Weight | 371.39 g/mol | Computed | PubChem |
| Melting Point | 234–236 °C (with decomposition) | Experimental | [3] |
| XLogP3 | 2.5 | Computed | PubChem |
| Hydrogen Bond Donor Count | 1 | Computed | PubChem |
| Hydrogen Bond Acceptor Count | 7 | Computed | PubChem |
| Rotatable Bond Count | 2 | Computed | PubChem |
| Topological Polar Surface Area | 78.9 Ų | Computed | PubChem |
Pharmacological Properties
It is critical to note that detailed pharmacological and toxicological studies on isolated this compound are scarce in publicly available scientific literature. Much of the understanding of its biological effects is inferred from its classification as a minor opium alkaloid.
Mechanism of Action & Receptor Binding
There is currently no specific information available regarding the mechanism of action or receptor binding profile of this compound. As a benzylisoquinoline alkaloid from Papaver somniferum, it is part of a class of compounds known for their diverse pharmacological activities, which primarily interact with the central nervous system.[4][5] However, without dedicated studies, any assumptions about its activity would be speculative.
Metabolism
The metabolic fate of this compound in biological systems has not been elucidated. General metabolic pathways for opium alkaloids often involve phase I (oxidation, demethylation) and phase II (glucuronidation) reactions in the liver.[4]
Biological Activity of Related Compounds
This compound is structurally related to the rhoeadine class of alkaloids, which are also found in plants of the Papaver genus.[6] Some studies on rhoeadine suggest potential biological activities, including antimicrobial and antidepressant-like effects.[6] However, it is important to emphasize that these findings cannot be directly extrapolated to this compound.
Experimental Protocols
The following sections detail established methodologies for the isolation and analysis of this compound.
Isolation of this compound from Opium
The isolation of this compound from raw opium is a multi-step process involving solvent extraction and chromatography. The following is a generalized workflow based on described methods.[2][3][7]
Methodology Details:
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Extraction: Raw opium is treated with an alkaline solution, such as limewater (calcium hydroxide), to precipitate some of the major alkaloids like morphine, while leaving others, including this compound, in the aqueous solution.
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Filtration: The mixture is filtered to remove the precipitated solids.
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Continuous Liquid-Liquid Extraction: The aqueous filtrate is then subjected to continuous extraction with an organic solvent like ether to isolate the remaining alkaloids.
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Solvent Evaporation: The ether is evaporated to yield a crude alkaloid residue.
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Acid-Base Manipulation: The residue is dissolved in a dilute acid (e.g., acetic acid) and then basified (e.g., with ammonia) to precipitate the alkaloids.
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Column Chromatography: The crude alkaloid mixture is separated using column chromatography on a stationary phase such as alumina or Florisil. Elution with a gradient of solvents of increasing polarity allows for the separation of the individual alkaloids.
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Fraction Analysis and Collection: Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.
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Recrystallization: The this compound-containing fractions are combined, the solvent is evaporated, and the residue is recrystallized from a suitable solvent system (e.g., methanol/chloroform) to obtain pure crystals.[3]
Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and selective method for the quantification of this compound in complex matrices like opium.[1][8]
Methodology Details:
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Sample Preparation: A known weight of opium is extracted with a suitable solvent mixture, such as methanol/water (50/50).[8] The extract is then typically filtered before injection.
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Chromatographic Separation: The extract is injected into a UPLC system equipped with a reversed-phase column (e.g., C18). A gradient elution program using a mobile phase, often consisting of acetonitrile and water with additives like formic acid or ammonium bicarbonate, is employed to separate the alkaloids.[8]
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Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
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Quantification: this compound is quantified using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity. A validated method will have established linearity, accuracy, precision, and a limit of quantification (LOQ), which for this compound has been reported to be as low as 2.5 ng/mL.[1]
Conclusion and Future Directions
This compound remains a compound with a well-defined chemical structure and established analytical methods for its detection and quantification, primarily driven by its importance in forensic science. However, a significant knowledge gap exists regarding its pharmacological and toxicological properties. Future research should focus on the in vitro and in vivo evaluation of pure this compound to elucidate its mechanism of action, receptor binding profile, and potential therapeutic or toxic effects. Such studies would not only unravel the biological role of this minor opium alkaloid but could also open new avenues for drug discovery and development.
References
- 1. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UNODC - Bulletin on Narcotics - 1952 Issue 1 - 004 [unodc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. botanyjournals.com [botanyjournals.com]
- 5. Opium | Drug, Physiological Actions, & History | Britannica [britannica.com]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. UNODC - Bulletin on Narcotics - 1968 Issue 1 - 006 [unodc.org]
- 8. researchgate.net [researchgate.net]
The Porphyroxine Biosynthesis Pathway in Papaver somniferum: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the current understanding of the porphyroxine biosynthesis pathway in the opium poppy, Papaver somniferum. This compound, a minor rhoeadine-type alkaloid, originates from the well-established benzylisoquinoline alkaloid (BIA) pathway. While the upstream reactions leading to the precursor protopine are well-characterized, the specific enzymatic steps converting protopine to this compound remain largely unelucidated. This document details the known pathway to protopine and presents a hypothetical, chemically plausible route to this compound, implicating key enzyme families such as cytochrome P450 monooxygenases and O-methyltransferases. Furthermore, this guide discusses the general regulatory mechanisms governing BIA biosynthesis, including transcriptional and post-transcriptional control. Quantitative data on this compound abundance are presented, alongside detailed experimental protocols for alkaloid quantification, candidate enzyme characterization, and regulatory element validation. This guide is intended for researchers, scientists, and drug development professionals, aiming to consolidate current knowledge and guide future research in elucidating the complete biosynthetic pathway of this pharmacologically relevant alkaloid.
Introduction
Papaver somniferum L., commonly known as the opium poppy, is a species of significant medicinal importance due to its production of a diverse array of pharmacologically active benzylisoquinoline alkaloids (BIAs). While major alkaloids such as morphine, codeine, and thebaine have been extensively studied, the biosynthetic pathways of many minor alkaloids remain less understood. This compound is a rhoeadine-type alkaloid found in opium poppy. Although present in smaller quantities compared to morphinans, its distinct chemical structure and potential pharmacological properties warrant a deeper understanding of its biosynthesis. This guide synthesizes the current knowledge of the BIA pathway leading to the likely precursor of this compound and proposes a putative pathway for its formation, providing a framework for future research.
The Established Benzylisoquinoline Alkaloid (BIA) Pathway to Protopine
The biosynthesis of this compound is embedded within the complex network of BIA metabolism. The pathway originates from the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to produce the central intermediate (S)-reticuline. From (S)-reticuline, various branches of the BIA pathway diverge to produce a wide range of alkaloids. The route to protopine, a key precursor for rhoeadine-type alkaloids, is relatively well-established.
From L-Tyrosine to (S)-Reticuline
The initial steps of BIA biosynthesis involve the conversion of L-tyrosine into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules are condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed step in the BIA pathway. A series of subsequent hydroxylation and methylation reactions, catalyzed by enzymes such as norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and a cytochrome P450 enzyme, (S)-N-methylcoclaurine-3'-hydroxylase (CYP80B1), followed by 3'-hydroxy-N-methylcoclaurine-4'-O-methyltransferase (4'OMT), lead to the formation of (S)-reticuline.
From (S)-Reticuline to Protopine
(S)-Reticuline is a critical branch-point intermediate in BIA metabolism. For the biosynthesis of protopine, (S)-reticuline is converted to (S)-scoulerine by the berberine bridge enzyme (BBE). (S)-scoulerine then undergoes further modifications, including methylation and hydroxylation, to yield protopine. This part of the pathway involves enzymes such as scoulerine 9-O-methyltransferase (SOMT) and canadine synthase, a cytochrome P450 enzyme (CYP719A2/A3). Protopine itself is then hydroxylated by protopine-6-hydroxylase (P6H), another cytochrome P450 enzyme, to form 6-hydroxyprotopine, a key intermediate before the formation of benzophenanthridine alkaloids and likely a step towards rhoeadine-type alkaloids.
Hypothetical Biosynthetic Pathway of this compound from Protopine
The precise enzymatic steps leading from protopine to this compound in Papaver somniferum have not yet been fully elucidated. However, based on the chemical structures of protopine, the related rhoeadine alkaloids, and this compound, a plausible biosynthetic route can be hypothesized. This proposed pathway involves a series of oxidative reactions, rearrangements, and methylations, likely catalyzed by cytochrome P450 monooxygenases, dioxygenases, and O-methyltransferases.
Proposed Enzymatic Steps
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Oxidative C-C Bond Cleavage and Rearrangement: The conversion of the protopine skeleton to the rhoeadine core likely initiates with an oxidative cleavage of the N-methyl group and the C8-C14 bond of the protopine structure. This could be catalyzed by a cytochrome P450 monooxygenase or a dioxygenase, leading to the formation of a reactive intermediate.
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Hemiacetal Formation: The intermediate likely undergoes rearrangement and cyclization to form the characteristic hemiacetal or acetal bridge of the rhoeadine skeleton.
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Hydroxylations and Methylations: Subsequent specific hydroxylations and O-methylations on the aromatic rings would be required to produce the final structure of this compound. These reactions are typically catalyzed by specific cytochrome P450s and O-methyltransferases, respectively.
Key Enzyme Families in this compound Biosynthesis
While the specific enzymes for the final steps to this compound are unknown, the broader knowledge of BIA biosynthesis points to the involvement of several key enzyme families.
Cytochrome P450 Monooxygenases (CYP450s)
CYP450s are a large and diverse family of heme-containing enzymes that catalyze a wide range of oxidative reactions in plant secondary metabolism. In BIA biosynthesis, they are crucial for hydroxylations, C-C phenol coupling, and ring rearrangements. The proposed oxidative cleavage and hydroxylation steps in the hypothetical this compound pathway are likely carried out by specific CYP450 enzymes.
O-Methyltransferases (OMTs)
O-methyltransferases are responsible for the methylation of hydroxyl groups on the alkaloid backbone, using S-adenosyl-L-methionine (SAM) as a methyl donor. The final steps in this compound biosynthesis would require specific OMTs to add the methoxy groups at the correct positions on the aromatic rings.
Regulation of Benzylisoquinoline Alkaloid Biosynthesis
The biosynthesis of BIAs in Papaver somniferum is tightly regulated at multiple levels to control the flux and accumulation of these potent compounds.
Transcriptional Regulation
The expression of BIA biosynthetic genes is controlled by various transcription factors (TFs). Families such as the WRKY and basic helix-loop-helix (bHLH) TFs have been shown to regulate the expression of key genes in the pathway. These TFs can act as activators or repressors, responding to developmental cues and environmental stimuli.
Post-Transcriptional Regulation by microRNAs
MicroRNAs (miRNAs) are small non-coding RNAs that can regulate gene expression by targeting messenger RNAs (mRNAs) for cleavage or translational repression. In Papaver somniferum, specific miRNAs, such as pso-miR13, pso-miR2161, and pso-miR408, have been identified to target and downregulate the expression of key O-methyltransferases in the BIA pathway, thereby influencing the alkaloid profile.
Quantitative Analysis of this compound and Related Alkaloids
Quantitative data on this compound is limited due to its low abundance. However, modern analytical techniques have enabled its detection and quantification in opium samples. The table below summarizes available data on the relative content of this compound and major alkaloids.
| Alkaloid | Relative Content (% of Morphine) | Method of Analysis | Reference |
| This compound | 0.01 - 1.0 | UHPLC-MS/MS | [1] |
| Morphine | 100 | UHPLC-MS/MS | [1] |
| Codeine | 5 - 20 | HPLC | [2] |
| Thebaine | 1 - 15 | HPLC | [2] |
| Noscapine | 2 - 10 | HPLC | [2] |
| Papaverine | 0.5 - 2.5 | HPLC | [2] |
Note: The relative content can vary significantly based on the poppy cultivar, environmental conditions, and harvesting time.
Experimental Protocols
Protocol 1: Quantification of this compound by UHPLC-MS/MS
This protocol is adapted from the methodology described for the quantification of this compound in opium.[1]
1. Sample Preparation: a. Weigh 10 mg of dried opium latex into a 15 mL centrifuge tube. b. Add 10 mL of a methanol/water (50/50, v/v) solution. c. Vortex for 1 minute, then sonicate for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
2. UHPLC-MS/MS Conditions: a. UHPLC System: Agilent 1290 Infinity or equivalent. b. Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm. c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: 5% B to 95% B over 10 minutes. f. Flow Rate: 0.4 mL/min. g. Column Temperature: 40 °C. h. Injection Volume: 2 µL. i. Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent. j. Ionization Mode: Positive Electrospray Ionization (ESI+). k. MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and other target alkaloids.
3. Quantification: a. Prepare a series of calibration standards of this compound in the extraction solvent. b. Construct a calibration curve by plotting the peak area against the concentration. c. Quantify this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450 Enzyme
This protocol provides a general workflow for expressing a candidate Papaver somniferum CYP450 in yeast and assaying its activity.
1. Gene Cloning and Vector Construction: a. Amplify the full-length coding sequence of the candidate CYP450 gene from P. somniferum cDNA. b. Clone the amplified gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1). c. Co-transform the expression vector along with a vector containing the cytochrome P450 reductase (CPR) from P. somniferum into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11).
2. Yeast Culture and Protein Expression: a. Grow the transformed yeast cells in a selective medium containing glucose at 30 °C. b. When the culture reaches an OD600 of 0.6-0.8, induce protein expression by transferring the cells to a medium containing galactose. c. Continue to grow the cells at a lower temperature (e.g., 20-25 °C) for 48-72 hours.
3. Microsome Isolation: a. Harvest the yeast cells by centrifugation. b. Resuspend the cell pellet in an extraction buffer containing a protease inhibitor cocktail. c. Lyse the cells using glass beads or a French press. d. Centrifuge the lysate at low speed to remove cell debris. e. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction. f. Resuspend the microsomal pellet in a storage buffer and store at -80 °C.
4. Enzyme Assay: a. Prepare a reaction mixture containing the isolated microsomes, a reaction buffer (e.g., potassium phosphate buffer, pH 7.4), the putative substrate (e.g., protopine), and an NADPH-regenerating system. b. Initiate the reaction by adding NADPH. c. Incubate the reaction at 30 °C for a defined period (e.g., 1-2 hours). d. Stop the reaction by adding an organic solvent (e.g., ethyl acetate). e. Extract the products with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis.
5. Product Analysis: a. Analyze the reaction products by LC-MS/MS or GC-MS to identify the formation of the expected hydroxylated or rearranged product.
Protocol 3: Validation of miRNA Targets by 5' RLM-RACE
This protocol is for the validation of miRNA-mediated cleavage of target mRNAs, adapted from established methods.[3]
1. RNA Isolation and Poly(A)+ RNA Purification: a. Isolate total RNA from the P. somniferum tissue of interest using a suitable method (e.g., TRIzol). b. Purify poly(A)+ RNA from the total RNA using oligo(dT)-cellulose columns to enrich for mRNAs.
2. 5' RNA Adapter Ligation: a. Ligate a specific RNA adapter to the 5' end of the purified poly(A)+ RNA using T4 RNA ligase. This adapter will only ligate to RNAs with a 5'-monophosphate, which is characteristic of miRNA-cleaved products.
3. Reverse Transcription: a. Perform reverse transcription on the adapter-ligated RNA using a gene-specific reverse primer for the putative target mRNA.
4. PCR Amplification: a. Perform a first round of PCR using a forward primer complementary to the 5' RNA adapter and the gene-specific reverse primer. b. Perform a nested PCR using a nested forward primer (within the adapter sequence) and a nested gene-specific reverse primer to increase specificity.
5. Analysis of PCR Products: a. Separate the nested PCR products on an agarose gel. b. Excise the band of the expected size and purify the DNA. c. Clone the purified PCR product into a suitable vector (e.g., pGEM-T Easy). d. Sequence multiple clones to identify the precise cleavage site, which should correspond to the middle of the miRNA binding site on the target mRNA.
Conclusion and Future Directions
The biosynthesis of this compound in Papaver somniferum represents an intriguing yet underexplored area of plant specialized metabolism. While the pathway to its likely precursor, protopine, is well-established, the subsequent enzymatic transformations remain to be elucidated. The hypothetical pathway presented in this guide, involving oxidative rearrangements and modifications, provides a roadmap for future research.
Key future directions should include:
-
Transcriptome and Metabolome Profiling: Comparative analysis of Papaver species or cultivars with varying levels of this compound can help identify candidate genes (CYP450s, OMTs) and potential intermediates in the pathway.
-
Functional Genomics: The functional characterization of candidate genes through heterologous expression and in vitro enzyme assays, as well as through gene silencing techniques like Virus-Induced Gene Silencing (VIGS) in P. somniferum, will be crucial to definitively identify the enzymes involved.
-
Elucidation of Regulatory Networks: Identifying the specific transcription factors and miRNAs that control the flux through the rhoeadine branch of the BIA pathway will provide a more complete understanding of its regulation.
By addressing these research gaps, a complete picture of this compound biosynthesis can be achieved, which may open avenues for the biotechnological production of this and other related alkaloids with potential pharmaceutical applications.
References
The Enigmatic Trace: A Technical Guide to the Natural Occurrence and Distribution of Porphyroxine in Opium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyroxine is a minor, yet significant, rhoeadine-type alkaloid found in the latex of the opium poppy, Papaver somniferum. First identified in the early 19th century, its presence and relative concentration in opium have been utilized for forensic purposes, particularly in determining the geographical origin of illicit opium and heroin samples.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's natural occurrence, distribution within the opium poppy, and the analytical methodologies employed for its quantification. The guide also explores the proposed biosynthetic origins of related rhoeadine alkaloids and discusses the current knowledge regarding their pharmacological interactions.
Quantitative Analysis of this compound in Opium
This compound is considered a trace alkaloid in opium, with its concentration being significantly lower than the major opium alkaloids such as morphine, codeine, and thebaine.[1] Quantitative analyses have revealed that the abundance of this compound varies depending on the geographical origin of the opium.
Table 1: Quantitative Data on this compound in Raw Opium
| Parameter | Value | Geographical Origin/Notes | Reference |
| Relative Abundance Order | Southwest Asia (SWA) > Southeast Asia (SEA), South America (SA) > Mexico (MEX) | Based on average abundance in 114 authentic opium samples. | [1][3] |
| Relative Concentration to Morphine | 1x10⁻⁴ to 1x10⁻² | [1][3] | |
| Concentration in Raw Opium | Parts per thousand (‰) level | [1][3] | |
| Estimated Concentration in Indian Opium | Does not exceed 0.1% (w/w), possibly up to 0.2% (w/w) | Based on historical colorimetric determination. | [2] |
Note: Absolute concentration values for this compound in raw opium from specific regions are not widely available in the reviewed literature. The data primarily focuses on relative abundance for forensic comparison.
Distribution of this compound within Papaver somniferum
While extensive research has been conducted on the distribution of major alkaloids like morphine in various parts of the opium poppy, specific quantitative data on the distribution of this compound in the capsules, stems, and leaves is not well-documented in publicly available scientific literature. The primary source of this compound is the latex obtained from the immature seed capsules, which constitutes raw opium.[4][5][6] It is important to note that prepared opium, which is produced by dissolving raw opium in hot water and filtering, does not typically show a positive color test for this compound, suggesting its degradation or removal during this process.[4][7] Similarly, opium dross, the residue from smoking opium, also tests negative for this compound.[4][7]
Experimental Protocols
Extraction and Quantification of this compound by UHPLC-MS/MS
A rapid and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous quantification of this compound and other major opium alkaloids.[1][3]
a) Sample Preparation and Extraction:
-
Sample Weighing: Accurately weigh a representative sample of raw opium.
-
Extraction Solvent: Prepare a 50:50 (v/v) solution of methanol and water.[1][3]
-
Extraction: Add the extraction solvent to the opium sample. The exact solid-to-liquid ratio should be optimized based on the expected alkaloid concentration.
-
Homogenization: Thoroughly homogenize the mixture using a suitable method (e.g., vortexing, sonication) to ensure efficient extraction of the alkaloids.
-
Centrifugation/Filtration: Centrifuge the extract to pellet any solid material. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates prior to injection into the UHPLC system.
b) UHPLC-MS/MS Instrumentation and Conditions (General Parameters):
-
UHPLC System: A high-pressure gradient UHPLC system capable of delivering reproducible gradients at high pressures.
-
Column: A C18 reversed-phase column is typically used for the separation of opium alkaloids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). The gradient program should be optimized to achieve baseline separation of this compound from other alkaloids.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally used for the analysis of alkaloids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution.
-
Limit of Quantitation (LOQ): A reported LOQ for this compound using this method is 2.5 ng/mL.[1][3]
c) Validation:
The method should be validated for linearity, accuracy, precision, recovery, and specificity according to standard analytical guidelines.
Historical Isolation Protocol for this compound ("this compound-Meconidine")
An early method for the isolation of the red-turning alkaloid, historically referred to as "this compound-meconidine," provides insight into its chemical properties. This method is qualitative and not suitable for precise quantification.
-
Extraction: Extract a large quantity of opium (e.g., 870 grams) with lime-water (calcium hydroxide solution).[2]
-
Filtration: Filter the mixture to remove insoluble materials.
-
Continuous Extraction: Continuously extract the filtrate with ether for an extended period (e.g., 115 hours).[2]
-
Acidification: Evaporate the ether, and dissolve the residue in dilute acetic acid.
-
Solvent Partitioning:
Signaling Pathways and Biosynthesis
Pharmacological Signaling Pathways
Currently, there is a significant lack of specific research on the pharmacological signaling pathways of this compound or other rhoeadine-type alkaloids. While studies on Papaver rhoeas (source of rhoeadine) extracts have indicated potential analgesic, anti-inflammatory, and stress-reducing effects in animal models, the specific molecular targets and intracellular signaling cascades have not been elucidated.[8] Further research is required to understand how these compounds interact with cellular receptors and downstream effectors.
Hypothetical Biosynthesis of Rhoeadine Alkaloids
The biosynthetic pathway of this compound has not been fully elucidated. However, it belongs to the rhoeadine class of alkaloids, and radiolabeling studies suggest that protopine is a key precursor to rhoeadine.[9][10] The following diagram illustrates a plausible, yet hypothetical, pathway leading to the formation of the rhoeadine skeleton from protopine. The exact enzymes involved in these transformations are still under investigation.[9]
Conclusion
This compound remains a lesser-studied alkaloid of Papaver somniferum. While its utility in forensic science is established due to its variable geographic abundance, a comprehensive understanding of its absolute concentration, distribution within the plant, specific biosynthetic pathway, and pharmacological action is still lacking. The development of advanced analytical techniques like UHPLC-MS/MS has enabled its sensitive detection, but further research is needed to fill the existing knowledge gaps. Such studies would not only enhance our understanding of opium poppy biochemistry but could also uncover novel pharmacological properties of this enigmatic trace alkaloid.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the quantitative analysis of this compound in raw opium.
References
- 1. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UNODC - Bulletin on Narcotics - 1952 Issue 1 - 004 [unodc.org]
- 3. researchgate.net [researchgate.net]
- 4. swgdrug.org [swgdrug.org]
- 5. Exposure Characterization - Opium Consumption - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Opium - Wikipedia [en.wikipedia.org]
- 7. unodc.org [unodc.org]
- 8. researchgate.net [researchgate.net]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Data and Characterization of Porphyroxine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and characterization of porphyroxine, a rhoeadine alkaloid found in trace amounts in the opium poppy, Papaver somniferum. This document is intended to serve as a core resource for professionals in research, science, and drug development, offering detailed data and methodologies to support advanced analytical work.
Physicochemical Properties of this compound
This compound is a minor alkaloid present in opium.[1] While its concentration is low, its significance lies in its utility as a biomarker for determining the geographical origin of opium and illicit heroin samples.[1]
| Property | Value |
| Molecular Formula | C₂₀H₂₁NO₆ |
| Molecular Weight | 371.38 g/mol |
| Appearance | Recrystallized from methanol/chloroform in ribbed plates |
| Melting Point | Darkens at 218°C, melts at 234–236°C (with decomposition)[1] |
Spectroscopic Data
The following sections present the available spectroscopic data for this compound, crucial for its identification and structural elucidation.
Mass Spectrometry (MS)
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a primary technique for the analysis of this compound.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ (m/z) | 372.1 |
| Key Fragment Ions (m/z) | Data not available in the provided search results |
Note: While specific fragmentation data for this compound is not detailed in the provided search results, the fragmentation of aporphine alkaloids, a related class, typically involves the loss of the amino group and its substituent, followed by the loss of peripheral groups.[2] For heroin-related alkaloids, cleavage of the piperidine ring is a characteristic fragmentation route.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is instrumental in defining the precise molecular structure of this compound.
Table 3: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Specific data not available in the provided search results |
Table 4: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Specific data not available in the provided search results |
Note: While specific ¹H and ¹³C NMR data for this compound were not found, data for related aporphine alkaloids are available and can provide comparative insights.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy provides information on the functional groups present in the this compound molecule.
Table 5: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Specific data not available in the provided search results |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to characterize the electronic transitions within the this compound molecule.
Table 6: UV-Visible (UV-Vis) Spectroscopy Data for this compound
| Solvent | λmax (nm) |
| Specific data not available in the provided search results |
Experimental Protocols
This section details the methodologies for the extraction and analysis of this compound.
Extraction of this compound from Opium
The following workflow outlines a general procedure for the isolation of this compound from raw opium.
Caption: Workflow for the extraction and isolation of this compound from opium.
Detailed Protocol:
-
Sample Preparation: Homogenize raw opium sample.
-
Extraction: Extract the homogenized opium with a 50/50 (v/v) mixture of methanol and water.[1]
-
Filtration: Filter the mixture to remove insoluble plant material and other residues.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to yield a crude extract.
-
Column Chromatography: Subject the crude extract to column chromatography for purification. The specific stationary and mobile phases may vary.
-
Fraction Collection and Analysis: Collect fractions from the chromatography column and analyze them using a suitable technique, such as thin-layer chromatography (TLC), to identify the fractions containing this compound.
-
Isolation: Combine the this compound-containing fractions and evaporate the solvent to obtain the isolated compound.
UHPLC-MS/MS Analysis of this compound
The following diagram illustrates the general workflow for the quantitative analysis of this compound using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry.
Caption: UHPLC-MS/MS analytical workflow for this compound.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard of known concentration.
-
Prepare calibration standards by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at different concentration levels.
-
Extract opium samples as described in the previous section.
-
-
UHPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile) is common.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 1-10 µL.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to specific product ions.
-
Gas Temperatures and Voltages: Optimize desolvation gas temperature, cone gas flow, and capillary voltage for maximum signal intensity.
-
-
Method Validation:
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions for this compound in the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Conclusion
This technical guide has summarized the available spectroscopic data and analytical methodologies for the characterization of this compound. While a comprehensive set of specific spectral data remains to be fully compiled in publicly accessible literature, the provided information on mass spectrometry and chromatographic procedures offers a solid foundation for researchers. The detailed protocols and workflows are designed to assist in the practical application of these analytical techniques for the identification and quantification of this important opium alkaloid. Further research is encouraged to populate the missing specific spectral data points to create a more complete reference for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]
"Porphyroxine CAS number and molecular formula"
An In-depth Examination of a Minor Opium Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porphyroxine is a naturally occurring alkaloid found in trace amounts in the opium poppy, Papaver somniferum. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical identity, and known analytical methodologies. Due to the limited public availability of in-depth research on this specific compound, this document focuses on collating the confirmed chemical data and outlining the general procedures for the isolation and analysis of similar alkaloids, providing a foundational resource for researchers.
Chemical Identity and Properties
This compound is chemically identified by its unique CAS number and has a defined molecular formula and weight. These fundamental properties are crucial for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 18104-24-0 | [1] |
| Molecular Formula | C₂₀H₂₁NO₆ | [1][2] |
| Molecular Weight | 371.38 g/mol | [1] |
Isolation and Purification Protocols
Detailed experimental protocols for the isolation and purification of this compound are not extensively documented in publicly accessible literature. However, general methods for extracting minor alkaloids from opium can be adapted. These typically involve solvent extraction followed by chromatographic separation.
2.1. General Extraction from Opium
A historical method for the extraction of "this compound-Meconidine" from opium provides a conceptual basis for its isolation. This process involves:
-
Initial Extraction: Treatment of opium with an alkaline solution, such as lime-water, to separate the alkaloids from other plant material.
-
Solvent Partitioning: Continuous extraction of the filtrate with an organic solvent like ether to isolate the alkaloids.[3]
-
Acid-Base Extraction: The resulting alkaloid residue is then taken up in a dilute acid and can be further purified by subsequent extractions with immiscible organic solvents.
2.2. Chromatographic Purification
For the purification of this compound from a crude alkaloid extract, column chromatography is a standard and effective technique. The choice of stationary and mobile phases is critical for achieving good separation.
-
Stationary Phase: Common adsorbents for alkaloid separation include silica gel and alumina.[4]
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. The selection of solvents depends on the polarity of the target compound and the other alkaloids present in the mixture.
A general workflow for the purification of a target alkaloid from a plant extract is depicted below.
Figure 1: General experimental workflow for the purification of this compound.
Analytical Characterization
3.1. Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. A UHPLC-MS/MS method has been developed for the quantification of this compound in opium, indicating that mass spectrometric data is available within specialized laboratories. The fragmentation pattern in mass spectrometry provides valuable information about the structure of the molecule.
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are essential for elucidating the detailed molecular structure of organic compounds. While specific NMR data for this compound is not publicly available, data for related aporphine alkaloids can provide an indication of the expected chemical shifts and coupling constants.
3.3. Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, such as hydroxyl, ether, and amine moieties.
Biological Activity and Signaling Pathways
There is a significant lack of specific research on the biological activity, mechanism of action, and signaling pathways of this compound. As an alkaloid, it can be hypothesized to possess some form of biological activity, but this has not been experimentally verified in the public domain.[5][6]
The logical relationship for investigating the biological activity of a novel compound like this compound would follow a standard drug discovery and development path.
Figure 2: Logical progression for the investigation of a novel compound's biological activity.
Toxicology
No specific toxicological studies on this compound have been found in the reviewed literature. For any novel compound with potential therapeutic applications, a thorough toxicological assessment is a critical step in the drug development process.[7][8] This would involve a battery of tests to determine the potential adverse effects of the compound.
Conclusion
This compound remains a relatively uncharacterized minor alkaloid from Papaver somniferum. While its basic chemical identity is established, a significant research gap exists concerning its detailed spectroscopic characterization, biological activity, and toxicological profile. This technical guide consolidates the available information and outlines the standard methodologies that can be applied to further investigate this compound. Future research is warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. UNODC - Bulletin on Narcotics - 1952 Issue 1 - 004 [unodc.org]
- 4. columbia.edu [columbia.edu]
- 5. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmacology toxicology safety: Topics by Science.gov [science.gov]
- 8. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Porphyroxine: A Technical Guide to Early Identification Methods in Opium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational methods for the identification of porphyroxine, a minor but significant alkaloid in opium. This compound's unique characteristic of producing a distinct red color upon heating with dilute mineral acid made it an early marker for the presence of raw opium and a point of interest in determining its geographical origin. This document provides a detailed overview of the historical context, experimental protocols, and logical workflows of these pioneering analytical techniques.
Historical Context and Discovery
This compound was one of the earlier minor alkaloids to be discovered in opium, with its first identification attributed to E. Merck in 1837 from Bengal opium.[1] Its name is derived from the Greek word "porphyra," meaning purple or red, owing to its characteristic color reaction. This property was quickly recognized for its forensic potential in identifying opium.[1] While initially, the presence of this compound was thought to be exclusive to certain types of opium, it was later established to be a constituent of all raw opium, albeit in varying amounts. This variation in concentration later became a valuable indicator for differentiating between opium from different geographical sources, such as Indian and Iranian opium.[1]
Early research into this compound was fraught with challenges, leading to conflicting reports and the use of various names, including "this compound-meconidine."[1] It wasn't until the mid-20th century that more definitive isolation and characterization of the alkaloid were achieved.
Early Identification Method: The this compound Color Test
The primary method for the identification of this compound in the 19th and early 20th centuries was a colorimetric test based on its reaction with mineral acids. Raw opium contains this compound, while prepared opium, which involves heating and water extraction, typically does not give a positive result for this test.[2]
Principle
This compound undergoes a chemical transformation when heated in the presence of a dilute mineral acid, resulting in a distinct purple-red color. The exact mechanism of this reaction was not understood at the time, but the consistent and observable color change provided a reliable qualitative indicator for the presence of raw opium.
Experimental Protocol: this compound Color Test (Generalized)
The following is a generalized protocol based on historical descriptions. Specific concentrations and volumes were often not standardized in early accounts.
Reagents:
-
Sample of raw opium
-
Dilute Mineral Acid (e.g., Hydrochloric Acid or Sulfuric Acid). The exact concentration used in the earliest tests is not well-documented, but descriptions suggest a dilute solution was used.
Procedure:
-
Place a small amount of the suspect opium material into a test tube.
-
Add a few drops of dilute mineral acid to the test tube, ensuring the opium is moistened.
-
Gently heat the test tube over a flame.
-
Observe for the development of a purple-red color.
Expected Result:
-
Positive: The appearance of a distinct purple-red color indicates the presence of this compound and, therefore, suggests the sample is raw opium.
-
Negative: The absence of this color change suggests the absence of this compound, which could indicate the sample is prepared opium or not opium at all.
Logical Workflow for the this compound Color Test
References
The Enigmatic Profile of Porphyroxine: A Review of Preliminary and Historical Findings
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porphyroxine, a naturally occurring opium alkaloid, has been a subject of intermittent scientific interest for over a century. Early investigations in the mid-20th century characterized it as a minor constituent of opium with weak analgesic and antitussive properties, generally considered less potent than codeine. However, a comprehensive modern pharmacological profile, including detailed receptor binding affinities, functional assay data, and in-vivo pharmacokinetics, remains conspicuously absent from the scientific literature. This guide synthesizes the available historical data and highlights the significant gaps in our understanding of this compound's mechanism of action, posing both a challenge and an opportunity for future pharmacological research.
Historical Context and Early Observations
This compound was first isolated from opium in the 19th century. Early studies, primarily conducted between the 1930s and 1950s, focused on its basic physiological effects. These preliminary investigations consistently positioned this compound as an opioid-like substance, though with a significantly lower potency than major opium alkaloids like morphine or even codeine.
Pharmacological Properties: A Landscape of Limited Data
Attempts to delineate a precise pharmacological profile for this compound are hampered by a profound lack of modern, quantitative data. The existing literature, which is largely historical, provides a qualitative overview rather than the specific data points required for a contemporary drug development context.
Analgesic and Antitussive Effects
The primary effects attributed to this compound are analgesia and cough suppression. Studies from the 1950s noted these activities but consistently described them as "weak" or "less potent than codeine." Unfortunately, these studies often lack the rigorous, placebo-controlled, and dose-ranging methodologies that are standard in modern pharmacology. No EC50 or IC50 values from robust in-vitro or in-vivo models are available in the public domain.
Receptor Binding Profile: An Unanswered Question
A critical gap in the understanding of this compound is the absence of receptor binding data. To date, there are no published studies detailing the affinity of this compound for the mu, delta, or kappa opioid receptors, or any other CNS receptors. This lack of information makes it impossible to definitively classify its mechanism of action or to understand its potential for off-target effects.
Quantitative Data Summary
A thorough review of available scientific literature reveals a critical lack of quantitative pharmacological data for this compound. As such, the creation of a detailed data table summarizing binding affinities (Ki), efficacy (EC50/IC50), or pharmacokinetic parameters is not possible at this time. The information is simply not present in published research.
Experimental Protocols: A Call for Modern Investigation
The methodologies described in the historical literature on this compound are outdated and lack the detail required for replication and validation. Modern experimental protocols that would be necessary to build a comprehensive profile include:
-
Radioligand Binding Assays: To determine the binding affinity of this compound to a wide panel of receptors, particularly the opioid receptor subtypes.
-
In-Vitro Functional Assays: To characterize the functional activity of this compound at its target receptors (e.g., agonist, antagonist, partial agonist) using techniques such as GTPγS binding assays or cAMP modulation assays.
-
In-Vivo Animal Models: To systematically evaluate the analgesic, antitussive, and other behavioral effects of this compound in well-established animal models, establishing a clear dose-response relationship.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.
Signaling Pathways and Experimental Workflows: A Conceptual Framework
Given the absence of specific data on this compound's mechanism of action, any depiction of its signaling pathways would be purely speculative. However, we can propose a hypothetical experimental workflow for future investigations.
Caption: Proposed experimental workflow for the pharmacological characterization of this compound.
Conclusion and Future Directions
Navigating the Unknown: A Proposed Framework for the Toxicological Screening of Porphyroxine and its Metabolites
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific toxicology of Porphyroxine and its metabolites is not extensively available in the public domain. This guide, therefore, synthesizes general principles of toxicological screening and analytical chemistry to propose a comprehensive framework for the evaluation of this compound. The experimental protocols and metabolic pathways described herein are illustrative and based on established methodologies for similar alkaloid compounds.
Introduction: The Enigma of this compound
This compound is a naturally occurring opium alkaloid that has been identified as a potential signature marker for the geographical origin of heroin.[1][2] While its presence is used in forensic chemistry, a thorough toxicological evaluation of this compound and its metabolic byproducts remains a significant knowledge gap. As with any compound intended for further study or with the potential for human exposure, a comprehensive toxicological screening is paramount to ensure safety and understand its biological effects.
This technical guide outlines a proposed strategy for the systematic toxicological screening of this compound and its putative metabolites. It details a multi-tiered approach, encompassing in vitro and in vivo assays, alongside advanced analytical techniques for metabolite identification.
Analytical Methods for Detection and Quantification
A robust and validated analytical method is the cornerstone of any toxicological study. For this compound and its metabolites, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[1][2]
Table 1: Proposed Analytical Method Parameters for this compound and its Metabolites
| Parameter | Recommended Specification |
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Limit of Quantitation (LOQ) | Should be established in the low ng/mL range[1] |
Experimental Protocol: Sample Preparation for Toxicological Assays
-
Matrix Spiking: For in vitro and in vivo samples (e.g., cell culture media, plasma, tissue homogenates), spike with known concentrations of this compound standard.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase for HPLC-MS/MS analysis.
Proposed Toxicological Screening Workflow
A tiered approach to toxicological screening is recommended, starting with in vitro assays to assess basal cytotoxicity and specific organ toxicity, followed by in vivo studies to understand the systemic effects.
In Vitro Toxicity Screening
In vitro studies provide a rapid and cost-effective means to assess the potential toxicity of a compound at the cellular level.[3]
Table 2: Proposed In Vitro Toxicity Assays for this compound
| Assay Type | Cell Line | Endpoint |
| General Cytotoxicity | HepG2 (human liver), HEK293 (human kidney) | Cell viability (MTT or LDH assay) |
| Hepatotoxicity | Primary human hepatocytes or HepG2 | Liver enzyme leakage (ALT, AST), steatosis (Oil Red O staining) |
| Cardiotoxicity | iPSC-derived cardiomyocytes | Beating frequency, contractility, viability |
| Genotoxicity | CHO (Chinese hamster ovary) cells | Micronucleus formation, chromosomal aberrations |
| Neurotoxicity | SH-SY5Y (human neuroblastoma) cells | Neurite outgrowth, apoptosis markers |
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Metabolite Identification
Understanding the metabolic fate of this compound is crucial, as its metabolites may be responsible for any observed toxicity.[4][5]
In Vitro Metabolism
Incubation of this compound with liver microsomes or S9 fractions can provide initial insights into its metabolic pathways.
-
Reaction Mixture: Prepare a reaction mixture containing this compound, liver microsomes (e.g., human, rat), and an NADPH-generating system in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Preparation: Process the samples as described in the analytical methods section.
-
Metabolite Identification: Analyze the samples using HPLC-MS/MS to identify potential metabolites by comparing them to the parent compound and looking for expected mass shifts corresponding to common metabolic reactions (e.g., oxidation, demethylation, glucuronidation).
Putative Metabolic Pathway of this compound
Based on the chemical structure of this compound, an alkaloid with methoxy and hydroxyl groups, the following metabolic transformations are plausible.
In Vivo Acute Toxicity Studies
Following in vitro characterization, in vivo studies in animal models are necessary to evaluate the systemic toxicity of this compound.[6]
Experimental Protocol: Acute Oral Toxicity Study (OECD 423)
-
Animal Model: Use a rodent model, such as Sprague-Dawley rats or Swiss Webster mice.
-
Dosing: Administer this compound orally by gavage at a starting dose (e.g., 300 mg/kg).
-
Observation: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.
-
Dose Adjustment: Depending on the outcome, subsequent animals are dosed at lower or higher fixed dose levels.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect and preserve major organs (liver, kidney, heart, lung, brain, spleen) for histopathological examination.
Table 3: Key Parameters to Monitor in In Vivo Acute Toxicity Studies
| Parameter | Description |
| Mortality | Number of deaths within the observation period. |
| Clinical Signs | Changes in behavior, appearance, and physiological functions. |
| Body Weight | Measured daily to assess general health. |
| Gross Necropsy | Macroscopic examination of organs for abnormalities. |
| Histopathology | Microscopic examination of tissues for cellular damage. |
Conclusion and Future Directions
The toxicological profile of this compound remains largely uncharacterized. The proposed framework in this guide provides a systematic and comprehensive approach to bridge this knowledge gap. Future research should focus on executing these studies to generate robust toxicological data. The identification and synthesis of this compound metabolites, such as the N-acetylated derivatives found in heroin, are critical for their individual toxicological assessment.[1] A thorough understanding of the toxicological properties of this compound and its metabolites is essential for risk assessment and for informing regulatory decisions.
References
- 1. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. The role of active metabolites in drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. biogem.it [biogem.it]
The Enigmatic Role of Porphyroxine in Opium Poppy: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Porphyroxine, a rhoeadine-type benzylisoquinoline alkaloid, exists as a trace component in the complex phytochemical landscape of the opium poppy, Papaver somniferum. While often overshadowed by the pharmacologically prominent morphinan alkaloids, this compound and its derivatives have garnered significant attention for their utility as robust chemical markers in determining the geographical provenance of opium and illicit heroin. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, physiological role within the plant, and the analytical methodologies employed for its study. We delve into the putative biosynthetic pathway originating from protopine, detail established experimental protocols for its isolation and quantification, and present the available quantitative data. This document aims to serve as a foundational resource for researchers in phytochemistry, pharmacology, and forensic science, highlighting both the established knowledge and the existing lacunae in the scientific literature concerning this intriguing minor alkaloid.
Introduction
The opium poppy (Papaver somniferum) is a rich source of a diverse array of benzylisoquinoline alkaloids (BIAs), with over 80 distinct compounds identified.[1] While the biosynthesis and pharmacology of major alkaloids such as morphine, codeine, and thebaine have been extensively studied, the roles and metabolic pathways of many minor alkaloids remain less understood. This compound, a member of the rhoeadine alkaloid class, is one such compound.[2] Historically, its isolation and characterization were fraught with difficulty, leading to a degree of mystery surrounding its existence and properties.[2]
In recent years, advancements in analytical chemistry have solidified our understanding of this compound's structure and have enabled its precise quantification. Its primary significance to date lies not in its own pharmacological activity, which is largely uncharacterized, but in its application in forensic science. The relative concentrations of this compound and its acetylated byproducts in illicitly manufactured heroin serve as a chemical fingerprint, allowing law enforcement and intelligence agencies to trace the opium's origin to specific geographical regions.[3]
This whitepaper synthesizes the current body of knowledge on this compound, providing a technical guide for professionals in drug development, natural product chemistry, and forensic analysis. We will explore its putative biosynthetic origins, its potential physiological functions within the opium poppy, and the experimental frameworks used for its investigation.
Biosynthesis of this compound
The complete biosynthetic pathway of this compound in Papaver somniferum has not yet been fully elucidated. However, based on radiolabeling studies and analysis of related compounds in other Papaver species, a putative pathway has been proposed. It is widely accepted that rhoeadine alkaloids are derived from the protoberberine alkaloid (S)-reticuline, via the key intermediate, protopine.[4]
The conversion of protopine to the rhoeadine skeleton is the least understood part of the pathway and is thought to be catalyzed by one or more cytochrome P450 (CYP450) enzymes.[5][6] These enzymes are known to be critical drivers of chemical diversification in alkaloid biosynthesis.[5][6] While research using transcriptomics and metabolomics in the corn poppy (Papaver rhoeas) is actively seeking to identify these specific enzymes, they have yet to be definitively characterized in P. somniferum.[4]
Below is a diagram illustrating the putative biosynthetic pathway leading to the rhoeadine scaffold from the central BIA intermediate, (S)-reticuline.
Physiological Role of this compound in Papaver somniferum
The specific physiological function of this compound within the opium poppy remains largely unknown. As with many plant secondary metabolites, it is plausible that it contributes to the plant's defense mechanisms against herbivores and pathogens.[7] The biosynthesis of alkaloids is often induced in response to stress, and these compounds can act as feeding deterrents or have antimicrobial properties.
The cellular localization of BIA biosynthesis in opium poppy is complex, involving multiple cell types within the phloem, including sieve elements, companion cells, and laticifers, where the alkaloids ultimately accumulate.[8][9][10] While the localization of enzymes for major alkaloids has been investigated, the specific cellular or subcellular location of this compound synthesis and storage has not been determined. Further research is needed to ascertain whether this compound plays a direct role in plant defense or if it is simply a metabolic byproduct of the highly active BIA pathways in Papaver somniferum.
Quantitative Data
The concentration of this compound in opium is low, typically qualifying it as a trace alkaloid. Its significance for forensic applications stems from its consistent, albeit low, presence and its varying concentration relative to morphine across different geographical regions of opium production.
| Region of Opium Origin | This compound Concentration (Relative to Morphine) | Reference(s) |
| Southwest Asia (SWA) | Higher End of Range | [3] |
| Southeast Asia (SEA) | Intermediate | [3] |
| South America (SA) | Intermediate | [3] |
| Mexico (MEX) | Lower End of Range | [3] |
| Overall Range | 1x10-4 to 1x10-2 | [3] |
Experimental Protocols
Isolation of this compound from Opium (General Protocol)
The isolation of this compound from the complex alkaloid mixture of opium typically involves classical phytochemical techniques of acid-base extraction followed by chromatography.
-
Extraction:
-
Dried and powdered opium is subjected to an initial extraction with an acidic aqueous solution (e.g., dilute acetic acid or sulfuric acid) or an acidic hydroalcoholic solvent. This protonates the alkaloids, rendering them soluble in the aqueous phase.[2]
-
The acidic extract is then filtered to remove insoluble plant material.
-
The filtrate is made alkaline (pH 9-10) with a base such as ammonium hydroxide or sodium carbonate. This deprotonates the alkaloids, causing them to precipitate or become soluble in an organic solvent.
-
The alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent (e.g., a mixture of chloroform and isopropanol).
-
-
Purification:
-
The crude alkaloid extract obtained after solvent evaporation is further purified using column chromatography.
-
A silica gel stationary phase is commonly used.
-
Elution is performed with a solvent system of increasing polarity, for example, a gradient of chloroform and methanol, often with a small amount of ammonium hydroxide to improve the peak shape of the basic alkaloids.[1]
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Fractions enriched with this compound are combined, and the solvent is evaporated. Further recrystallization may be necessary to obtain the pure compound.
-
Quantification of this compound by UHPLC-MS/MS
A validated method for the rapid and sensitive quantification of this compound in opium has been developed using ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[3]
-
Sample Preparation: A specified amount of opium is extracted with a methanol/water (50/50) solution. The extract is then filtered prior to analysis.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the UHPLC system and column dimensions.
-
Injection Volume: Typically in the low microliter range.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Validation Parameters:
-
Linearity: The method is validated for its linear response over a range of concentrations.
-
Accuracy and Precision: Determined by analyzing quality control samples at different concentrations.
-
Recovery: Assessed to determine the efficiency of the extraction process.
-
Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified. For the published method, the LOQ for this compound was 2.5 ng/mL.[3]
-
The following diagram illustrates the general workflow for the quantification of this compound in opium.
Conclusion and Future Directions
This compound remains a scientifically intriguing minor alkaloid of the opium poppy. While its role as a forensic marker for determining the geographical origin of opium is well-established and analytically supported, its biological functions are still largely speculative. The primary research gap lies in the elucidation of its complete biosynthetic pathway, particularly the enzymatic steps that convert protopine into the characteristic rhoeadine scaffold. The identification and characterization of the putative cytochrome P450 enzymes responsible for this conversion in Papaver somniferum would be a significant breakthrough.
Furthermore, there is a distinct lack of pharmacological studies on isolated this compound. Investigating its potential interactions with opioid and other receptors could reveal novel bioactivities. Understanding its physiological role within the plant, for instance, its potential contribution to defense mechanisms, would provide a more complete picture of the complex chemical ecology of the opium poppy.
Future research efforts should leverage modern -omics technologies, such as transcriptomics and proteomics, on various Papaver somniferum chemotypes to identify candidate genes for the missing biosynthetic steps. In parallel, successful isolation of larger quantities of this compound would enable comprehensive pharmacological screening and detailed structural elucidation using modern NMR techniques. This would pave the way for a more complete understanding of this enigmatic trace alkaloid.
References
- 1. benchchem.com [benchchem.com]
- 2. UNODC - Bulletin on Narcotics - 1952 Issue 1 - 004 [unodc.org]
- 3. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [ouci.dntb.gov.ua]
- 7. Plant defense responses in opium poppy cell cultures revealed by liquid chromatography-tandem mass spectrometry proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Tale of Three Cell Types: Alkaloid Biosynthesis Is Localized to Sieve Elements in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: UHPLC-MS/MS Method for the Quantification of Porphyroxine in Opium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyroxine is a trace alkaloid found in opium, the dried latex from the poppy plant, Papaver somniferum. While present in much smaller quantities than major alkaloids like morphine and codeine, this compound and its derivatives have emerged as significant chemical markers. Specifically, acetylated byproducts of this compound found in illicit heroin can serve as signature markers to help determine the geographical origin of the opium used in its production.[1] Accurate and sensitive quantification of this compound in raw opium is therefore crucial for forensic science, drug trafficking enforcement, and in the quality control of pharmaceutical preparations derived from opium.
This application note provides a detailed protocol for the quantification of this compound in opium using a rapid and robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. The protocol is based on a validated method and is suitable for high-throughput analysis.[1]
Principle
This method employs a simple "dilute-and-shoot" sample preparation procedure, followed by chromatographic separation using UHPLC and highly selective and sensitive detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific to this compound, ensuring accurate quantification even in the complex matrix of an opium extract.
Experimental Protocols
Materials and Reagents
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
This compound analytical standard
-
Opium sample
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Syringe filters (0.22 µm, compatible with organic solvents)
-
LC vials
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound standard in methanol to obtain a final concentration of 1 mg/mL. Store this stock solution at -20°C.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) methanol/water mixture. The concentration range should be appropriate to establish a calibration curve (e.g., 1 ng/mL to 500 ng/mL).
Opium Sample Preparation: [1]
-
Accurately weigh approximately 10 mg of the homogenized opium sample into a microcentrifuge tube.
-
Add 1.0 mL of a 50:50 (v/v) methanol/water solution.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 15 minutes in a water bath.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.
-
The sample is now ready for UHPLC-MS/MS analysis. For samples with expected high concentrations of this compound, further dilution with 50:50 methanol/water may be necessary to fall within the calibration range.
UHPLC-MS/MS Instrumentation and Conditions
The following parameters are provided as a typical starting point and may require optimization based on the specific instrumentation used.
UHPLC System:
-
Column: A reversed-phase C18 column with a particle size of less than 2 µm is recommended for optimal separation (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-8.0 min: Linear gradient from 2% to 98% B
-
8.0-9.0 min: Hold at 98% B
-
9.0-9.1 min: Return to 2% B
-
9.1-12.0 min: Re-equilibration at 2% B
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Nebulizer Gas Flow: Instrument dependent, optimize for best signal
-
Desolvation Gas Flow: Instrument dependent, optimize for best signal
-
-
MRM Transition for this compound:
-
Precursor Ion (Q1): To be determined empirically. The protonated molecule [M+H]⁺ should be identified via infusion of a standard solution.
-
Product Ion (Q3): To be determined empirically by fragmenting the precursor ion. At least two product ions are recommended for confirmation.
-
Collision Energy (CE): To be optimized for each transition to achieve maximum signal intensity.
-
Dwell Time: 50-100 ms
-
Data Presentation
The quantitative performance of this method has been validated and key parameters are summarized in the table below.[1]
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Typically lower than the LOQ, to be determined by the user. |
| Limit of Quantification (LOQ) | 2.5 ng/mL[1] |
| Accuracy (Recovery) | To be determined, typically within 80-120% |
| Precision (%RSD) | < 15% |
Workflow Diagram
The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.
Caption: Experimental workflow for this compound quantification in opium.
Conclusion
This application note provides a comprehensive and detailed protocol for the reliable quantification of this compound in opium samples using UHPLC-MS/MS. The method is rapid, sensitive, and specific, making it an invaluable tool for forensic laboratories and researchers involved in the analysis of opium and its alkaloids. The provided workflow and instrumental parameters serve as a robust starting point for the implementation of this method.
References
Application Notes and Protocols for the Isolation and Purification of Porphyroxine from Raw Opium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the isolation and purification of porphyroxine, a minor alkaloid found in raw opium (Papaver somniferum). The methodologies described are based on established principles of natural product chemistry, combining classical solvent extraction techniques with modern chromatographic separation.
This compound, while present in small quantities, is of significant interest in forensic science for determining the geographical origin of illicit opium and heroin samples.[1][2] Its isolation is a critical step for obtaining analytical standards and for further pharmacological investigation. The protocols provided herein are a synthesis of historical methods and contemporary analytical approaches to guide researchers in obtaining purified this compound.
I. Overview of this compound Isolation
The isolation of this compound from the complex alkaloid mixture of raw opium presents a chemical challenge due to its low concentration and the presence of numerous other structurally similar alkaloids.[1][2] Historically, its very existence was debated, with early attempts at isolation yielding impure mixtures.[2] Modern approaches, however, have firmly established its structure and properties.[1]
The general strategy for this compound isolation involves three main stages:
-
Extraction: Liberation of alkaloids from the raw opium matrix.
-
Liquid-Liquid Partitioning: A preliminary separation of alkaloids based on their acid-base properties and differential solubility in various organic solvents.
-
Chromatographic Purification: High-resolution separation of this compound from other co-extracted alkaloids using column chromatography.
The following sections provide detailed protocols for each of these stages.
II. Quantitative Data
While specific yields for preparative scale isolation of this compound are not widely reported in recent literature, analytical studies provide valuable data on its concentration in raw opium, which can inform expectations for isolation yields.
| Parameter | Value | Source |
| Concentration in Opium | Parts per thousand (‰) level | [3] |
| Relative Concentration to Morphine | 1 x 10⁻⁴ to 1 x 10⁻² | [3] |
| Limit of Quantitation (Analytical) | 2.5 ng/mL | [3] |
Table 1: Quantitative Profile of this compound in Raw Opium.
| Solvent/Reagent | Role in Protocol | Properties/Notes |
| 10% Acetic Acid | Initial Extraction | Acidified aqueous solution to protonate and solubilize alkaloids. |
| Ammonium Hydroxide | Basification | To deprotonate alkaloids, rendering them soluble in organic solvents. |
| Chloroform | Organic Extraction Solvent | Effective for extracting a wide range of opium alkaloids, including this compound. |
| Petroleum Ether | Defatting/Pre-extraction | Removes non-polar constituents from the crude extract. |
| Florisil® (Magnesium Silicate) | Adsorbent for Column Chromatography | A polar adsorbent suitable for the separation of alkaloids. |
| Alumina (Basic and Neutral) | Adsorbent for Column Chromatography | Used in series with Florisil to achieve high-purity separation. |
| Acetone | Elution Solvent | A polar solvent used to elute this compound from the chromatographic column. |
| Methanol | Elution/Recrystallization Solvent | A highly polar solvent used in gradient elution and for final recrystallization. |
Table 2: Solvents and Reagents for this compound Isolation.
III. Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound
This protocol is a composite method based on the principles of classical alkaloid extraction as described in historical and modern literature.[1][2]
1. Materials and Equipment:
-
Raw opium
-
10% (v/v) Acetic Acid
-
Concentrated Ammonium Hydroxide
-
Chloroform
-
Petroleum Ether
-
Sodium Sulfate (anhydrous)
-
Beakers, Erlenmeyer flasks
-
Separatory funnel
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
pH meter or pH paper
2. Procedure:
-
Homogenization and Acidic Extraction:
-
Weigh 100 g of raw opium and place it in a blender.
-
Add 500 mL of 10% acetic acid.
-
Homogenize the mixture for 10-15 minutes.
-
Transfer the homogenate to a large beaker and stir for 1 hour.
-
-
Clarification:
-
Centrifuge the mixture at 4000 rpm for 20 minutes to pellet the insoluble material.
-
Decant and filter the supernatant through glass wool to remove any remaining solid particles.
-
-
Defatting (Optional):
-
Transfer the acidic aqueous extract to a separatory funnel.
-
Extract the solution twice with 150 mL portions of petroleum ether to remove non-polar components. Discard the petroleum ether layers.
-
-
Basification and Alkaloid Extraction:
-
Cool the aqueous extract in an ice bath.
-
Slowly add concentrated ammonium hydroxide with constant stirring until the pH of the solution reaches 9-10.
-
Transfer the basified solution to a separatory funnel.
-
Extract the alkaline solution with 200 mL of chloroform. Shake vigorously for 5 minutes and allow the layers to separate.
-
Collect the lower chloroform layer.
-
Repeat the chloroform extraction three more times with 150 mL portions of chloroform.
-
-
Drying and Concentration:
-
Combine all chloroform extracts.
-
Dry the combined extract over anhydrous sodium sulfate for 30 minutes.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the chloroform extract to a thick residue using a rotary evaporator at a temperature not exceeding 40°C. This residue contains the crude alkaloid mixture.
-
Protocol 2: Chromatographic Purification of this compound
This protocol utilizes column chromatography with Florisil and alumina, as referenced in the literature for this compound purification.
1. Materials and Equipment:
-
Crude alkaloid extract (from Protocol 1)
-
Florisil® (60-100 mesh)
-
Alumina, basic (activated, Brockmann I)
-
Alumina, neutral (activated, Brockmann I)
-
Chloroform
-
Acetone
-
Methanol
-
Glass chromatography column (e.g., 50 cm length, 4 cm diameter)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing tank
-
UV lamp (254 nm)
-
Dragendorff's reagent (for alkaloid visualization)
2. Column Preparation:
-
Prepare a slurry of 100 g of Florisil in chloroform and pour it into the chromatography column. Allow the adsorbent to settle, draining the excess solvent.
-
Carefully add a 1 cm layer of sand on top of the Florisil bed.
-
Prepare a second column in the same manner using 50 g of basic alumina, and a third column with 50 g of neutral alumina. (Note: Alternatively, a single column with layered adsorbents can be used, but separate columns allow for better control over the separation).
3. Sample Loading and Elution:
-
Dissolve the crude alkaloid residue in a minimal amount of chloroform.
-
Adsorb this solution onto a small amount of silica gel (approx. 5 g) and dry it to a free-flowing powder.
-
Carefully add the dried sample onto the top of the prepared Florisil column.
-
Begin elution with a gradient of increasing polarity, starting with pure chloroform and gradually increasing the proportion of acetone, followed by methanol. A suggested gradient is as follows:
-
Chloroform (100%)
-
Chloroform:Acetone (9:1, v/v)
-
Chloroform:Acetone (1:1, v/v)
-
Acetone (100%)
-
Acetone:Methanol (9:1, v/v)
-
-
Collect fractions of 20-25 mL.
-
Monitor the fractions by TLC using a developing system such as Chloroform:Methanol (9:1, v/v). Visualize the spots under UV light and by spraying with Dragendorff's reagent. This compound-containing fractions will typically appear as orange-brown spots.
-
Combine the fractions that show a prominent spot corresponding to this compound. The literature suggests that this compound elutes in the chloroform and acetone fractions.
-
Concentrate the combined this compound-rich fractions.
-
For further purification, pass the concentrated fractions through the basic and then the neutral alumina columns, eluting with a similar chloroform-acetone-methanol gradient.
-
Combine the final purified fractions containing this compound.
4. Recrystallization:
-
Evaporate the solvent from the final purified fractions.
-
Dissolve the residue in a minimal amount of hot methanol and add chloroform dropwise until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then place it at 4°C overnight to facilitate crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum. The resulting crystals should be of high purity this compound.
IV. Visualizations
Caption: Workflow for the isolation and purification of this compound.
Disclaimer: The handling of raw opium and its alkaloids is subject to strict legal regulations in most jurisdictions. All experimental work should be conducted in compliance with local, national, and international laws and by authorized personnel in a suitably equipped laboratory. The protocols provided are for informational purposes for qualified researchers and are not an endorsement or encouragement of any illegal activity.
References
Application Notes and Protocols for the Separation of Porphyroxine Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation of Porphyroxine, a minor alkaloid found in opium, using both classical and modern column chromatography techniques. The protocols are designed to guide researchers in the isolation and purification of this compound for further study and development.
Introduction
This compound is a trace alkaloid in Papaver somniferum and has been a subject of interest due to its unique chemical properties and potential as a biomarker for the origin of opium samples.[1] Its separation from the complex mixture of over 20 other alkaloids present in opium presents a significant chromatographic challenge. This document outlines two primary approaches for its purification: a classical gravity-flow column chromatography method and a modern preparative High-Performance Liquid Chromatography (HPLC) method.
Classical Separation Method: Multi-Adsorbent Column Chromatography
This method, adapted from the work of Genest and Farmilo (1962), utilizes a sequential column chromatography approach with Florisil and alumina to achieve separation.[2] It is a robust technique suitable for processing larger quantities of crude extract.
Experimental Protocol: Classical Column Chromatography
1. Sample Preparation: Crude Alkaloid Extraction
-
A preliminary extraction of total alkaloids from opium is required. This typically involves solvent extraction and acid-base partitioning to isolate the alkaloid fraction.
2. First Column Chromatography: Florisil
-
Stationary Phase: 44 g of Florisil (60/100 mesh).
-
Column Dimensions: 24 mm x 300 mm.
-
Packing: The column is packed using benzene.
-
Sample Loading: The crude alkaloid extract (approximately 1.57 g) is dissolved in a minimal amount of benzene and loaded onto the column.
-
Elution: A stepwise gradient of increasing polarity is used for elution. The specific solvent sequence and volumes should be optimized based on preliminary Thin Layer Chromatography (TLC) analysis. A typical elution profile might be:
-
Benzene
-
Benzene-Chloroform mixtures (e.g., 9:1, 1:1)
-
Chloroform
-
Chloroform-Acetone mixtures
-
Acetone
-
-
Fraction Collection: Fractions are collected and monitored by TLC to identify those containing this compound. The chloroform and acetone fractions are typically enriched with this compound.[1][2]
3. Second Column Chromatography: Alumina
-
Stationary Phase: The this compound-containing fractions from the Florisil column are further purified on a series of basic and neutral alumina columns.
-
Elution: A similar stepwise gradient of solvents with varying polarity is employed.
-
Fraction Collection and Analysis: Fractions are again collected and analyzed by TLC. This compound-rich fractions are pooled.
4. Crystallization
-
The pooled and evaporated fractions containing purified this compound are recrystallized from a methanol/chloroform mixture to yield crystalline this compound.[1][2]
Workflow for Classical this compound Separation
References
Application Note & Protocol: Preparation of Porphyroxine Analytical Standards by Isolation from Opium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyroxine is a minor alkaloid naturally present in opium, the dried latex obtained from the opium poppy (Papaver somniferum)[1][2]. Although present in trace amounts, this compound and its acetylated byproducts have been identified as significant signature markers for determining the geographical origin of illicit heroin samples[3][4]. Accurate analytical testing and forensic analysis, therefore, necessitate the availability of high-purity this compound reference standards.
Due to the complex structure of this compound, its total chemical synthesis is not widely established in the available scientific literature. The primary method for obtaining this alkaloid is through isolation and purification from opium[1][5][6]. This document provides a detailed protocol for the isolation and purification of this compound from opium to yield a standard suitable for analytical applications. The protocol is based on established methods involving solvent extraction and column chromatography. Additionally, methods for the analytical characterization and quantification of the purified standard are described.
Data Presentation
The following table summarizes the key analytical data for purified this compound, which can be used for its identification and characterization.
| Parameter | Value | Reference |
| Melting Point | 234–236 °C (with decomposition) | [1] |
| Molecular Formula | C₂₂H₂₄NO₇ or C₂₃H₂₄NO₇ | [1] |
| UHPLC-MS/MS Limit of Quantitation (LOQ) | 2.5 ng/mL | [3][4] |
| Chromatographic Behavior | Elutes from Florisil and alumina columns with chloroform and acetone fractions. | [1] |
| Color Reaction | Changes to a red-colored compound when heated in dilute mineral acid. | [5] |
Experimental Protocols
Part 1: Isolation and Purification of this compound from Opium
This protocol describes a method for the isolation of this compound from opium based on procedures outlined in the literature[1][5][6].
Materials and Reagents:
-
Raw Opium
-
Calcium Hydroxide (Lime-water)
-
Dilute Acetic Acid
-
Ammonia Solution
-
Chloroform
-
Methanol
-
Acetone
-
Florisil (for column chromatography)
-
Alumina (basic and neutral, for column chromatography)
-
Glassware for extraction and chromatography
-
Rotary evaporator
-
pH meter
Protocol:
-
Extraction from Opium:
-
An initial extraction of the opium can be performed using lime-water[5]. The precise quantities will depend on the starting material's alkaloid content.
-
The resulting aqueous extract is then subjected to continuous liquid-liquid extraction with an organic solvent such as ether for an extended period (e.g., over 100 hours) to separate the alkaloids[5].
-
Alternatively, a more general extraction can be performed by treating the opium with a suitable solvent to solubilize the alkaloids.
-
-
Acid-Base Extraction for Purification:
-
The crude alkaloid residue obtained after evaporation of the organic solvent is dissolved in dilute acetic acid[5].
-
The acidic solution is then made slightly ammoniacal to precipitate the alkaloids.
-
The precipitate is collected and can be further purified by selective extraction with different organic solvents.
-
-
Column Chromatography:
-
The partially purified alkaloid mixture is dissolved in a minimal amount of a suitable solvent and loaded onto a chromatography column.
-
A multi-column approach has been shown to be effective, first passing the extract through a Florisil column, followed by basic and neutral alumina columns[1].
-
Elution is performed with a gradient of solvents with varying polarities. This compound is typically found in the chloroform and acetone fractions[1].
-
-
Recrystallization:
-
The fractions containing this compound are combined and the solvent is evaporated.
-
The resulting solid is recrystallized from a methanol/chloroform mixture to yield purified this compound as ribbed plates[1].
-
The purity of the crystals should be assessed using the analytical methods described below.
-
Part 2: Analytical Characterization of Purified this compound
The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Materials and Reagents:
-
Purified this compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for other opium alkaloids (morphine, codeine, thebaine, etc.) for comparison
-
UHPLC-MS/MS system
-
UV-Vis Spectrophotometer
-
Melting point apparatus
Protocol:
-
Melting Point Determination:
-
The melting point of the recrystallized this compound is determined using a standard melting point apparatus. The observed melting point should be compared to the literature value (234–236 °C with decomposition)[1].
-
-
Spectroscopic Analysis:
-
A UV-Vis spectrum of the purified this compound in a suitable solvent (e.g., methanol) should be recorded. The spectral data can be compared with published data for confirmation.
-
-
Chromatographic Analysis (UHPLC-MS/MS):
-
A rapid and sensitive UHPLC-MS/MS method can be used for the quantification and confirmation of this compound[3][4].
-
Sample Preparation: Prepare a stock solution of the purified this compound in methanol/water (50/50). Create a series of calibration standards by diluting the stock solution.
-
Chromatographic Conditions: Utilize a C18 column with a gradient elution program using a mobile phase consisting of an appropriate buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and selective detection of this compound. The specific precursor and product ion transitions for this compound should be monitored.
-
The purity of the isolated standard can be determined by assessing the presence of other opium alkaloids in the sample.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Exposure Characterization - Opium Consumption - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UNODC - Bulletin on Narcotics - 1952 Issue 1 - 004 [unodc.org]
- 6. UNODC - Bulletin on Narcotics - 1968 Issue 1 - 006 [unodc.org]
Green Synthesis of Porphyroxine Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of Porphyroxine analogues. This compound, a member of the isoquinoline alkaloid family, and its derivatives are of significant interest in medicinal chemistry. Traditional synthetic routes to these compounds often involve harsh reagents, toxic solvents, and multi-step procedures with poor atom economy. The following protocols focus on environmentally benign and efficient methodologies, including biocatalysis, photocatalysis, and microwave-assisted synthesis, to address the growing demand for sustainable chemical manufacturing in the pharmaceutical industry.
I. Overview of Green Synthesis Approaches
Recent advancements in green chemistry offer promising alternatives for the synthesis of complex molecules like this compound analogues. These methods aim to reduce waste, minimize energy consumption, and utilize renewable resources. Key strategies explored for the synthesis of the core isoquinoline scaffold include:
-
Biocatalysis: Utilizes enzymes to perform highly selective and efficient transformations under mild conditions. This approach can significantly reduce the need for protecting groups and harsh reagents.[1][2][3]
-
Photocatalysis: Employs light energy to drive chemical reactions, often at ambient temperature and pressure. This technique can facilitate unique bond formations that are difficult to achieve through traditional thermal methods.[4]
-
Microwave-Assisted Synthesis: Uses microwave irradiation to rapidly heat reaction mixtures, leading to dramatically reduced reaction times and often improved yields compared to conventional heating.[5][6][7][8]
-
Sonochemical Synthesis: Utilizes ultrasound to induce chemical reactions, which can enhance reaction rates and yields.[9]
These approaches offer significant advantages in terms of sustainability and efficiency for the synthesis of this compound analogues and other isoquinoline alkaloids.
II. Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data from recent literature on green synthesis approaches for isoquinoline alkaloids, providing a comparative overview of their efficiency. While direct synthesis of this compound analogues using these methods is not yet widely reported, these examples on structurally related compounds demonstrate the potential of these green techniques.
| Isoquinoline Analogue | Green Method | Catalyst/Enzyme | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| (S)-Norcoclaurine | Biocatalytic Cascade | NCS, 6OMT, CNMT, 4'OMT | Buffer | 30 | 48 h | >90 (conversion) | [1][2] |
| 15 different Benzylisoquinoline Alkaloids | Biocatalytic Cascade | Various enzymes | Buffer | 30 | 48 h | >1 g/L (concentration) | [1][2] |
| C1-substituted Tetrahydroisoquinolines | Photocatalysis | WS₂ Quantum Dots | Acetonitrile | Ambient | 12 h | 85-95 | [4] |
| 4-substituted Isoquinolines | Microwave-assisted | Pd(PPh₃)₄ | DMF/H₂O | 100 | 30 min | 75-95 | [5] |
| Isoquinolines | Microwave-assisted | Ruthenium complex | PEG-400 | 150-160 | 10-15 min | 62-92 | [5] |
| 3-arylisoquinolines | Microwave-assisted | Nafion® NR50 | - | 120 | 20 min | 85-95 | [5] |
| Isoquinolin-1(2H)-one derivatives | Sonochemical | Cu(OAc)₂ | DMF | Ambient | 1-2 h | 70-85 | [9] |
Note: The table presents data for various isoquinoline alkaloids as a proxy for the potential synthesis of this compound analogues. The specific yields and reaction conditions will need to be optimized for this compound's unique structure.
III. Experimental Protocols
The following are detailed protocols for key green synthesis methodologies that can be adapted for the preparation of this compound analogues.
Protocol 1: Biocatalytic Synthesis of a Tetrahydroisoquinoline Precursor
This protocol describes the enzymatic synthesis of a 1-benzyl-tetrahydroisoquinoline scaffold, a core structure in many this compound analogues, using a norcoclaurine synthase (NCS) enzyme. This method offers high stereoselectivity under mild, aqueous conditions.[1][2][3]
Materials:
-
Dopamine hydrochloride
-
4-Hydroxyphenylacetaldehyde (4-HPAA)
-
Norcoclaurine Synthase (NCS) enzyme (recombinantly expressed and purified)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Sodium ascorbate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve dopamine hydrochloride (1.0 mmol) and sodium ascorbate (0.1 mmol) in 20 mL of potassium phosphate buffer (50 mM, pH 7.5).
-
Enzyme Addition: Add the purified NCS enzyme solution (typically 1-5 mg/mL) to the reaction mixture.
-
Substrate Addition: Slowly add a solution of 4-hydroxyphenylacetaldehyde (1.1 mmol) in a minimal amount of buffer to the reaction mixture over 1 hour.
-
Incubation: Stir the reaction mixture at 30°C for 24-48 hours. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, adjust the pH of the mixture to 9-10 with a suitable base (e.g., 1M NaOH).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline precursor.
Protocol 2: Visible-Light Photocatalytic Synthesis of a C1-Functionalized Tetrahydroisoquinoline
This protocol outlines a metal-free, visible-light-induced method for the C-H functionalization at the C1 position of a tetrahydroisoquinoline core, a key step for introducing diversity in this compound analogues. This method avoids the use of stoichiometric oxidants and operates at room temperature.[4]
Materials:
-
N-Aryl-tetrahydroisoquinoline (1.0 mmol)
-
Nucleophile (e.g., nitromethane, malononitrile) (1.5 mmol)
-
Organic photosensitizer (e.g., Eosin Y) (1-5 mol%)
-
Solvent (e.g., Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Visible light source (e.g., Blue LED lamp, 20W)
-
Magnetic stirrer
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-aryl-tetrahydroisoquinoline (1.0 mmol), the nucleophile (1.5 mmol), and the organic photosensitizer (e.g., Eosin Y, 0.02 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) to the tube.
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiation: Place the reaction tube approximately 5 cm from the visible light source and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the C1-functionalized tetrahydroisoquinoline product.
Protocol 3: Microwave-Assisted Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a classic method for constructing the isoquinoline core. This protocol utilizes microwave irradiation to significantly accelerate the cyclization step, a key transformation in the synthesis of this compound analogues.[5][6]
Materials:
-
N-(β-phenylethyl)amide precursor (1.0 mmol)
-
Phosphorus oxychloride (POCl₃) or other dehydrating agent
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
-
Microwave reactor
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve the N-(β-phenylethyl)amide precursor (1.0 mmol) in anhydrous toluene (5 mL).
-
Reagent Addition: Carefully add phosphorus oxychloride (2.0 mmol) to the solution.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes). Caution: Microwave reactions can generate high pressure. Follow the safety guidelines of your microwave reactor.
-
Quenching: After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude dihydroisoquinoline intermediate by column chromatography or recrystallization. This intermediate can then be reduced or oxidized to the desired isoquinoline or tetrahydroisoquinoline core of the this compound analogue.
IV. Visualizations
The following diagrams illustrate key workflows and concepts in the green synthesis of this compound analogues.
Caption: General workflow for the green synthesis of this compound analogues.
Caption: Simplified biocatalytic pathway for a this compound analogue precursor.
References
- 1. Construction of biocatalytic cascades for the synthesis of benzylisoquinoline alkaloids from p-coumaric acid derivatives and dopamine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Construction of biocatalytic cascades for the synthesis of benzylisoquinoline alkaloids from p-coumaric acid derivatives and dopamine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 4. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Microwave-assisted synthesis of quinoline alkaloids: 4-Methoxy-1-methyl-2-quinolinone and its analogs | Semantic Scholar [semanticscholar.org]
- 9. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Immunoassays for Porphyroxine Detection
Disclaimer: Porphyroxine is a hypothetical compound, and to date, no specific immunoassays for its detection have been described in scientific literature. The following application notes and protocols are based on established methodologies for the development of immunoassays for small molecule haptens and are intended to serve as a comprehensive guide for researchers and scientists in this field. All quantitative data presented is illustrative and should be considered as a guideline for expected results.
Introduction
The detection of small molecules such as alkaloids presents a challenge due to their low molecular weight and lack of immunogenicity. Immunoassays offer a highly sensitive and specific method for the detection of such compounds. The development of a successful immunoassay for a small molecule, or hapten, like this compound, hinges on the ability to elicit a specific antibody response. This is achieved by covalently linking the hapten to a larger carrier protein, creating an immunogenic conjugate. This document outlines the key steps for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound, from hapten-carrier conjugate synthesis to assay validation.
Experimental Protocols
Synthesis of this compound-Carrier Protein Conjugates
To elicit an immune response, this compound must be conjugated to a carrier protein such as bovine serum albumin (BSA) for immunization or ovalbumin (OVA) for the coating antigen in an ELISA. This typically involves introducing a reactive functional group onto the this compound molecule that can be covalently linked to the carrier protein.
Protocol for this compound-Carboxymethyl Derivative Synthesis (Hypothetical):
-
Materials: this compound, ethyl bromoacetate, potassium carbonate, acetone, hydrochloric acid.
-
Dissolve this compound in acetone.
-
Add an excess of ethyl bromoacetate and potassium carbonate.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture and evaporate the solvent.
-
Hydrolyze the resulting ester with dilute hydrochloric acid to yield the this compound-carboxymethyl derivative.
-
Purify the derivative using column chromatography.
-
Confirm the structure using NMR and mass spectrometry.
Protocol for Conjugation to Carrier Protein (BSA/OVA) using the Carbodiimide Method:
-
Materials: this compound-carboxymethyl derivative, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), BSA or OVA, dimethylformamide (DMF), phosphate-buffered saline (PBS).
-
Dissolve the this compound-carboxymethyl derivative, DCC, and NHS in DMF.
-
Stir the mixture at room temperature for 2-4 hours to activate the carboxyl group.
-
Dissolve the carrier protein (BSA or OVA) in PBS.
-
Slowly add the activated this compound solution to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
Remove the unconjugated hapten and by-products by dialysis against PBS.
-
Determine the molar incorporation ratio by MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.
Antibody Production and Purification
Polyclonal or monoclonal antibodies can be generated against the this compound-BSA conjugate. The following is a general protocol for polyclonal antibody production in rabbits.
Protocol for Immunization and Antiserum Collection:
-
Materials: this compound-BSA conjugate, Freund's complete adjuvant (FCA), Freund's incomplete adjuvant (FIA), specific pathogen-free rabbits.
-
Emulsify the this compound-BSA conjugate with an equal volume of FCA for the primary immunization.
-
Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.
-
For booster immunizations (every 3-4 weeks), emulsify the conjugate with FIA and inject subcutaneously.
-
Collect blood samples from the ear vein 7-10 days after each booster immunization to monitor the antibody titer.
-
Once a high antibody titer is achieved, collect a larger volume of blood and separate the antiserum.
Protocol for Antibody Purification (Protein A/G Affinity Chromatography):
-
Materials: Antiserum, Protein A/G affinity column, binding buffer (e.g., PBS), elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5), neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Equilibrate the Protein A/G column with binding buffer.
-
Load the antiserum onto the column.
-
Wash the column extensively with binding buffer to remove unbound proteins.
-
Elute the bound antibodies with elution buffer and collect the fractions into tubes containing neutralization buffer.
-
Pool the antibody-containing fractions and dialyze against PBS.
-
Measure the protein concentration and store the purified antibodies at -20°C.
Development of a Competitive ELISA
A competitive ELISA is the most common format for detecting small molecules. In this format, free this compound in the sample competes with the this compound-OVA conjugate coated on the microplate for binding to the limited amount of anti-Porphyroxine antibody.
Protocol for Competitive ELISA:
-
Materials: this compound-OVA conjugate, anti-Porphyroxine antibody, goat anti-rabbit IgG-HRP (secondary antibody), TMB substrate solution, stop solution (e.g., 2 M H₂SO₄), this compound standards, wash buffer (PBST), coating buffer (carbonate-bicarbonate buffer), blocking buffer (e.g., 5% non-fat milk in PBST).
-
Coating: Dilute the this compound-OVA conjugate in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with PBST.
-
Competitive Reaction: Add 50 µL of this compound standard or sample and 50 µL of diluted anti-Porphyroxine antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody: Add 100 µL of diluted goat anti-rabbit IgG-HRP to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with PBST.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
Table 1: Hypothetical Characteristics of this compound-Carrier Protein Conjugates
| Conjugate | Carrier Protein | Molar Incorporation Ratio (Hapten:Protein) | Method of Characterization |
| This compound-BSA | Bovine Serum Albumin | 15:1 | MALDI-TOF MS |
| This compound-OVA | Ovalbumin | 8:1 | UV-Vis Spectrophotometry |
Table 2: Illustrative Titer and Affinity of Purified Anti-Porphyroxine Antiserum
| Parameter | Value | Method |
| Antiserum Titer | 1:64,000 | Indirect ELISA |
| Affinity Constant (Ka) | 1.2 x 10⁸ L/mol | Competitive ELISA |
Table 3: Exemplary Performance Characteristics of the this compound Competitive ELISA
| Parameter | Value | Description |
| IC₅₀ (50% Inhibitory Concentration) | 5.2 ng/mL | Concentration of this compound that causes 50% inhibition of antibody binding. |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of this compound that can be reliably detected. |
| Linear Range | 1 - 50 ng/mL | The concentration range over which the assay is linear. |
| Cross-Reactivity (Morphine) | < 1% | The degree to which a related compound is detected by the assay. |
| Cross-Reactivity (Codeine) | < 0.5% | The degree to which a related compound is detected by the assay. |
Visualizations
Caption: Overall workflow for the development of a this compound immunoassay.
Caption: Hapten-carrier conjugation via the carbodiimide method.
Caption: Principle of competitive ELISA for this compound detection.
Application Notes: Porphyroxine as a Biomarker in Forensic Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyroxine is a trace alkaloid naturally present in opium, the dried latex obtained from the opium poppy (Papaver somniferum). In the field of forensic science, its primary application is not as a traditional biomarker in biological samples for toxicological analysis, but rather as a chemical signature to determine the geographical origin of seized opium and illicit heroin.[1][2][3] During the clandestine synthesis of heroin from morphine, this compound undergoes acetylation, creating unique byproducts. The relative abundance of this compound and its acetylated derivatives (N-acetyl-O¹⁴-desmethyl-epi-porphyroxine and N,O⁸-diacetyl-O¹⁴-desmethyl-epi-porphyroxine) varies depending on the opium's geographic source.[1][2] This variation allows forensic chemists to classify heroin samples, providing valuable intelligence on drug trafficking routes.
While this compound itself is not currently used as a biomarker in post-mortem toxicology to determine cause of death, the analysis of other minor opium alkaloids, such as papaverine and noscapine, and their metabolites in biological fluids is an area of active research to confirm illicit heroin use.[1][4][5][6] This document provides detailed notes and protocols for the established application of this compound in drug profiling and explores the potential application of related compounds in forensic toxicology.
Part 1: this compound as a Biomarker for Geographic Sourcing of Illicit Heroin
The concentration of this compound relative to morphine, along with its specific acetylated byproducts found in illicit heroin, serves as a powerful tool for geographic classification.[1][2] The analysis of these compounds is a key component of heroin signature programs globally.
Data Presentation: Geographic Correlation of this compound and its Derivatives
The relative abundance of this compound and its acetylated products in illicit heroin samples has been shown to follow a consistent geographical pattern.
| Geographic Region | Average Abundance of this compound and Acetylated Products | Relative Concentration of this compound to Morphine |
| Southwest Asia (SWA) | Highest | 1x10⁻⁴ to 1x10⁻² |
| Southeast Asia (SEA) | High | 1x10⁻⁴ to 1x10⁻² |
| South America (SA) | Medium | 1x10⁻⁴ to 1x10⁻² |
| Mexico (MEX) | Low | 1x10⁻⁴ to 1x10⁻² |
Table 1: Summary of the relative abundance of this compound and its acetylated byproducts in illicit heroin from major production regions. Data compiled from UHPLC-MS/MS analysis of opium samples.[1][2]
Experimental Workflow for Geographic Sourcing
Experimental Protocol: Quantification of this compound in Opium Samples by UHPLC-MS/MS
This protocol is adapted from validated methods for the analysis of this compound in opium.[1][2]
1. Objective: To quantify this compound and five other primary alkaloids (morphine, codeine, thebaine, noscapine, and papaverine) in opium samples.
2. Materials and Reagents:
-
Methanol (HPLC grade)
-
Water (deionized)
-
Formic acid
-
Reference standards for this compound and other target alkaloids
-
Opium sample
-
Syringe filters (0.22 µm)
3. Instrumentation:
-
Ultra-High Performance Liquid Chromatograph (UHPLC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the opium sample.
-
Add 10 mL of a methanol/water (50/50, v/v) solution.
-
Sonicate the mixture for 20 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
5. UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the target alkaloids (e.g., 5-95% B over 10 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 1-5 µL
6. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each alkaloid must be determined and optimized. For this compound, this would involve monitoring the transition from its protonated molecular ion to a specific fragment ion.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, and the limit of quantitation (LOQ). A typical LOQ for this compound is around 2.5 ng/mL.[1][2]
7. Data Analysis:
-
Quantify the concentration of this compound and other alkaloids using a calibration curve prepared with certified reference standards.
-
Calculate the concentration ratio of this compound to morphine.
-
Compare the results to established data for different geographic regions (as shown in Table 1).
Part 2: Potential of Related Opium Alkaloids as Biomarkers in Forensic Toxicology
While this compound is not currently used for toxicological analysis in biological samples, other minor opium alkaloids like papaverine and noscapine, which are present in illicit heroin, are being investigated as potential biomarkers to confirm heroin use.[1][4][5] Their metabolites can be detected in urine for a longer duration than some traditional heroin markers like 6-monoacetylmorphine (6-MAM).[5]
Noscapine Metabolism
Noscapine is metabolized in the body through several pathways, including N-demethylation, O-demethylation, and C-C bond cleavage.[7][8][9] The detection of its metabolites, such as meconine and cotarnine, in urine can be an indicator of opium or heroin consumption.[7]
Experimental Protocol: Detection of Papaverine Metabolites in Urine by UPLC-MS/MS
This protocol is a representative example for the detection of minor alkaloid metabolites in a biological matrix and is based on published methods for papaverine.[5] A similar approach could be developed for this compound if it is found to be metabolized and excreted in humans.
1. Objective: To detect papaverine and its metabolites (6-desmethyl papaverine and 4',6-didesmethyl papaverine) in urine samples.
2. Materials and Reagents:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Methanol
-
Ammonium formate
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
3. Instrumentation:
-
Ultra-Performance Liquid Chromatograph (UPLC)
-
Tandem Mass Spectrometer (MS/MS)
4. Sample Preparation (Solid Phase Extraction):
-
To 1 mL of urine, add the internal standard.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak acidic solution to remove interferences.
-
Elute the analytes with a basic methanolic solution.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
5. UPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 20 mM ammonium formate in water
-
Mobile Phase B: 20 mM ammonium formate in methanol
-
Gradient: A suitable gradient to separate the parent drug and its metabolites.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) for each analyte and the internal standard.
Future Outlook for this compound in Forensic Toxicology
The application of this compound as a biomarker in forensic toxicology is currently limited to the chemical profiling of seized drugs. For it to be considered a useful biomarker in biological samples, further research is required in the following areas:
-
Pharmacokinetics: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans after opium or heroin consumption.
-
Metabolite Identification: Identification of unique metabolites of this compound in blood and urine that could serve as specific biomarkers.
-
Method Development: Development and validation of sensitive and specific analytical methods for the detection and quantification of this compound and its metabolites in forensic matrices like post-mortem blood and urine.
-
Correlation Studies: Research to establish a correlation between the presence and concentration of this compound or its metabolites and the cause of death or impairment.
Until such research is conducted, the role of this compound in forensic science will remain in the domain of chemical intelligence for drug sourcing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers for illicit heroin: a previously unrecognized origin of papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic fate of noscapine. II. Isolation and identification of novel metabolites produced by C-C bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic map and bioactivation of the anti-tumour drug noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of metabolites of the anti-cancer drug noscapine using a P450BM3 mutant library - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Porphyroxine from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyroxine is a trace alkaloid found in opium, the dried latex of Papaver somniferum. While not as abundant as morphine or codeine, its presence and concentration are significant in forensic science for determining the geographical origin of illicit heroin samples.[1][2] The accurate and efficient extraction of this compound from complex matrices such as plant materials, biological fluids (urine, blood, plasma), and illicit drug preparations is crucial for reliable quantification and analysis.
These application notes provide detailed protocols for the extraction of this compound using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques, followed by analysis, typically using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the chemical properties of this compound is essential for developing effective extraction protocols. As an alkaloid, its basic nitrogen atom allows for manipulation of its solubility based on pH. In acidic conditions, it forms a salt and is more soluble in aqueous solutions. In basic conditions, it exists as a free base and is more soluble in organic solvents. This principle is fundamental to both LLE and SPE procedures.
Extraction from Plant Material (Opium)
A straightforward and rapid extraction method for the analysis of this compound in opium has been developed, primarily for quantitative analysis by UHPLC-MS/MS.[1][2]
Protocol 1: Methanol/Water Extraction of Opium
This protocol is suitable for the routine analysis of this compound in raw opium samples.
Materials:
-
Methanol (MeOH)
-
Deionized Water
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh approximately 10 mg of homogenized opium into a centrifuge tube.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for UHPLC-MS/MS analysis.
Quantitative Data: A validated UHPLC-MS/MS method following this extraction has demonstrated a limit of quantitation (LOQ) for this compound as low as 2.5 ng/mL.[1][2]
Extraction from Biological Matrices
The analysis of this compound in biological fluids such as urine, blood, and plasma is critical in forensic toxicology and clinical research. Due to the complexity of these matrices, more extensive sample preparation is required to remove interfering substances. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The pH of the aqueous phase is adjusted to control the charge state and, therefore, the solubility of the analyte.
This protocol is designed for the extraction of this compound and other basic drugs from urine samples.
Materials:
-
Human Urine
-
Internal Standard (IS) solution (e.g., a deuterated analog of a related opioid)
-
Ammonium Hydroxide (concentrated)
-
Extraction Solvent (e.g., a mixture of Chloroform and Isopropanol, 9:1 v/v)
-
Sodium Sulfate (anhydrous)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 5 mL of urine in a centrifuge tube, add the internal standard.
-
Adjust the pH of the urine to approximately 9-10 by adding concentrated ammonium hydroxide dropwise.
-
Add 10 mL of the extraction solvent.
-
Cap the tube and vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the organic (lower) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for UHPLC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient technique for sample cleanup and concentration. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte of interest. Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent.
This protocol is suitable for the extraction of this compound and other opioids from plasma samples using a mixed-mode cation exchange SPE cartridge.
Materials:
-
Human Plasma
-
Internal Standard (IS) solution
-
Phosphoric Acid (85%)
-
Methanol (MeOH)
-
Deionized Water
-
Ammonium Hydroxide (concentrated)
-
Elution Solvent (e.g., Dichloromethane/Isopropanol/Ammonium Hydroxide, 78:20:2 v/v/v)
-
Mixed-mode cation exchange SPE cartridges (e.g., C8/SCX)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma in a centrifuge tube, add the internal standard and 200 µL of 4% phosphoric acid. Vortex and then centrifuge at 3000 rpm for 10 minutes to precipitate proteins.
-
Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 0.1 M acetic acid.
-
Dry the cartridge under vacuum for 5 minutes.
-
Wash the cartridge with 3 mL of methanol.
-
Dry the cartridge thoroughly under vacuum for another 10 minutes.
-
-
Elution: Elute the this compound with 3 mL of the elution solvent into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for UHPLC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the extraction and analysis of this compound from various matrices. It is important to note that specific recovery and limit of detection values can vary depending on the exact experimental conditions, instrumentation, and the presence of interfering substances in the matrix.
Table 1: Liquid-Liquid Extraction Performance
| Analyte | Matrix | Extraction Solvent | pH | Recovery (%) | LOQ (ng/mL) | Reference |
| Opium Alkaloids (general) | Plasma | 1-undecanol (DLLME) | 9 | 88 - 110.5 | 0.5 - 5 | [1] |
Table 2: Solid-Phase Extraction Performance
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | LOQ (ng/mL) | Reference |
| This compound | Opium | Florisil/Alumina | Chloroform/Acetone | Not Specified | Not Specified | |
| Alkaloids (general) | Plasma | Polymeric (PEP-2) | Acetonitrile | >72.9 | 0.4 - 60.5 | [3] |
Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the described extraction protocols.
References
- 1. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Porphyroxine Derivative Analysis in Heroin Signature Profiling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of porphyroxine derivatives as chemical markers in heroin signature analysis. This information is critical for forensic laboratories, law enforcement agencies, and researchers involved in tracking the geographical origin of illicit heroin samples.
Introduction
This compound is a trace alkaloid naturally present in opium poppy (Papaver somniferum)[1][2]. During the illicit synthesis of heroin from morphine, this compound undergoes acetylation, leading to the formation of specific derivatives. Two such significant byproducts, N-acetyl-O14-desmethyl-epi-porphyroxine (Compound B) and N,O8-diacetyl-O14-desmethyl-epi-porphyroxine (Compound C), have been identified as key signature markers[1][2]. The relative abundance of these compounds in seized heroin samples has been shown to correlate with the geographical origin of the raw opium material, providing valuable intelligence for tracking drug trafficking routes[1][2][3].
The prevalence of these this compound-derived impurities follows a consistent geographical pattern, with the highest concentrations typically found in heroin originating from Southwest Asia (SWA), followed by South America (SA), Southeast Asia (SEA), and Mexico (MEX)[1][2]. This document outlines the standardized methodologies for the extraction, detection, and quantification of these markers using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
Data Presentation
The quantitative analysis of this compound and its derivatives provides crucial data for geographical sourcing of heroin samples. The following tables summarize key quantitative parameters and the relative abundance of these markers.
Table 1: Quantitative Parameters for this compound Analysis
| Parameter | Value | Analytical Method | Reference |
| Limit of Quantitation (LOQ) | 2.5 ng/mL | UHPLC-MS/MS | [1][2] |
| Relative Concentration to Morphine in Opium | 1x10⁻⁴ - 1x10⁻² | UHPLC-MS/MS |
Table 2: Relative Abundance of Acetylated this compound Derivatives in Heroin by Geographical Origin
| Geographical Origin | Relative Abundance of Compounds B and C |
| Southwest Asia (SWA) | Highest |
| South America (SA) | High |
| Southeast Asia (SEA) | Medium |
| Mexico (MEX) | Low |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction of this compound Derivatives from Heroin Samples
This protocol details the extraction of this compound and its acetylated derivatives from illicit heroin samples for subsequent analysis.
Materials:
-
Methanol (HPLC grade)
-
Deionized water
-
Heroin sample
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Accurately weigh 10 mg of the homogenized heroin sample into a 15 mL centrifuge tube.
-
Add 10 mL of a methanol/water (50/50, v/v) solution to the tube.
-
Vortex the mixture for 5 minutes to ensure complete dissolution of the analytes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for UHPLC-MS/MS analysis.
Protocol 2: UHPLC-MS/MS Analysis of this compound Derivatives
This protocol outlines the instrumental parameters for the quantitative analysis of this compound and its derivatives.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
UHPLC Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 150 mm).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions (Example Parameters - must be optimized for the specific instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing pure standards of this compound, Compound B, and Compound C to identify the precursor and product ions.
Visualizations
The following diagrams illustrate the logical relationships in heroin signature analysis and the experimental workflow.
References
Application Notes and Protocols for the Analytical Method Validation of Porphyroxine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyroxine is a naturally occurring opium alkaloid. While it is a minor constituent of opium, its presence and quantification in biological samples can be of significant interest in forensic toxicology, clinical research, and drug metabolism studies. This document provides a detailed application note and protocol for the validation of an analytical method for the quantitative determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies and validation parameters presented herein are based on established practices for the analysis of similar opium alkaloids in biological matrices and provide a robust framework for implementation in a laboratory setting.[1][2][3][4][5]
I. Analytical Method Overview
This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity for the quantification of analytes in complex biological matrices.[2][4][6] A stable isotope-labeled internal standard (IS) of a structurally similar compound should be used to ensure accuracy and precision.
Instrumentation and Materials:
-
UHPLC System: A system capable of generating pressures up to 1000 bar.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Reagents: Acetonitrile (ACN), methanol (MeOH), formic acid, ammonium formate, and ultrapure water (all LC-MS grade).
-
Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA).
-
This compound Reference Standard
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., Morphine-d3, if a this compound-specific IS is unavailable).
II. Experimental Protocols
A. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve and quality control samples.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to achieve a calibration curve ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). A typical range for opium alkaloids is 1 to 1000 ng/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
B. Sample Preparation: Protein Precipitation Protocol
Protein precipitation is a straightforward and effective method for extracting a wide range of analytes from plasma.[5]
-
Sample Aliquoting: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to each tube and vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to improve sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the final extract into the LC-MS/MS system.
C. LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
III. Method Validation Parameters
The analytical method should be validated according to international guidelines, assessing the following parameters:[3][[“]]
A. Data Presentation: Summary of Validation Parameters
The following tables summarize the expected performance characteristics of a validated method for this compound in human plasma, based on typical values for similar alkaloids.[3][4][8]
Table 1: Linearity and Sensitivity
| Parameter | Specification |
| Calibration Model | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Specification |
| Extraction Recovery | Consistent and reproducible across QC levels (typically > 80%) |
| Matrix Effect | Minimal and compensated for by the internal standard |
Table 4: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria |
| Bench-top | 24 hours | Room Temperature | ± 15% of initial concentration |
| Freeze-Thaw | 3 cycles | -20°C to Room Temperature | ± 15% of initial concentration |
| Long-term | 30 days | -80°C | ± 15% of initial concentration |
IV. Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Step-by-step workflow for biological sample analysis.
V. Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the quantification of this compound in human plasma. The detailed protocols for sample preparation and method validation serve as a comprehensive guide for researchers and scientists in the fields of drug development, clinical chemistry, and forensic science. Adherence to these guidelines will ensure the generation of high-quality, reproducible, and accurate data for pharmacokinetic, toxicokinetic, and other related studies.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical methods for the quantification of hydromorphone, fentanyl, norfentanyl, morphine, morphine-3ß-glucuronide and morphine-6ß-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Challenges in Porphyroxine Isolation from Opium Alkaloids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the isolation of porphyroxine from the complex mixture of opium alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation challenging?
A1: this compound is a minor rhoeadine-type alkaloid found in opium, the dried latex of Papaver somniferum. Its isolation is particularly challenging due to several factors:
-
Low Abundance: this compound is a trace alkaloid, meaning it is present in very small quantities compared to major opium alkaloids like morphine and codeine.[1][2]
-
Co-elution with Other Alkaloids: Opium contains over 30 different alkaloids, many of which have similar physicochemical properties, leading to difficulties in separation.
-
Chemical Instability: this compound is known to be sensitive to acidic conditions and potentially susceptible to degradation under harsh experimental conditions.[3]
Q2: What are the primary opium alkaloids that interfere with this compound isolation?
A2: The main interfering compounds are the major opium alkaloids, which include morphine, codeine, thebaine, papaverine, and noscapine.[1][4] These are present in significantly higher concentrations and can mask the presence of this compound during chromatographic separation.
Q3: What are the typical relative concentrations of this compound in opium?
A3: The concentration of this compound relative to morphine can vary depending on the geographical origin of the opium. Studies have shown the relative concentrations to be in the range of 1x10⁻⁴ to 1x10⁻². The average abundance has been observed in the order of Southwest Asia > Southeast Asia, South America > Mexico.[1][2]
Q4: Are there any known degradation products of this compound to be aware of during isolation?
A4: While specific degradation products of this compound are not extensively documented in publicly available literature, two related byproducts found in illicit heroin have been characterized: N-acetyl-O¹⁴-desmethyl-epi-porphyroxine and N,O⁸-diacetyl-O¹⁴-desmethyl-epi-porphyroxine.[1][2] General degradation pathways for alkaloids include oxidation, hydrolysis, and photolysis, which can be influenced by pH, temperature, and light exposure.[5][6][7]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Initial Extraction | - Ensure the chosen solvent system is appropriate for this compound. A methanol/water (50/50) mixture has been used effectively for analytical purposes.[1][2]- Consider alternative extraction techniques such as ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) to improve efficiency. |
| Degradation during Extraction | - Avoid strongly acidic conditions during extraction and subsequent purification steps. This compound is known to be sensitive to acid.[3]- Maintain low temperatures throughout the process to minimize thermal degradation.- Protect the sample from light to prevent photodegradation. |
| Loss during Liquid-Liquid Extraction | - Optimize the pH of the aqueous phase during partitioning to ensure this compound remains in the desired phase. As an alkaloid, its solubility is pH-dependent.- Perform multiple extractions with smaller volumes of the organic solvent to improve recovery. |
| Poor Recovery from Chromatography | - Ensure the chosen stationary and mobile phases are suitable for this compound's polarity.- Check for irreversible adsorption onto the column matrix. Consider using a different type of stationary phase or adding modifiers to the mobile phase. |
Issue 2: Co-elution of this compound with Other Alkaloids
| Possible Cause | Troubleshooting Steps |
| Inadequate Chromatographic Resolution | - Column Chromatography: Use a high-resolution stationary phase (e.g., fine-grade silica gel) and optimize the mobile phase gradient. A slow, shallow gradient can improve the separation of closely eluting compounds.- HPLC/UHPLC: Employ a high-efficiency column (e.g., sub-2 µm particle size for UHPLC). Optimize the mobile phase composition, pH, and gradient profile. Consider using a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity. |
| Overloading of the Column | - Reduce the amount of crude extract loaded onto the column. Overloading is a common issue when trying to isolate a trace compound from a complex mixture rich in major components. |
| Inappropriate Mobile Phase | - For column chromatography, a multi-step gradient elution with solvents of increasing polarity (e.g., hexane -> chloroform -> ethyl acetate -> methanol) can be effective.- For HPLC, ensure the mobile phase pH is in a range where the ionization of this compound and interfering alkaloids is different, which can enhance separation. |
Data Presentation
Table 1: Relative Abundance of this compound in Opium by Geographical Region
| Geographical Region | Relative Concentration to Morphine |
| Southwest Asia (SWA) | Higher |
| Southeast Asia (SEA) | Lower than SWA |
| South America (SA) | Lower than SWA |
| Mexico (MEX) | Lower than SWA, SEA, and SA |
| Data is based on the analysis of 114 authentic opium samples.[1][2] |
Table 2: UHPLC-MS/MS Method Validation Parameters for this compound Quantification
| Parameter | Value |
| Limit of Quantitation (LOQ) | 2.5 ng/mL |
| Linearity | Validated |
| Accuracy | Validated |
| Recovery | Validated |
| Precision | Validated |
| Method developed for the quantification of this compound in opium extracts.[1][2] |
Experimental Protocols
1. Classical Extraction and Separation of this compound (Qualitative/Preparative)
This protocol is based on historical methods and is suitable for obtaining a this compound-enriched fraction.
-
Extraction:
-
Homogenize 100 g of opium with 35 mL of concentrated acetic acid.
-
Dilute the mixture with 350 mL of water and shake vigorously.
-
Centrifuge the mixture and filter the supernatant.
-
Wash the precipitate twice with 75 mL of 10% acetic acid.
-
-
Purification by Selective Extraction:
-
Adjust the pH of the combined acidic extracts to be slightly ammoniacal.
-
Perform liquid-liquid extraction with a suitable organic solvent like ether or a chloroform/isopropanol mixture.
-
Separate the organic phase containing the alkaloids.
-
-
Column Chromatography:
-
Concentrate the organic extract and dissolve the residue in a minimal amount of the initial mobile phase.
-
Prepare a silica gel column.
-
Load the sample onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity.[3]
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.
-
-
Crystallization:
-
Combine the this compound-rich fractions and concentrate under vacuum.
-
Crystallize the residue from methanol to obtain purified this compound.[3]
-
2. UHPLC-MS/MS Method for Quantification of this compound
This protocol is for the quantitative analysis of this compound in opium extracts.
-
Sample Preparation:
-
UHPLC-MS/MS System and Conditions (Representative):
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm particle size).
-
Mobile Phase: A binary gradient with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile.
-
Gradient Program: A suitable gradient to separate this compound from other opium alkaloids.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: Typically 1-5 µL.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound for selective and sensitive detection.
-
Mandatory Visualization
Caption: Workflow of this compound Isolation and Key Challenges.
References
- 1. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UNODC - Bulletin on Narcotics - 1968 Issue 1 - 006 [unodc.org]
- 4. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. ijnrd.org [ijnrd.org]
"improving yield and purity of Porphyroxine extraction"
Disclaimer: "Porphyroxine" is a fictional compound. The following guide is based on established principles for the extraction and purification of opium alkaloids, which serve as a well-documented proxy for the challenges researchers might face. The protocols and data provided are for informational purposes and should be adapted and validated for your specific research needs.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, providing potential causes and actionable solutions.
Question: Why is my this compound yield consistently low?
Answer: Low yields can stem from several factors throughout the extraction process. Consider the following:
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Incomplete Initial Extraction:
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Cause: The solvent may not be effectively penetrating the plant material, or the extraction time may be insufficient.[1] The choice of solvent and its polarity are critical.[2]
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Solution: Ensure the plant material is ground to a fine, consistent particle size to maximize surface area.[3] Consider increasing the extraction time or the number of extraction cycles.[4] Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve cell wall disruption and enhance mass transfer.[5][6][7]
-
-
Suboptimal pH:
-
Cause: The pH of the extraction solvent significantly impacts the solubility of alkaloids.[8] For acidic extractions, the alkaloids need to be protonated to form soluble salts. Conversely, for solvent extraction of the free base, the solution must be sufficiently alkaline.[9]
-
Solution: Optimize the pH of your extraction medium. For morphine, a common opium alkaloid, extraction is most efficient at a pH of approximately 1.[8] When precipitating the free base, a pH of 8.5 to 9.5 is optimal.[10]
-
-
Inappropriate Solvent-to-Solid Ratio:
-
Cause: An insufficient volume of solvent may lead to incomplete extraction, while an excessive volume can complicate downstream processing and waste resources.[8][11]
-
Solution: Optimize the solvent-to-solid ratio. Studies on alkaloid extraction often show that increasing the ratio enhances yield up to a certain point, after which the effect plateaus.[2][11][12] A typical starting point is a 10:1 or 20:1 ratio (mL of solvent to g of plant material).[9][12]
-
-
Thermal Degradation:
-
Cause: Many alkaloids are sensitive to high temperatures, which can cause degradation and reduce yield.[13]
-
Solution: Use the lowest effective temperature for your extraction. If using heat, ensure it is applied evenly and for the minimum time necessary. Consider using a rotary evaporator under reduced pressure for solvent removal to minimize thermal stress on the compound.[14]
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Question: My final this compound product has low purity. What are the likely contaminants and how can I remove them?
Answer: Low purity is often due to the co-extraction of other plant components like fats, waxes, pigments, and other alkaloids.
-
Common Contaminants & Solutions:
-
Fats and Waxes: These are typically non-polar and can be removed by an initial extraction with a non-polar solvent like hexane (de-fatting) before the main alkaloid extraction.
-
Pigments and Tannins: These can often be removed with an activated charcoal treatment or by using specific purification techniques like liming (using calcium hydroxide), which precipitates many impurities while keeping the target alkaloid in solution.[13]
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Other Alkaloids: If your source material contains a mixture of related alkaloids, purification can be challenging.[15] Techniques like fractional crystallization, preparative high-performance liquid chromatography (HPLC), or adjusting the pH to selectively precipitate or extract different alkaloids can be effective.[9][15] For example, morphine can be separated from codeine and thebaine by extraction with a dilute sodium hydroxide solution.[15]
-
-
Improving Purification Steps:
-
Acid-Base Partitioning: This is a powerful technique for purifying alkaloids. By repeatedly converting the alkaloid between its salt form (water-soluble) and its free base form (organic-soluble), you can wash away impurities that do not share this characteristic.[9][15]
-
Chromatography: Column chromatography using silica gel or alumina is a standard method for separating alkaloids based on their polarity.[16]
-
Crystallization: Recrystallizing the final product from a suitable solvent can significantly improve purity.[11][17]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: The ideal solvent depends on the specific properties of this compound. For alkaloids, a common approach is to use an acidified aqueous solvent (like water with hydrochloric or acetic acid) to extract the alkaloids as salts.[9] Alternatively, an organic solvent like methanol, ethanol, or chloroform can be used, often with the addition of a base to ensure the alkaloids are in their more soluble free base form.[9][10] Methanol is often cited as an excellent solvent for a broad spectrum of alkaloids.[10]
Q2: Should I use a hot or cold extraction method?
A2: This depends on the thermal stability of this compound. Higher temperatures generally increase extraction efficiency by improving solvent penetration and solute solubility.[8] However, they also risk degrading the target compound.[13] It is advisable to start with a room temperature extraction and only apply heat if yields are insufficient, monitoring for any signs of degradation.
Q3: How can I efficiently remove the solvent after extraction without damaging my product?
A3: The recommended method is to use a rotary evaporator under reduced pressure.[14] This allows for rapid solvent removal at a lower temperature, which helps to prevent thermal degradation of the this compound.
Q4: My extract is a dark, tarry substance. How can I clean it up?
A4: This is a common issue, especially with crude plant extracts. A "liming" process, as described in the Thiboumery and Mohr process for opium, can be very effective.[16] This involves treating the aqueous extract with calcium hydroxide (slaked lime), which precipitates many impurities. The morphine (and presumably this compound, if it has a phenolic hydroxyl group) remains in the solution as a calcium salt and can be recovered by filtration and subsequent precipitation.[13][16] Treatment with activated charcoal can also help remove colored impurities.
Q5: What is the difference between yield and purity, and which is more important?
A5: Yield refers to the amount of crude or purified product obtained relative to the starting material. Purity refers to the percentage of the desired compound in the final product. Both are important, but their relative priority depends on the application. For initial screening, a high yield of a moderately pure extract may be sufficient. For drug development and pharmacological studies, high purity is critical to avoid confounding results from contaminants.[16]
Quantitative Data on Extraction Parameters
The following tables summarize the impact of various extraction parameters on alkaloid yield, based on studies of opium alkaloids.
Table 1: Comparison of Different Extraction Methods
| Extraction Method | Typical Yield (%) | Purity (%) | Extraction Time | Solvent Consumption | Notes |
| Maceration | Low to Moderate | Low to Moderate | 24-72 hours | High | Simple but inefficient. |
| Soxhlet Extraction | Moderate to High | Moderate | 8-24 hours | Moderate | Risk of thermal degradation. |
| Ultrasound-Assisted (UAE) | High | Moderate to High | 30-60 minutes | Low | Improves mass transfer and reduces time.[8] |
| Microwave-Assisted (MAE) | High | Moderate to High | 4-5 minutes | Low | Very rapid; risk of localized overheating.[9] |
| Accelerated Solvent (ASE) | Very High | High | 15-30 minutes | Low | Uses high pressure and temperature. |
Data compiled from multiple sources for illustrative purposes.[5]
Table 2: Effect of Extraction Parameters on Morphine Yield
| Parameter | Condition 1 | Yield 1 | Condition 2 | Yield 2 | Condition 3 | Yield 3 | Reference |
| Solvent pH | pH 1 | Max Yield | pH 7 | Min Yield | pH 13 | Moderate Yield | [8] |
| Temperature (°C) | 30°C | Lower | 45°C | Max Yield | >45°C | Decreasing Yield | [8] |
| Time (UAE) | 30 min | Lower | 40 min | Increasing | 60 min | Max Yield | [8] |
| Solid-Liquid Ratio | 1:10 g/mL | Lower | 1:20 g/mL | Higher | 1:30 g/mL | Highest | [12] |
| Methanol Conc. (%) | 50% | Lower | 65% | Optimal | 80% | Lower | [9] |
| Microwave Power (W) | 100W | Lower | 200W | Optimal | 300W | No significant change | [9] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of this compound
This protocol is a standard method for isolating alkaloids from plant material.
-
Preparation of Plant Material: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Acidic Extraction:
-
Macerate the powdered material in a 5% aqueous solution of acetic acid (or 1% HCl) at a 1:10 solid-to-liquid ratio for 24 hours with occasional stirring.
-
Filter the mixture through cheesecloth or a Büchner funnel to separate the marc (solid residue) from the acidic extract.
-
Repeat the extraction on the marc two more times to ensure complete recovery. Combine all acidic extracts.
-
-
Basification and Solvent Extraction:
-
Slowly add a concentrated ammonium hydroxide solution to the combined acidic extract while stirring until the pH reaches 9-10. This will precipitate the crude alkaloids.
-
Extract the alkaline solution three times with an equal volume of dichloromethane or chloroform. The free-base alkaloids will move into the organic layer.
-
Combine the organic layers and wash with a small amount of distilled water to remove residual base.
-
-
Concentration:
-
Dry the organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound extract.
-
Protocol 2: Purification of Crude this compound via Liming (based on Morphine Purification)
This protocol is effective for removing resinous impurities and some other plant components.[13][16]
-
Preparation of Crude Extract: Dissolve the crude this compound extract from Protocol 1 in four times its weight of warm water.
-
Liming:
-
Slowly add slaked lime (calcium hydroxide) to the aqueous solution while stirring until the solution is strongly alkaline (e.g., pH > 11).
-
The this compound (assuming it has a phenolic group like morphine) will form a soluble calcium salt, while many impurities will precipitate.
-
Filter the solution using a Büchner funnel to remove the solid residue. Wash the residue with a small amount of lime water to recover any remaining this compound.
-
-
Precipitation:
-
Combine the filtrates and gently heat the solution.
-
Slowly add a 20% ammonium chloride solution to the warm filtrate. This will lower the pH and cause the free-base this compound to precipitate out of the solution.[13]
-
Allow the mixture to cool and stand for several hours (or overnight) to ensure complete precipitation.
-
-
Recovery:
-
Collect the precipitated this compound by filtration.
-
Wash the precipitate with cold distilled water to remove any remaining salts.
-
Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
-
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low yield or purity issues.
References
- 1. [Procedure of isolation of narcotine, thebaine and codeine during extraction of morphine by the Kabay method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. UNODC - Bulletin on Narcotics - 1961 Issue 1 - 004 [unodc.org]
- 4. CN102351868A - Extraction method of morphine from opium - Google Patents [patents.google.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. "Extraction of Alkaloids from Opium" by Keith Tomazi [scholarsmine.mst.edu]
- 7. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Ultrasound-Assisted Extraction of Morphine from Capsules of Papaver somniferum by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of microwave-assisted extraction of bioactive alkaloids from lotus plumule using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6054584A - Process for extracting and purifying morphine from opium - Google Patents [patents.google.com]
- 11. Optimization of ultrasound enzyme-assisted trehalose lipid extraction of Coptis alkaloids and evaluation of its anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction Process Optimization of Total Alkaloid from Actinidia arguta | Atlantis Press [atlantis-press.com]
- 13. UNODC - Bulletin on Narcotics - 1957 Issue 2 - 006 [unodc.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. UNODC - Bulletin on Narcotics - 1950 Issue 3 - 003 [unodc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Porphyroxine Stability and Degradation in Acidic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with porphyroxine, focusing on its stability and degradation in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: this compound, an alkaloid found in opium, is generally susceptible to degradation in acidic conditions.[1][2] The rate of degradation is dependent on factors such as pH, temperature, and the presence of other reactive species.[3][4] Due to its chemical structure, which includes ether and acetal functional groups, this compound is prone to acid-catalyzed hydrolysis.[3][5]
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: Based on the structure of this compound, acid-catalyzed hydrolysis is a primary degradation pathway.[1][3] This can lead to the cleavage of the ether and acetal linkages within the molecule. The specific degradation products have not been extensively characterized in publicly available literature, but would likely result from the opening of the heterocyclic rings.
Q3: At what pH is this compound expected to be most stable?
A3: While specific data for this compound is limited, many pharmaceutical compounds susceptible to acid hydrolysis exhibit maximum stability at a slightly acidic to neutral pH. For analogous compounds, the pH of maximum stability is often found to be around pH 4.
Q4: Are there validated analytical methods for studying this compound stability?
A4: Yes, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods have been developed for the quantitation of this compound in opium extracts.[6] Such stability-indicating methods are crucial for separating the intact drug from its degradation products.[7][8][9][10]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound observed during sample preparation in acidic mobile phase.
-
Possible Cause: The pH of the mobile phase is too low, causing rapid acid-catalyzed hydrolysis of this compound on the column or in the prepared sample.
-
Troubleshooting Steps:
-
Increase Mobile Phase pH: If chromatographically acceptable, increase the pH of the aqueous component of the mobile phase to a less acidic level (e.g., from pH 2.5 to pH 4.0).
-
Sample Preparation at Low Temperature: Prepare and store sample solutions at a reduced temperature (2-8 °C) to slow down the degradation kinetics prior to injection.
-
Minimize Sample Residence Time: Use a fast HPLC or UHPLC method to minimize the time the sample is exposed to the acidic mobile phase.
-
Alternative Solvent: If possible, dissolve the sample in a non-acidic solvent and inject immediately.
-
Issue 2: Poor mass balance in forced degradation studies under acidic conditions.
-
Possible Cause: Degradation products may not be chromatographically resolved from the parent peak or may not be detectable at the analytical wavelength used. It is also possible that some degradation products are volatile or do not possess a chromophore.
-
Troubleshooting Steps:
-
Method Optimization: Adjust the gradient, mobile phase composition, or column chemistry of your HPLC method to improve the resolution between the parent this compound peak and its degradants.[7][8]
-
Use of a Photodiode Array (PDA) Detector: A PDA detector can help to identify co-eluting peaks by assessing peak purity.[10]
-
Mass Spectrometry Detection: Couple your LC system to a mass spectrometer (LC-MS) to detect degradation products that may lack a UV chromophore.
-
Check for Volatile Degradants: Consider the possibility of volatile degradation products that would not be detected by liquid chromatography. Headspace GC-MS could be a complementary analytical technique.
-
Issue 3: Inconsistent degradation profiles between experimental repeats.
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Possible Cause: Variability in experimental conditions such as temperature, exact pH of the acidic solution, or exposure time.
-
Troubleshooting Steps:
-
Precise pH Control: Use calibrated pH meters and freshly prepared buffer solutions for consistent pH.
-
Thermostatic Control: Conduct degradation studies in a temperature-controlled environment such as a water bath or incubator.
-
Standardized Procedures: Ensure that all experimental steps, including sample preparation and analysis times, are consistent across all replicates.
-
Inert Atmosphere: If oxidative degradation is suspected as a secondary pathway, conduct experiments under an inert atmosphere (e.g., nitrogen).
-
Quantitative Data Summary
The following tables present illustrative quantitative data for the degradation of this compound under acidic conditions. This data is hypothetical and intended for instructional purposes due to the limited availability of specific experimental results in published literature.
Table 1: Illustrative Half-life of this compound at Various pH values and Temperatures.
| pH | Temperature (°C) | Half-life (hours) |
| 1.0 | 25 | 2.5 |
| 1.0 | 40 | 0.8 |
| 2.0 | 25 | 15.2 |
| 2.0 | 40 | 5.1 |
| 3.0 | 25 | 72.8 |
| 3.0 | 40 | 24.5 |
| 4.0 | 25 | 250.0 |
| 4.0 | 40 | 85.0 |
Table 2: Illustrative Percentage Degradation of this compound after 24 hours.
| pH | Temperature (°C) | % Degradation |
| 1.0 | 25 | 86.5 |
| 2.0 | 25 | 39.3 |
| 3.0 | 25 | 6.5 |
| 4.0 | 25 | 1.9 |
Experimental Protocols
Protocol 1: Forced Degradation of this compound under Acidic Conditions
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Preparation of Acidic Solutions: Prepare solutions of 0.1 M and 1 M hydrochloric acid (HCl).
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Add an aliquot of the this compound stock solution to a larger volume of the 0.1 M and 1 M HCl solutions to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Determine the degradation kinetics and half-life of this compound under the tested conditions.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
-
Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate this compound from its degradation products. An example gradient is:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths and to assess peak purity. A primary wavelength of 280 nm can be used for quantification.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8] The specificity should be confirmed by analyzing stressed samples to ensure that degradation products do not interfere with the quantification of this compound.
Visualizations
Caption: Experimental workflow for forced degradation of this compound.
Caption: Troubleshooting logic for rapid this compound degradation.
References
- 1. Characterization and origin of the 'B' and 'C' compounds in the acid/neutral forensic signatures of heroin - products from the acylation of this compound and subsequent hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UNODC - Bulletin on Narcotics - 1952 Issue 1 - 004 [unodc.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. The influence of pH and temperature on the degradation kinetics of 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c] pyridine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H21NO6 | CID 601829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
Technical Support Center: Troubleshooting Porphyroxine Peak Tailing in HPLC Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Porphyroxine. The following frequently asked questions (FAQs) and troubleshooting guides provide a structured approach to identifying and resolving common problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, exhibiting a "tail" that extends from the apex of the peak towards the baseline. In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic for several reasons:
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Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification challenging.
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Inaccurate Integration: The asymmetrical nature of the peak can lead to errors in calculating the peak area, which directly impacts the accuracy of quantitative results.
-
Lower Sensitivity: As the peak broadens due to tailing, its height decreases, which can negatively affect the limit of detection (LOD) and limit of quantitation (LOQ).
This compound, as a complex alkaloid, is particularly susceptible to peak tailing due to its chemical structure and potential for secondary interactions within the HPLC system.
Q2: What are the primary causes of peak tailing for a complex alkaloid like this compound?
A2: The leading cause of peak tailing for basic compounds such as this compound is secondary interactions between the analyte and the stationary phase. Key factors include:
-
Silanol Interactions: Most reversed-phase HPLC columns are silica-based and have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanol groups can become ionized (SiO⁻) and interact electrostatically with the protonated basic nitrogen atoms in the this compound molecule. This secondary retention mechanism is a major contributor to peak tailing.[1][2]
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Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion and tailing.
-
Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing material, resulting in poor peak shape.
-
Extra-column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread, leading to broader and tailing peaks.[1]
Troubleshooting Guides
If you are experiencing peak tailing with this compound, follow these systematic troubleshooting steps.
Initial Troubleshooting Workflow
Start with these fundamental checks to diagnose the issue.
Caption: Initial troubleshooting workflow for this compound peak tailing.
Detailed Troubleshooting Steps
Issue 1: Peak tailing is observed for this compound, particularly at neutral or near-neutral pH.
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Probable Cause: Interaction of the basic this compound molecule with acidic silanol groups on the silica-based stationary phase.
-
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to be at least 2 pH units below the pKa of this compound. Since the pKa is unknown, a good starting point is to use a mobile phase with a pH between 2.5 and 3.5. At this low pH, the silanol groups will be protonated and less likely to interact with the protonated this compound.
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Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping is a process that covers many of the residual silanol groups with a less reactive functional group, thereby reducing secondary interactions.
-
Incorporate a Competitive Binder: In some cases, adding a small amount of a basic compound, such as triethylamine (TEA), to the mobile phase can help to block the active silanol sites. However, this approach should be used with caution as it can shorten column lifetime and may not be suitable for MS detection.[2]
-
Illustrative Data: Effect of Mobile Phase pH on Tailing Factor
The following table illustrates the expected trend of the tailing factor for a basic compound like this compound as a function of mobile phase pH. Note: This is representative data and may not reflect the exact values for this compound.
| Mobile Phase pH | Tailing Factor (Illustrative) | Peak Shape |
| 7.0 | 2.5 | Severe Tailing |
| 5.0 | 1.8 | Moderate Tailing |
| 3.5 | 1.3 | Slight Tailing |
| 2.8 | 1.1 | Symmetrical |
Issue 2: All peaks in the chromatogram, including this compound, are tailing.
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Probable Cause: This is often indicative of a physical problem in the HPLC system or a degraded column.
-
Solutions:
-
Check for Column Voids: A void at the head of the column can cause peak tailing for all compounds. This can be caused by pressure shocks or dissolution of the silica bed at extreme pH. If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help temporarily, but column replacement is often necessary.
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings for proper connection to avoid dead volumes.
-
Inspect for Blockages: A partially blocked frit at the column inlet can also lead to peak distortion.
-
Troubleshooting Logic for System-Wide Peak Tailing
Caption: Troubleshooting workflow for system-wide peak tailing.
Experimental Protocols
Protocol 1: HPLC Method for this compound Analysis with Minimized Peak Tailing
This protocol is a starting point based on a published UHPLC-MS/MS method for this compound and general principles for alkaloid analysis.[3][4]
-
Column: High-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-50% B
-
10-12 min: 50-90% B
-
12-14 min: 90% B
-
14-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Detector: UV at 280 nm or MS detector.
Protocol 2: Sample Preparation for this compound Analysis
Proper sample preparation is crucial to avoid column contamination and peak distortion.
-
Extraction: Extract the sample containing this compound with a mixture of methanol and water (e.g., 50:50 v/v).[3][4]
-
Filtration: Filter the extract through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilution: Dilute the filtered extract with the initial mobile phase composition (90% Solvent A, 10% Solvent B from Protocol 1) to a concentration that is within the linear range of the detector and does not cause column overload.
Protocol 3: Column Flushing and Regeneration
If column contamination is suspected to be the cause of peak tailing, a thorough wash is recommended.
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with Mobile Phase (No Buffer): Flush the column with 20 column volumes of a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) to remove any precipitated buffer salts.
-
Flush with Strong Solvent: Flush with 20 column volumes of 100% acetonitrile or methanol to remove strongly retained hydrophobic compounds.
-
Flush with Intermediate Solvent: Flush with 20 column volumes of isopropanol.
-
Re-equilibrate: Re-equilibrate the column with the initial mobile phase conditions for at least 20 column volumes before use.
By systematically addressing the potential chemical and physical causes of peak tailing, researchers can significantly improve the quality and reliability of their HPLC data for this compound.
References
Technical Support Center: Optimization of Mobile Phase for Porphyroxine LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the analysis of Porphyroxine using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting mobile phases for this compound analysis on a C18 column?
A1: For initial method development for this compound on a C18 column, a common starting point is a gradient elution using:
-
Mobile Phase A: Water with a volatile modifier.
-
Mobile Phase B: Acetonitrile or Methanol with the same volatile modifier.
The choice of modifier is critical for good chromatography and efficient ionization.[1][2] Commonly used volatile modifiers include 0.1% formic acid or 10 mM ammonium formate.[1][3] Formic acid is often used to promote protonation in positive ion mode, which can enhance sensitivity for basic compounds like many alkaloids.[4]
Q2: How does the pH of the mobile phase affect the analysis of this compound?
A2: The pH of the mobile phase is a critical parameter that influences the retention time, peak shape, and sensitivity of this compound analysis. Since this compound is an alkaloid, it likely contains basic functional groups.
-
Low pH (e.g., using formic acid): At a low pH, basic analytes will be protonated (ionized). This can lead to reduced retention on a reversed-phase column but often results in better peak shapes and improved ionization efficiency in positive electrospray ionization (ESI) mode.[2][4]
-
Neutral or High pH: Using modifiers like ammonium bicarbonate or ammonium hydroxide (with a pH-stable column) can result in a neutral or less charged form of the analyte, leading to increased retention on a C18 column. However, ionization efficiency may vary.
It is essential to control the pH of your mobile phase to ensure reproducible results.[1]
Q3: What is the purpose of using additives like formic acid or ammonium formate in the mobile phase?
A3: Mobile phase additives serve several key functions in LC-MS/MS analysis:
-
Control pH: As discussed above, maintaining a stable pH is crucial for consistent retention and ionization.
-
Improve Peak Shape: Additives can minimize peak tailing by suppressing unwanted interactions between the analyte and the stationary phase.[5]
-
Enhance Ionization: Volatile additives are essential for LC-MS as they are compatible with the mass spectrometer. They aid in the ionization process (e.g., by providing protons in positive ESI mode) to improve sensitivity.[1] Using non-volatile buffers like phosphate should be avoided as they can contaminate the ion source.[1]
Q4: Should I use Acetonitrile or Methanol as the organic solvent in my mobile phase?
A4: Both Acetonitrile (ACN) and Methanol (MeOH) are common organic solvents for reversed-phase LC-MS/MS.
-
Acetonitrile: Generally has a lower viscosity, which results in lower backpressure. It is also often considered to have a stronger elution strength for many compounds.
-
Methanol: Can offer different selectivity for certain analytes compared to acetonitrile.
The choice between ACN and MeOH can impact the separation of this compound from other matrix components. It is recommended to screen both solvents during method development to determine which provides the optimal separation and sensitivity for your specific application.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | The basic nature of this compound may cause interactions with residual silanol groups on the stationary phase. Ensure the mobile phase pH is sufficiently low (e.g., with 0.1% formic acid) to keep the analyte protonated and minimize these interactions.[4][5] |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Solvent | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[4][5] Ideally, dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Contamination or Degradation | Contaminants on the column can lead to poor peak shape. Flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[5] |
Issue 2: Low Sensitivity or No Signal
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | This compound may not be ionizing efficiently. Ensure a volatile mobile phase modifier is used to promote ionization (e.g., 0.1% formic acid for positive ESI).[1][4] Infuse the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, and temperature).[1] |
| Ion Suppression (Matrix Effects) | Co-eluting compounds from the sample matrix can compete with this compound for ionization, reducing its signal.[4] Improve chromatographic separation to move this compound away from interfering peaks. Enhance sample preparation to remove matrix components.[4] |
| Analyte Degradation | This compound may be unstable in the mobile phase or at the ion source temperature. Investigate the stability of this compound in the chosen mobile phase composition.[4] |
| Incorrect MS/MS Transition | The precursor and product ion pair (MRM transition) may be incorrect or suboptimal. Optimize the MS/MS parameters by infusing a standard solution of this compound. |
Issue 3: Retention Time Shifts
| Possible Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase composition, especially the modifier concentration, can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate measurements.[6] |
| Column Equilibration | Insufficient column equilibration time between injections can cause retention time drift, particularly in gradient elution. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Column Temperature Fluctuations | Changes in the column temperature will affect retention times. Use a column oven to maintain a constant and consistent temperature. |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention. Monitor column performance with a system suitability test and replace the column when performance degrades.[6] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous):
-
Measure 999 mL of high-purity (LC-MS grade) water into a clean 1 L mobile phase bottle.
-
Carefully add 1 mL of formic acid (LC-MS grade).
-
Mix thoroughly and sonicate for 10-15 minutes to degas.
-
-
Mobile Phase B (Organic):
-
Measure 999 mL of high-purity (LC-MS grade) acetonitrile or methanol into a clean 1 L mobile phase bottle.
-
Carefully add 1 mL of formic acid (LC-MS grade).
-
Mix thoroughly and sonicate for 10-15 minutes to degas.
-
Note: Always use high-purity, LC-MS grade solvents and additives to minimize background noise and contamination.[1][6]
Quantitative Data Summary
Table 1: Example Gradient Elution Programs for this compound Analysis
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 8.0 | 5 | 95 | 0.4 |
| 10.0 | 5 | 95 | 0.4 |
| 10.1 | 95 | 5 | 0.4 |
| 12.0 | 95 | 5 | 0.4 |
This is a generic gradient and should be optimized for the specific this compound analysis to ensure adequate retention and separation from matrix interferences.
Table 2: Common Mobile Phase Additives and Their Properties
| Additive | Typical Concentration | Primary Function | MS Compatibility |
| Formic Acid | 0.05% - 0.2% | Acidifier, promotes positive ionization | Excellent |
| Acetic Acid | 0.05% - 0.2% | Acidifier | Good |
| Ammonium Formate | 5 - 20 mM | Buffering agent, improves peak shape | Excellent |
| Ammonium Acetate | 5 - 20 mM | Buffering agent | Excellent |
| Ammonium Hydroxide | 0.05% - 0.1% | Basifying agent for high pH separations | Good (use with pH-stable columns) |
Visualizations
Caption: A typical experimental workflow for LC-MS/MS analysis.
Caption: A troubleshooting decision tree for poor peak shape issues.
References
Technical Support Center: Minimizing Matrix Effects in Porphyroxine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of Porphyroxine.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Issue 1: Significant and variable ion suppression is observed for this compound.
-
Question: My this compound signal is inconsistent and lower than expected in matrix samples compared to neat solutions. How can I identify the source of this suppression and mitigate it?
-
Answer: Significant and variable ion suppression is a common challenge in LC-MS/MS analysis, often caused by co-eluting matrix components that interfere with the ionization of this compound.[1][2] A systematic approach is necessary to identify the cause and implement an effective solution.
Step 1: Quantify the Matrix Effect First, quantitatively assess the matrix effect using the post-extraction addition method to calculate the Matrix Factor (MF).[2][3] This will confirm the extent of suppression and its variability across different lots of the biological matrix.
Step 2: Identify the Source of Interference Phospholipids are common culprits for ion suppression in plasma and serum samples.[2] You can use a phospholipid monitoring scan on your mass spectrometer to see if these molecules are co-eluting with this compound.
Step 3: Mitigation Strategies
-
Optimize Sample Preparation: The goal is to remove interfering components before analysis.[4][5]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing phospholipids and other interferences.[6]
-
Liquid-Liquid Extraction (LLE): Can also provide clean extracts.[5][6]
-
Protein Precipitation (PPT): While simple, it may result in dirtier extracts and more significant matrix effects compared to SPE or LLE.[6]
-
-
Chromatographic Separation: Improve the separation of this compound from matrix components.[4]
-
Change the analytical column: Use a column with a different chemistry (e.g., biphenyl or pentafluorophenyl) to alter selectivity.
-
Modify the mobile phase: Adjusting the pH or organic solvent composition can improve resolution.
-
Adjust the gradient: A shallower gradient around the elution time of this compound can separate it from closely eluting interferences.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[4][7]
-
Issue 2: The internal standard (IS) is not adequately compensating for the matrix effect.
-
Question: I'm using an internal standard, but my results are still imprecise. Why is this happening and what can I do?
-
Answer: This typically occurs when the internal standard and this compound are affected differently by the matrix components.[2]
-
Verify Co-elution: Ensure that this compound and your IS have nearly identical retention times. Even with a stable isotope-labeled internal standard, chromatographic differences (the "isotope effect") can lead to different degrees of ion suppression.[2]
-
Evaluate the IS in the Matrix: Assess the matrix factor for your IS independently. If the IS shows significantly different or more variable suppression than this compound, it is not a suitable choice.
-
Consider a Different IS: If you are using an analog internal standard, switch to a stable isotope-labeled internal standard for this compound if available. SIL-IS is the gold standard for compensating for matrix effects.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound quantification?
A1: Matrix effects are the alteration of this compound's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, opium extract).[2] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[2][4]
Q2: What are the primary causes of matrix effects?
A2: Matrix effects are primarily caused by endogenous components of a biological sample that co-elute with this compound and interfere with the ionization process in the mass spectrometer's source.[2][3] Common culprits include phospholipids, salts, proteins, and metabolites.[2] Exogenous substances, such as dosing vehicles and anticoagulants, can also contribute to matrix effects.[3]
Q3: How do I quantitatively assess the matrix effect for my this compound assay?
A3: The most common method is the post-extraction spike, which is used to calculate the Matrix Factor (MF).[2][3] This involves comparing the peak response of this compound in a post-spiked matrix extract to the response in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[2]
Q4: What is the difference between ion suppression and ion enhancement?
A4:
-
Ion Suppression: This is a more common phenomenon where co-eluting matrix components reduce the ionization efficiency of this compound, leading to a weaker signal.[2] This can occur when matrix components compete with the analyte for charge in the ion source or alter the physical properties of the droplets during the electrospray process.[2]
-
Ion Enhancement: This is a less frequent effect where the presence of matrix components increases the ionization efficiency of this compound, resulting in a stronger signal.[2]
Both effects are undesirable as they can lead to inaccurate quantification.[2]
Q5: Which sample preparation technique is best for minimizing matrix effects for this compound?
A5: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity.[6]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at removing interfering components like phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): Can also be an effective cleanup technique.[5][6]
-
Protein Precipitation (PPT): A simpler method, but often results in dirtier extracts with more significant matrix effects compared to SPE or LLE.[6]
-
Sample Dilution: A straightforward approach that can reduce matrix effects, but may compromise the sensitivity of the assay.[4][8]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on this compound Matrix Effect
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Throughput |
| Protein Precipitation | 0.45 | 95 | 12.5 | High |
| Liquid-Liquid Extraction | 0.85 | 88 | 5.2 | Medium |
| Solid-Phase Extraction | 0.98 | 92 | 2.1 | Low |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
This method is used to quantitatively determine the extent of matrix effects.[2]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its internal standard (IS) at low and high concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure. Spike this compound and its IS into the final, extracted matrix at the same low and high concentrations as Set A.[2]
-
Set C (Pre-Spiked Matrix for Recovery): Spike this compound and its IS into the blank biological matrix before the extraction procedure at the same concentrations.
-
-
Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF of 1 indicates no matrix effect.[2]
-
An MF < 1 indicates ion suppression.[2]
-
An MF > 1 indicates ion enhancement.[2]
-
IS-Normalized MF: (MF of this compound) / (MF of IS)
-
An IS-Normalized MF close to 1 indicates that the IS effectively compensates for the matrix effect.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Response in Set C / Peak Response in Set B) * 100
-
Visualizations
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Porphyroxine Stability and Degradation
Disclaimer: Porphyroxine is a trace alkaloid found in opium, and detailed public-domain data on its specific photostability and thermal degradation is limited. The following technical support guide has been developed based on established principles for the stability testing of alkaloids and photosensitive pharmaceutical compounds, in accordance with ICH guidelines. The quantitative data and specific degradation pathways presented are illustrative and intended to serve as a practical template for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during experiments?
A1: The primary factors leading to the degradation of this compound are exposure to light (photodegradation) and elevated temperatures (thermal degradation).[1][2] Like many complex organic molecules, particularly alkaloids, this compound's stability can be compromised by these environmental stressors, leading to a loss of potency and the formation of degradation products.[3][4] Oxidative and hydrolytic degradation are also common pathways for alkaloids.[5][6]
Q2: How should I properly store my this compound samples to minimize degradation?
A2: To ensure the stability of this compound, samples should be stored in a cool, dark, and dry environment. It is recommended to keep them in amber-colored vials to protect from light and at a controlled room temperature or refrigerated, depending on the solvent and expected duration of storage. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A3: Unexpected peaks are often indicative of degradation products. This could be due to improper sample handling, such as exposure to light or heat, or the use of non-stabilized solvents. It is also possible that the mobile phase composition is reacting with the analyte. To confirm if the peaks are degradants, a forced degradation study is recommended.[5][6][7]
Q4: What are the regulatory guidelines I should follow for photostability testing of this compound?
A4: The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing of new drug substances and products.[8][9] This guideline outlines the light sources, exposure levels, and procedures for both confirmatory and forced degradation studies.[10]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Assay Value in Solution
| Possible Cause | Troubleshooting Step |
| Photodegradation | Prepare solutions under low-light conditions or using red light. Use amber glassware or foil-wrapped containers. Include a "dark control" sample stored at the same temperature to isolate the effect of light.[11] |
| Thermal Degradation | Prepare and store solutions at a controlled, cool temperature (e.g., 4°C). Avoid leaving samples on the benchtop for extended periods. |
| Oxidative Degradation | Degas solvents before use. Consider preparing solutions under an inert gas (e.g., nitrogen). The addition of an antioxidant may be explored if compatible with the analytical method. |
| Hydrolysis | Ensure solvents are anhydrous if this compound is susceptible to hydrolysis. Control the pH of buffered solutions. |
Issue 2: Inconsistent Results in Thermal Degradation Studies
| Possible Cause | Troubleshooting Step |
| Inaccurate Temperature Control | Calibrate the oven or heating block regularly. Use a calibrated thermometer to monitor the temperature of the sample directly, if possible. |
| Non-uniform Heating | Ensure samples are placed in a consistent location within the heating apparatus. For solid samples, use a consistent and thin layer to ensure uniform heat exposure. |
| Interaction with Container | Use high-quality, inert glass vials. Incompatible container materials can act as catalysts for degradation. |
| Evaporation of Solvent | Ensure vials are tightly sealed to prevent solvent evaporation, which would concentrate the sample and potentially alter degradation kinetics. |
Experimental Protocols
Protocol 1: Photostability Testing of this compound (ICH Q1B Confirmatory Study)
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a known concentration.
-
Dispense the solution into clear and amber glass vials.
-
Prepare a "dark control" by wrapping a clear vial in aluminum foil.
-
For solid-state testing, spread a thin, uniform layer of this compound powder in a petri dish.
-
-
Exposure Conditions:
-
Place the samples in a calibrated photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][10]
-
Maintain a constant temperature throughout the exposure period.
-
-
Analysis:
-
At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method.
-
Analyze the "dark control" sample at the end of the experiment to assess for any thermal degradation that may have occurred.
-
Compare the chromatograms of the exposed samples to the initial sample and the dark control to identify and quantify any photodegradants.
-
Protocol 2: Forced Thermal Degradation of this compound
-
Sample Preparation:
-
Prepare solutions of this compound in water, 0.1 M HCl, and 0.1 M NaOH to assess degradation under neutral, acidic, and basic conditions, respectively.
-
For solid-state analysis, place a known amount of this compound powder in an oven-safe vial.
-
-
Stress Conditions:
-
Place the vials in a calibrated oven at a specified temperature (e.g., 60°C, 80°C). The temperature should be chosen to achieve a target degradation of 5-20% over a reasonable timeframe.[6]
-
Maintain the samples at the elevated temperature for a defined period (e.g., 24, 48, 72 hours).
-
-
Analysis:
-
At each time point, remove a sample and allow it to cool to room temperature.
-
If necessary, neutralize the acidic and basic solutions before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any thermal degradation products.
-
Data Presentation
Table 1: Illustrative Photodegradation of this compound in Methanol Solution
| Exposure Time (hours) | Remaining this compound (%) | Degradant 1 (%) | Degradant 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 6 | 92.5 | 4.8 | 2.7 |
| 12 | 85.3 | 9.1 | 5.6 |
| 24 | 72.1 | 16.5 | 11.4 |
Table 2: Illustrative Thermal Degradation of this compound (Solid State at 80°C)
| Time (hours) | Remaining this compound (%) | Total Degradants (%) | Appearance |
| 0 | 100.0 | 0.0 | White Powder |
| 24 | 98.2 | 1.8 | Slight Yellowing |
| 48 | 95.9 | 4.1 | Yellow Powder |
| 72 | 91.5 | 8.5 | Light Brown Powder |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions [mdpi.com]
- 4. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. jordilabs.com [jordilabs.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Photostability Testing Issues – Pharma Stability [pharmastability.com]
"strategies to overcome Porphyroxine's chemical sensitivity"
Porphyroxine Technical Support Center
Welcome, researchers. This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding the known chemical sensitivities of this compound. Our goal is to help you achieve consistent and reproducible results in your experiments.
FAQ 1: pH-Induced Degradation
Question: Why is my this compound solution rapidly changing from blue to colorless and showing a complete loss of bioactivity within an hour of preparation?
Answer: This is a classic sign of pH-induced hydrolytic degradation. This compound's central porphyrin-like ring is stable only within a narrow pH range. Outside of this range, the molecule undergoes rapid hydrolysis, leading to a loss of conjugation, which causes the color change and abolishes its biological activity.
Troubleshooting Guide: Managing pH Sensitivity
-
Verify Buffer pH: Always measure the final pH of your this compound solution after all components have been added. Do not rely solely on the stock buffer's pH.
-
Use a Citrate-Phosphate Buffer System: This system provides robust buffering capacity in the optimal stability range for this compound.
-
Perform a pH Stability Assay: If you are using a novel formulation or cell culture medium, it is critical to determine the stability of this compound under those specific conditions. See the protocol below.
Table 1: this compound Stability vs. pH
The following table summarizes the degradation rate of a 10µM this compound solution in various buffers at 25°C over 1 hour.
| Buffer System | pH | Degradation (%) | Visual Observation |
| Glycine-HCl | 3.0 | 98% | Immediate change to colorless |
| Acetate | 4.5 | 75% | Fades to light yellow |
| Citrate-Phosphate | 6.0 | < 2% | Stable, deep blue color |
| Citrate-Phosphate | 6.5 | < 1% | Stable, deep blue color |
| HEPES | 7.4 | 85% | Rapid change to colorless |
| Tris-HCl | 8.5 | 95% | Immediate change to colorless |
| CAPS | 10.0 | 99% | Immediate change to colorless |
Experimental Protocol: pH Stability Assay
-
Preparation: Prepare a series of buffers (e.g., Acetate, Citrate-Phosphate, HEPES) ranging from pH 4.0 to 8.0.
-
Incubation: Add this compound to each buffer to a final concentration of 10µM. Aliquot samples for t=0 and incubate the remaining solutions at room temperature.
-
Sampling: At defined time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each buffer solution.
-
Analysis: Immediately measure the absorbance of each aliquot at this compound's characteristic maximum wavelength (λ_max = 620 nm).
-
Calculation: Calculate the percentage of remaining this compound relative to the t=0 sample for each pH value.
Diagram: pH Troubleshooting Logic
"interference from other opium alkaloids in Porphyroxine analysis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Porphyroxine, particularly concerning interference from other opium alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common opium alkaloids that interfere with this compound analysis?
A1: The most common opium alkaloids that can interfere with this compound (also known as papaverrubine D) analysis are the major alkaloids present in opium. These include morphine, codeine, thebaine, papaverine, and noscapine.[1][2] Interference can occur due to similar chromatographic retention times or isobaric overlaps in mass spectrometry.
Q2: Which analytical technique is most effective for minimizing interference in this compound analysis?
A2: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is considered a highly effective and widely used method.[1][2] This technique offers excellent sensitivity and selectivity, allowing for the separation and specific detection of this compound even in the presence of higher concentration alkaloids.[1] The use of Multiple Reaction Monitoring (MRM) in MS/MS adds a layer of specificity that can resolve isobaric interferences.
Q3: Why is the analysis of this compound important?
A3: this compound is a trace alkaloid found in opium. Its presence and concentration, along with its acetylated byproducts, can serve as chemical markers to determine the geographical origin of illicit heroin and opium samples.[1][2][3]
Q4: Are there any specific sample preparation techniques to reduce alkaloid interference?
A4: Yes, solid-phase extraction (SPE) can be a valuable tool for cleaning up samples and potentially fractionating alkaloids to reduce interference before chromatographic analysis.[4] A common method involves using a reversed-phase cation-exchange SPE cartridge.[4] Additionally, liquid-liquid extraction techniques can be employed to separate alkaloids based on their differing polarities and acid-base properties.[5]
Troubleshooting Guides
Chromatographic Interference
Problem: A peak suspected to be this compound is co-eluting with another major alkaloid, leading to inaccurate quantification.
Solution:
-
Optimize the HPLC/UHPLC Gradient: Modify the gradient elution profile. A shallower gradient can increase the separation between closely eluting peaks. Experiment with different solvent compositions and pH of the mobile phase to alter the selectivity of the separation.[6]
-
Change the Stationary Phase: If gradient optimization is insufficient, consider using a different HPLC column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to achieve a different separation selectivity.
-
Adjust Mobile Phase pH: The ionization state of alkaloids is pH-dependent, which affects their retention on a reversed-phase column. Adjusting the pH of the mobile phase can significantly alter the retention times of interfering alkaloids relative to this compound.
Mass Spectrometry Interference
Problem: Another alkaloid has the same nominal mass as this compound, causing isobaric interference in a full scan MS analysis.
Solution:
-
Utilize Tandem Mass Spectrometry (MS/MS): This is the most robust solution. By selecting a specific precursor ion for this compound and monitoring its unique fragment ions (product ions), you can achieve highly specific quantification, even if other compounds with the same parent mass are present.[1][2][7]
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with very similar masses based on their exact mass. This can sometimes resolve isobaric interferences without the need for MS/MS.
-
Investigate Fragmentation Patterns: A thorough understanding of the fragmentation patterns of this compound and potentially interfering alkaloids can help in selecting unique precursor-product ion transitions for MS/MS analysis.[7][8]
Quantitative Data Summary
The following table summarizes typical analytical parameters for the UHPLC-MS/MS analysis of this compound and major interfering opium alkaloids. Note that specific values can vary based on the exact instrumentation and conditions used.
| Alkaloid | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Typical Retention Time Range (min) |
| This compound | 354.1 | 295.1 | 165.1 | 3.5 - 4.5 |
| Morphine | 286.1 | 201.1 | 165.1 | 1.5 - 2.5 |
| Codeine | 300.1 | 215.1 | 165.1 | 2.0 - 3.0 |
| Thebaine | 312.1 | 297.1 | 255.1 | 4.0 - 5.0 |
| Papaverine | 340.1 | 324.1 | 202.1 | 5.0 - 6.0 |
| Noscapine | 414.1 | 220.1 | 176.1 | 4.5 - 5.5 |
Note: The m/z values and retention times are illustrative and should be determined empirically on the specific instrument being used.
Experimental Protocols
Detailed Methodology for this compound Analysis by UHPLC-MS/MS
This protocol is a general guideline based on established methods for the analysis of this compound and other opium alkaloids.[1][2]
1. Sample Preparation and Extraction:
-
Weigh approximately 10 mg of the opium sample into a 15 mL centrifuge tube.
-
Add 10 mL of a methanol/water (50:50, v/v) solution.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
2. UHPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Select appropriate precursor and product ions for each analyte as determined from standard infusions.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting decision tree.
Caption: Opium alkaloid relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unodc.org [unodc.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Porphyroxine and Papaverine in Opium: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two key alkaloids found in opium: porphyroxine and papaverine. While papaverine is a well-characterized vasodilator, this compound remains a compound of interest with limited pharmacological data. This document summarizes the current knowledge on their chemical properties, concentrations in opium, and known biological activities, while also detailing the experimental protocols necessary to conduct a thorough comparative performance analysis.
Introduction
Opium, the dried latex from the opium poppy (Papaver somniferum), contains a complex mixture of alkaloids, with morphine being the most prominent. Among the non-narcotic benzylisoquinoline alkaloids, papaverine is well-known for its smooth muscle relaxant and vasodilator properties.[1][2] this compound, a lesser-known alkaloid, has primarily been utilized as a chemical marker for determining the geographic origin of illicit heroin and opium samples.[3][4] A direct comparative analysis of the pharmacological performance of these two alkaloids is currently lacking in scientific literature, representing a significant knowledge gap. This guide aims to bridge this gap by presenting the available data and outlining the necessary experimental frameworks for a comprehensive comparison.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures and physical properties of this compound and papaverine.
| Property | This compound | Papaverine |
| Molecular Formula | C₂₀H₂₁NO₆[5] | C₂₀H₂₁NO₄[6] |
| Molar Mass | 371.4 g/mol [5] | 339.4 g/mol [6] |
| Chemical Structure | Rhoeadine type alkaloid | Benzylisoquinoline alkaloid[6] |
| Description | - | White crystalline powder[6] |
| Solubility | - | Practically insoluble in water[6] |
| Melting Point | - | 147-148 °C[6] |
Concentration in Papaver somniferum**
The concentration of both alkaloids can vary significantly depending on the poppy cultivar and geographical origin.
| Alkaloid | Concentration Range | Notes |
| This compound | Relative concentration to morphine: 1x10⁻⁴ to 1x10⁻²[3] | Abundance varies by region: Southwest Asia > Southeast Asia, South America > Mexico.[3] |
| Papaverine | 0.00% to 0.21% in various genotypes.[5] Can reach up to 0.047% in some Turkish cultivars.[7] In some ornamental cultivars, the average is around 29 mg/100g.[8] |
Pharmacological Properties and Mechanism of Action
A significant disparity in the available pharmacological data exists between papaverine and this compound.
Papaverine:
Papaverine is a well-established smooth muscle relaxant and vasodilator.[1][2] Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A, which leads to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).[2][9] This increase in cyclic nucleotides results in the relaxation of smooth muscles.[1] There is also evidence to suggest that papaverine may have a direct effect on calcium channels.[6]
This compound:
Currently, there is a notable absence of published research detailing the pharmacological effects and mechanism of action of this compound. While its chemical structure is known, its biological activity remains largely unexplored.
Experimental Protocols for Comparative Analysis
To address the existing knowledge gap, a series of in vitro experiments are necessary to compare the pharmacological performance of this compound and papaverine. The following are detailed methodologies for key experiments.
Vasodilator Activity Assessment: Isolated Aortic Ring Assay
This ex vivo method is crucial for evaluating and comparing the vasodilator effects of the two alkaloids.
Objective: To determine and compare the concentration-dependent vasodilator effects of this compound and papaverine on isolated arterial rings.
Materials:
-
Male New Zealand white rabbits or Wistar rats.
-
Krebs-Henseleit Solution (KHS).
-
Phenylephrine or KCl for pre-contraction.
-
This compound and papaverine stock solutions.
-
Organ bath system with isometric force transducers.
Protocol:
-
Tissue Preparation: Euthanize the animal and carefully excise the thoracic aorta. Cleanse the aorta of adherent connective and adipose tissue and cut it into 3-5 mm rings. For endothelium-denuded studies, gently rub the intimal surface of the rings.
-
Mounting: Mount each aortic ring in an organ bath containing KHS, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with KHS changes every 15-20 minutes.
-
Viability Check: Induce a contraction with a standard agent like phenylephrine (1 µM) or KCl (80 mM) to ensure tissue viability.
-
Cumulative Concentration-Response: After washing and returning to baseline, pre-contract the aortic rings with phenylephrine or KCl to a stable plateau. Once a stable contraction is achieved, add cumulative concentrations of this compound or papaverine to the organ bath.
-
Data Analysis: Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine or KCl. Construct concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) for each alkaloid.
Mechanism of Action: Phosphodiesterase (PDE) Inhibition Assay
This assay will help determine if this compound, like papaverine, exerts its effects through PDE inhibition.
Objective: To compare the inhibitory activity of this compound and papaverine on PDE enzymes.
Materials:
-
Commercially available PDE enzyme preparations (e.g., PDE10A).
-
cAMP or cGMP as a substrate.
-
This compound and papaverine stock solutions.
-
Assay buffer.
-
Detection reagents (e.g., using a commercially available PDE-Glo™ Phosphodiesterase Assay).
Protocol:
-
Reaction Setup: In a microplate, add the PDE enzyme, assay buffer, and varying concentrations of this compound or papaverine.
-
Initiation: Start the reaction by adding the substrate (cAMP or cGMP).
-
Incubation: Incubate the plate at the recommended temperature and for the specified duration for the enzyme.
-
Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) which is inversely proportional to PDE activity. Calculate the IC₅₀ (half-maximal inhibitory concentration) for each alkaloid.
Mechanism of Action: Calcium Channel Blocking Activity Assay
This assay will investigate the potential role of calcium channel modulation in the pharmacological effects of this compound.
Objective: To assess and compare the calcium channel blocking activity of this compound and papaverine in vascular smooth muscle cells.
Materials:
-
Primary vascular smooth muscle cells (VSMCs).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
High-potassium depolarizing solution.
-
This compound and papaverine stock solutions.
-
Fluorescence plate reader or microscope.
Protocol:
-
Cell Loading: Culture VSMCs and load them with a calcium indicator dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound or papaverine.
-
Depolarization: Induce calcium influx by adding a high-potassium solution.
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Quantify the inhibitory effect of each alkaloid on the calcium influx and determine the IC₅₀ values.
Visualizing Experimental Workflows and Signaling Pathways
To facilitate a clearer understanding of the proposed experimental designs and the known signaling pathway of papaverine, the following diagrams are provided.
Caption: Workflow for the comparative analysis of this compound and papaverine.
Caption: Simplified signaling pathway of papaverine-induced smooth muscle relaxation.
Conclusion
While papaverine is a well-understood opium alkaloid with established therapeutic uses, this compound remains an enigmatic component of opium. The significant lack of pharmacological data for this compound prevents a direct comparison of its performance with papaverine. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate the biological activity of this compound and conduct a rigorous comparative analysis. Such studies are crucial for potentially uncovering new therapeutic applications for this lesser-known alkaloid and for a more complete understanding of the complex pharmacology of opium.
References
- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Screening of plant extracts and plant constituents for calcium-channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C20H21NO6 | CID 601829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ukmi.nhs.uk [ukmi.nhs.uk]
- 7. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accio.github.io [accio.github.io]
A Comparative Guide to the Cross-Validation of Porphyroxine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Porphyroxine, a trace alkaloid found in opium. The objective is to offer a comparative framework for researchers selecting a suitable quantification method, supported by experimental data and detailed protocols. The comparison focuses on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), outlining their respective performance characteristics.
Data Presentation: A Comparative Overview
The selection of an analytical method for this compound quantification is contingent on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the key performance parameters for UHPLC-MS/MS and a projected performance for a GC-MS method based on the analysis of similar opium alkaloids.
| Performance Parameter | UHPLC-MS/MS | GC-MS (Projected) |
| Linearity | High | High |
| Accuracy | High | High |
| Precision | High | High |
| Sensitivity (LOQ) | 2.5 ng/mL[1] | Estimated in the low ng/mL range |
| Specificity | Very High | High |
| Sample Preparation | Simple extraction | Multi-step: extraction, derivatization |
| Analysis Time | Rapid | Longer due to derivatization |
Experimental Protocols
Detailed methodologies for both UHPLC-MS/MS and a representative GC-MS procedure for the analysis of trace alkaloids like this compound are provided below.
UHPLC-MS/MS Method for this compound Quantification
This protocol is based on a validated method for the determination of this compound in opium.[1]
1. Sample Preparation:
-
Extraction: Opium samples are extracted with a solution of methanol/water (50/50, v/v).
-
Dilution: The extract is then diluted with the initial mobile phase for analysis.
2. Chromatographic Conditions:
-
Instrument: A UHPLC system coupled with a tandem mass spectrometer.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an appropriate buffer and acetonitrile.
-
Flow Rate: Optimized for the UHPLC column dimensions.
-
Injection Volume: Typically in the low microliter range.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
4. Validation Parameters:
-
The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), sensitivity (Limit of Detection - LOD, and Limit of Quantitation - LOQ), and specificity according to established guidelines.[1]
GC-MS Method for Trace Alkaloid Quantification (Adapted for this compound)
This protocol is a generalized procedure for the analysis of opium alkaloids and can be adapted for this compound.
1. Sample Preparation:
-
Extraction: Similar to the UHPLC-MS/MS method, samples are extracted using an organic solvent.
-
Derivatization: The extracted alkaloids are derivatized to increase their volatility for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 60-90°C).
2. Chromatographic Conditions:
-
Instrument: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is employed to separate the alkaloids.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound for enhanced sensitivity and specificity.
Mandatory Visualization
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates the logical workflow for the cross-validation of two different analytical methods for this compound quantification. This process ensures that both methods provide comparable and reliable results.
This compound Biosynthesis Context
While a specific signaling pathway for this compound is not extensively documented, its biosynthesis is part of the complex network of alkaloid synthesis in Papaver somniferum. The following diagram provides a simplified overview of the general biosynthetic pathway of benzylisoquinoline alkaloids, the class to which this compound belongs.
References
Porphyroxine vs. Other Minor Opium Alkaloids: A Comparative Guide for Forensic Analysis
For Researchers, Scientists, and Drug Development Professionals
The chemical fingerprinting of opium and its illicit derivatives, such as heroin, is a cornerstone of forensic science, providing critical intelligence on trafficking routes and manufacturing processes. While major alkaloids like morphine and codeine are abundant, their utility in distinguishing geographical origin can be limited. Consequently, forensic research has increasingly focused on minor and trace alkaloids, whose relative abundances can create a unique signature for a given opium sample. This guide provides a comparative analysis of porphyroxine against other significant minor opium alkaloids as forensic markers, supported by experimental data and detailed analytical protocols.
Comparative Analysis of Minor Opium Alkaloids as Forensic Markers
The utility of a minor alkaloid as a forensic marker is determined by its specificity to the raw material, its stability during the heroin manufacturing process, and its detectability in the final product. This compound, along with other alkaloids such as noscapine, thebaine, and papaverine, has emerged as a key indicator for the geographical sourcing of opium.
Recent studies have demonstrated that the relative concentration of this compound can vary significantly depending on the poppy's region of origin.[1][2] This variation, when analyzed in conjunction with other minor alkaloids, provides a powerful tool for forensic chemists. For instance, the average abundance of this compound and its acetylated products in illicit heroin has been observed in the descending order of Southwest Asia (SWA) > Southeast Asia (SEA), South America (SA) > Mexico (MEX).[1][2]
The following table summarizes the quantitative data on the relative abundance of key minor opium alkaloids, including this compound, which are instrumental in the geographic classification of opium and heroin samples.
| Alkaloid | Relative Abundance Ranking by Region (Opium/Heroin) | Typical Analytical Technique(s) | Key Forensic Significance |
| This compound | SWA > SEA, SA > MEX[1][2] | UHPLC-MS/MS[1][2] | Strong indicator of geographical origin. Its acetylated byproducts are also significant markers in heroin.[1][2] |
| Noscapine | Present in Afghan and Thai opium poppy.[3] Can be a major component in some subspecies.[3] | GC-MS, HPLC, UPLC-Q-TOF[4][5][6] | Important for opium profiling and can indicate specific geographical origins.[6][7] |
| Thebaine | Low concentrations are characteristic of Indian opium.[3] | GC-MS, HPLC | Its ratio to other alkaloids can provide information about the origin.[7] |
| Papaverine | Low concentration is a distinctive feature of samples from Afghanistan and India.[3] | GC-MS, HPLC | Useful in conjunction with other alkaloids for origin determination. |
| Cryptopine | Relatively high concentrations have been proposed as a marker for Indian opium.[3] | HPLC, Capillary Electrophoresis | Can help in the specific identification of opium from the Indian subcontinent. |
Experimental Protocols
Accurate quantification of minor opium alkaloids is critical for effective forensic analysis. Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a preferred method due to its high sensitivity and selectivity.[1][2]
UHPLC-MS/MS Method for the Quantification of this compound and Other Minor Alkaloids
This protocol is a synthesized representation of methodologies described in forensic literature.[1][2]
1. Sample Preparation (Opium)
-
Weigh 10 mg of the homogenized opium sample into a 15 mL centrifuge tube.
-
Add 10 mL of a methanol/water (50/50, v/v) solution.
-
Vortex for 30 seconds and sonicate for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Dilute the supernatant 100-fold with the methanol/water solution.
-
Filter the diluted solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
2. Instrumentation and Conditions
-
UHPLC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific transitions for each alkaloid must be optimized. For this compound, the transition m/z 428.2 → 220.1 is typically monitored.
3. Quantification
-
Prepare a series of calibration standards of the target alkaloids in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of each analyte.
-
Quantify the alkaloids in the samples by interpolating their peak areas on the respective calibration curves. The limit of quantitation (LOQ) for this compound is typically around 2.5 ng/mL.[1][2]
Visualizing the Forensic Workflow
The following diagram illustrates the typical workflow for the forensic analysis of minor opium alkaloids, from sample reception to the final report on the probable origin.
Caption: Workflow for forensic analysis of minor opium alkaloids.
This guide underscores the significance of this compound and other minor opium alkaloids in the forensic characterization of opium and heroin. The provided data and protocols offer a framework for researchers and scientists to develop and validate their own analytical methods for the crucial task of tracing the origins of illicit drugs. The continued investigation into these chemical signatures will undoubtedly enhance the capabilities of law enforcement and intelligence agencies worldwide.
References
- 1. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Classification of Opium by UPLC-Q-TOF Analysis of Principal and Minor Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. art.torvergata.it [art.torvergata.it]
A Guide to Inter-Laboratory Comparison of Porphyroxine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and conducting an inter-laboratory comparison for the analysis of Porphyroxine. While specific proficiency testing data for this compound is not publicly available, this document outlines the established methodologies for its quantification, presents a model for how an inter-laboratory comparison would be structured and evaluated, and details the necessary experimental protocols.
Introduction to this compound Analysis and Inter-Laboratory Comparisons
This compound is a trace alkaloid found in opium, which has significance in the geographical classification of opium and heroin samples.[1] Accurate and precise quantification is crucial for forensic and research applications. The most common advanced analytical technique for this purpose is Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), valued for its high sensitivity and selectivity.[1][2]
An inter-laboratory comparison, also known as a proficiency test (PT) or round-robin test, is a critical component of a laboratory's quality assurance program.[3][4] It involves multiple laboratories analyzing the same homogenous sample to assess and compare their analytical performance.[3][5] Such studies are essential for validating methods, evaluating laboratory bias, and ensuring the reliability and comparability of data across different sites.[3] While proficiency testing programs are established for many common drugs and toxins, a dedicated program for this compound is not widely documented.[6][7]
Hypothetical Inter-Laboratory Comparison Data
To illustrate how results from a proficiency test are presented and evaluated, the following table summarizes hypothetical data from a simulated inter-laboratory study on a sample containing this compound. In a real study, a provider would distribute a homogenous sample, and each laboratory would report its measured concentration. The provider would then calculate a consensus value and a performance score for each participant.
Performance Evaluation: A common metric used is the Z-score, which quantifies how far a laboratory's result is from the consensus mean.[3][8]
-
Z-score Formula : z = (x - X) / σ
-
x = Laboratory's reported value
-
X = Assigned value (consensus mean of all participants)
-
σ = Target standard deviation for proficiency
-
-
Interpretation of Z-scores :
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance (warning signal)
-
|z| ≥ 3: Unsatisfactory performance (action signal)
-
Table 1: Hypothetical Results of an Inter-Laboratory Comparison for this compound
| Participant Laboratory | Reported Concentration (ng/mL) | Z-score | Performance Evaluation | Analytical Method |
| Lab A | 51.2 | 0.47 | Satisfactory | UHPLC-MS/MS |
| Lab B | 48.5 | -0.85 | Satisfactory | UHPLC-MS/MS |
| Lab C | 55.8 | 2.59 | Questionable | LC-MS/MS |
| Lab D | 49.1 | -0.59 | Satisfactory | UHPLC-MS/MS |
| Lab E | 42.3 | -3.58 | Unsatisfactory | HPLC-UV |
| Lab F | 50.5 | 0.13 | Satisfactory | UHPLC-MS/MS |
| Assigned Value (Mean) | 50.2 ng/mL | |||
| Standard Deviation | 2.2 ng/mL |
Note: This data is for illustrative purposes only.
Experimental Protocols
A validated analytical method is the foundation of any reliable quantitative analysis. The following protocol is based on established UHPLC-MS/MS methods for this compound quantification in opium-related matrices.[1][2]
Protocol: Quantification of this compound using UHPLC-MS/MS
1. Scope: This method details the quantitative analysis of this compound in a prepared sample matrix (e.g., dissolved opium extract).
2. Reagents and Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., deuterated analogue)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Ammonium Formate
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a solution of Methanol/Water (50/50, v/v).[1]
-
Vortex and sonicate to ensure complete dissolution.
-
Perform a "dilute-and-shoot" approach: Dilute the sample extract with the initial mobile phase to a concentration within the calibration range.
-
Add the internal standard to all calibrators, quality controls, and samples.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
4. Instrumentation (UHPLC-MS/MS):
-
UHPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would run from 5-10% B to 95% B over several minutes to ensure separation from other alkaloids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and the Internal Standard. For example:
-
This compound: (Precursor Ion) → (Product Ion 1 - Quantifier), (Precursor Ion) → (Product Ion 2 - Qualifier)
-
Internal Standard: (Precursor Ion) → (Product Ion)
-
-
Instrument Parameters: Optimize gas temperatures, gas flows, and collision energies to achieve maximum signal intensity.
-
5. Method Validation Parameters: A full method validation should be performed according to international guidelines and must include the following checks:[9][10]
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components.[11]
-
Linearity: Demonstrated by analyzing a series of standards over a defined concentration range. A correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy & Precision: Assessed by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15%, and the coefficient of variation (CV) for precision should be ≤15%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. A typical LOQ for this compound by UHPLC-MS/MS is around 2.5 ng/mL.[1][2]
-
Recovery: The extraction efficiency of the method.
-
Stability: Stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes in analytical chemistry and pharmacology. The following diagrams were created using the DOT language to illustrate key workflows and relationships relevant to this compound analysis.
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of an inter-laboratory proficiency test.
References
- 1. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is an inter laboratory comparison ? [compalab.org]
- 4. fao.org [fao.org]
- 5. Interlaboratory Comparisons | NIST [nist.gov]
- 6. Proficiency testing in forensic toxicology: a feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standard Practices for Proficiency Testing for Forensic Toxicology Laboratories and Breath Alcohol Programs | American Academy of Forensic Sciences [aafs.org]
- 8. benchmark-intl.com [benchmark-intl.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. wjarr.com [wjarr.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Assessing the Specificity of Porphyroxine-Acetylated Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Porphyroxine-acetylated products, primarily focusing on their application in forensic chemistry. While the biological activity of this compound is not extensively studied, its acetylated derivatives serve as crucial chemical markers. This document outlines the established analytical methods, compares potential acetylation chemistries, and provides detailed experimental protocols to aid researchers in this niche area.
Introduction to this compound and its Acetylation
This compound is a trace alkaloid found in opium, the dried latex from the opium poppy (Papaver somniferum)[1]. In the context of illicit heroin production, this compound undergoes acetylation along with morphine. The resulting acetylated products of this compound are highly specific and serve as signature markers to determine the geographical origin of heroin samples[1][2]. The two primary acetylated derivatives identified in forensic analysis are:
-
N-acetyl-O¹⁴-desmethyl-epi-porphyroxine (Compound B) [1]
-
N,O⁸-diacetyl-O¹⁴-desmethyl-epi-porphyroxine (Compound C) [1]
The specificity of these products lies in their unique formation during the heroin manufacturing process, which makes them reliable indicators for forensic profiling.
Comparative Analysis of Acetylation Methods
The acetylation of this compound in the clandestine synthesis of heroin typically occurs through the use of acetic anhydride . While this is the de facto method in this context, for research and analytical purposes, a comparison with alternative acetylation methods is valuable to understand the potential for variations in specificity and yield.
Table 1: Comparison of Acetylating Agents for this compound
| Acetylating Agent | Description | Potential Specificity | Known Byproducts/Limitations |
| Acetic Anhydride | The standard reagent used in illicit heroin production. It is a strong and readily available acetylating agent. | High for the formation of Compounds B and C under typical heroin synthesis conditions. | Can lead to the formation of di- or poly-acetylated products if not controlled. Acetic acid is a common byproduct.[3][4] |
| Acetyl Chloride | A more reactive acetylating agent than acetic anhydride. | Potentially less specific due to its high reactivity, which may lead to a wider range of acetylated byproducts. | Highly sensitive to moisture and generates corrosive HCl gas. |
| Propionic Anhydride | An alternative acylating agent. | Would produce propionylated derivatives, not the target acetylated compounds for forensic analysis. May have different reaction kinetics and selectivity. | The stability of the resulting propionylated products may differ. |
| Acetic Acid with Catalyst | Acetic acid can be used as an acetylating agent in the presence of a catalyst. | Generally less reactive than acetic anhydride, potentially offering higher selectivity under optimized conditions. | Requires a catalyst and often higher temperatures, which could lead to degradation of the alkaloids. |
Experimental Data and Performance
The "performance" of this compound-acetylated products is primarily assessed by their utility in forensic analysis, specifically their consistent presence in heroin samples from different geographical regions. The abundance of these compounds is typically determined using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[1][2].
Table 2: Relative Abundance of this compound-Acetylated Products in Illicit Heroin Samples
| Geographical Origin | Prevalence of Compound B and C | Average Relative Abundance |
| Southwest Asia (SWA) | High | SWA > South America > Southeast Asia > Mexico[1] |
| South America (SA) | Moderate to High | |
| Southeast Asia (SEA) | Moderate | |
| Mexico (MEX) | Low to non-existent |
Data is qualitative and based on forensic sample analysis trends.[1]
Experimental Protocols
Synthesis of this compound-Acetylated Standards (Illustrative)
Objective: To acetylate this compound to produce N-acetyl-O¹⁴-desmethyl-epi-porphyroxine and N,O⁸-diacetyl-O¹⁴-desmethyl-epi-porphyroxine for use as analytical standards.
Materials:
-
Isolated this compound
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve a known quantity of this compound in pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess acetic anhydride by the slow addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with a mild acid (e.g., 1M HCl), water, and saturated sodium bicarbonate solution to remove pyridine and acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting acetylated products using column chromatography on silica gel.
-
Characterize the purified products using techniques such as NMR and Mass Spectrometry to confirm their identity as N-acetyl-O¹⁴-desmethyl-epi-porphyroxine and N,O⁸-diacetyl-O¹⁴-desmethyl-epi-porphyroxine.
UHPLC-MS/MS Analysis of this compound and its Acetylated Products
Objective: To quantify this compound and its acetylated derivatives in a sample matrix.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, N-acetyl-O¹⁴-desmethyl-epi-porphyroxine, and N,O⁸-diacetyl-O¹⁴-desmethyl-epi-porphyroxine would need to be determined by infusing pure standards.
Sample Preparation:
-
Extract the alkaloids from the sample matrix (e.g., opium or a seized powder) using a suitable solvent such as a methanol/water mixture[1].
-
Centrifuge the extract to remove solid particles.
-
Dilute the supernatant to an appropriate concentration for UHPLC-MS/MS analysis.
Validation:
The method should be validated for linearity, accuracy, precision, recovery, and limits of detection (LOD) and quantitation (LOQ) according to standard analytical guidelines[1][2].
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound-acetylated products.
Caption: Logical flow from this compound to its use as a forensic marker.
Conclusion
The specificity of this compound-acetylated products is paramount in their role as chemical markers for forensic intelligence. The established method of analysis using UHPLC-MS/MS provides high sensitivity and selectivity for the detection of N-acetyl-O¹⁴-desmethyl-epi-porphyroxine and N,O⁸-diacetyl-O¹⁴-desmethyl-epi-porphyroxine. While alternative acetylating agents exist, their use would likely result in different derivatives, thus deviating from the established forensic signatures. For researchers aiming to synthesize these specific compounds as analytical standards, careful control of the acetylation reaction and rigorous purification and characterization are essential. The lack of information on the biological activity of this compound and its derivatives presents an open area for future research, which could expand the relevance of these compounds beyond forensic science.
References
Porphyroxine Levels in Heroin: A Comparative Guide to Processing Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the correlation between porphyroxine levels and different heroin processing methods. This compound, a minor alkaloid present in opium, and its acetylated derivatives have been identified as significant chemical markers that can help determine the geographical origin of illicit heroin. The concentration of these specific byproducts is intrinsically linked to the particular chemical processes employed during the conversion of raw opium to morphine and subsequently to heroin. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the logical relationships in heroin processing that influence the final alkaloid profile.
The Significance of this compound and its Derivatives
This compound itself is a trace component of the opium poppy (Papaver somniferum). However, during the illicit manufacture of heroin, this compound can undergo chemical transformations, leading to the formation of specific acetylated byproducts. Two such significant byproducts found in the acidic and neutral extracts of illicit heroin are N-acetyl-O14-desmethyl-epi-porphyroxine and N,O8-diacetyl-O14-desmethyl-epi-porphyroxine [1][2].
The prevalence of these compounds in seized heroin samples has been shown to follow a consistent geographical pattern, with the highest abundance found in heroin originating from Southwest Asia, followed by South America, Southeast Asia, and finally Mexico[1][2]. This variation strongly suggests that the processing methods commonly used in these different regions have a direct impact on the final concentration of these this compound-related impurities.
Comparison of this compound Levels by Geographical Origin
The following table summarizes the relative abundance of this compound and its acetylated byproducts in opium and heroin from the major production regions. This data is based on the analysis of numerous authentic opium and heroin samples.
| Geographical Origin | Relative this compound Concentration in Opium (compared to morphine) | Relative Abundance of Acetylated this compound Byproducts in Heroin |
| Southwest Asia (SWA) | High (in the range of 1x10⁻⁴ to 1x10⁻²)[1][2] | Highest[1][2] |
| South America (SA) | Moderate[1][2] | High[1][2] |
| Southeast Asia (SEA) | Moderate[1][2] | Moderate[1][2] |
| Mexico (MEX) | Low[1][2] | Lowest[1][2] |
Heroin Processing Methods and their Influence on this compound Levels
The illicit production of heroin is a multi-step process that can be broadly divided into two main stages: the extraction of morphine from opium and the subsequent acetylation of morphine to heroin. Variations in the chemical reagents, reaction conditions, and purification techniques at each stage can significantly affect the final impurity profile, including the levels of this compound derivatives.
Morphine Extraction
The initial step in heroin production is the extraction of morphine from raw opium gum. A common method, particularly in regions like Southwest Asia, is the "lime method" or "Thiboumery and Mohr method"[3]. This process involves:
-
Dissolving raw opium in hot water.
-
Adding calcium hydroxide (lime) to precipitate non-morphine alkaloids and impurities.
-
Filtering the solution to isolate the morphine-containing liquid.
-
Precipitating morphine base by adding ammonium chloride[3].
The efficiency and purity of this extraction can influence the carry-over of minor alkaloids like this compound into the subsequent acetylation step. The relatively crude and less controlled nature of clandestine laboratories in some regions may lead to a higher concentration of these minor alkaloids in the morphine base.
Acetylation of Morphine
The conversion of morphine to diacetylmorphine (heroin) is achieved through acetylation. The most common reagent used for this purpose is acetic anhydride[4]. The reaction is typically heated to facilitate the conversion.
Traditional Acetic Anhydride Method: This method involves heating morphine base with an excess of acetic anhydride[3][4]. The temperature and duration of heating can vary, which can impact the formation of byproducts. The higher temperatures and potentially less controlled conditions typical of Southwest Asian production may contribute to the degradation of some alkaloids and the formation of specific acetylated impurities, including those derived from this compound.
"Cold Synthesis" Method: An alternative, less common method involves the use of trifluoroacetic anhydride (TFAA) and acetic acid at room temperature[5]. This "cold synthesis" produces a much cleaner heroin with a different impurity profile, including significantly lower levels of traditional byproducts[5]. While specific data on the effect of this method on this compound derivatives is limited, the overall cleaner product suggests that the formation of these byproducts would be reduced compared to the high-temperature acetic anhydride method.
The following diagram illustrates the general workflow of heroin production and highlights the stages where variations can influence the final this compound derivative levels.
Experimental Protocols
Quantification of this compound in Opium Samples
A validated method for the simultaneous quantification of this compound and other major opium alkaloids has been developed using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS)[1][2].
Sample Preparation:
-
Weigh approximately 10 mg of homogenized opium sample.
-
Add an internal standard solution.
-
Extract with a 50/50 methanol/water solution by vortexing and sonication.
-
Centrifuge the sample to pelletize solid material.
-
Dilute the supernatant with the mobile phase for analysis[1].
UHPLC-MS/MS Parameters:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for the specific transitions of this compound and other target alkaloids.
-
Limit of Quantitation (LOQ): The reported LOQ for this compound is 2.5 ng/mL[1][2].
Analysis of this compound Derivatives in Heroin Samples
The analysis of the acetylated byproducts of this compound in illicit heroin samples typically involves a similar UHPLC-MS/MS approach, often as part of a broader heroin signature program that profiles a range of acidic and neutral impurities[2].
Sample Preparation:
-
Dissolve a known amount of the heroin sample in a suitable solvent.
-
Perform liquid-liquid extraction to separate acidic, basic, and neutral compounds. The this compound derivatives are typically found in the acidic and neutral fractions.
-
The extracted fractions are then concentrated and reconstituted in the mobile phase for analysis.
The following diagram illustrates the analytical workflow for identifying and quantifying this compound and its derivatives.
Conclusion
The presence and concentration of this compound and its acetylated derivatives serve as robust chemical signatures for tracing the geographical origin of illicit heroin. The higher abundance of these byproducts in heroin from Southwest Asia is strongly indicative of the specific processing methods employed in that region, likely involving less refined morphine extraction and high-temperature acetylation with acetic anhydride. In contrast, more controlled or alternative synthesis methods, such as "cold synthesis," are expected to yield heroin with significantly lower levels of these impurities. Further research focusing on controlled laboratory synthesis of heroin under varying conditions would provide a more definitive quantitative correlation between specific processing parameters and the resulting this compound derivative profile. This would further enhance the utility of these markers in forensic science and drug trafficking investigations.
References
- 1. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. unodc.org [unodc.org]
- 4. Transforming Opium Poppies Into Heroin | FRONTLINE | PBS [pbs.org]
- 5. researchgate.net [researchgate.net]
Statistical Validation of Porphyroxine Data for Enhanced Opium Origin Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of the geographical origin of illicit opium and heroin is a critical task for law enforcement and intelligence agencies worldwide. Porphyroxine, a trace alkaloid present in opium, and its acetylated derivatives in heroin, have emerged as significant chemical markers for this purpose. The relative abundance of these compounds can vary depending on the poppy's growing region, providing a "chemical fingerprint" for origin profiling. However, the raw analytical data requires robust statistical validation to ensure accurate and defensible geographic attribution.
This guide provides a comparative overview of the statistical methods used to validate this compound data in origin profiling, supported by experimental protocols and data presentation, to aid researchers in this field.
Analytical Methods for this compound Quantification
The accurate quantification of this compound is the foundational step for any meaningful statistical analysis. High-performance liquid chromatography coupled with mass spectrometry is the current gold standard for this purpose.
| Analytical Method | Key Validation Parameters | Typical Performance Metrics |
| UHPLC-MS/MS | Linearity, Accuracy, Recovery, Precision, Limit of Quantitation (LOQ) | Linearity: R² > 0.99Accuracy: 85-115%Recovery: 80-120%Precision (RSD): < 15%LOQ: ~2.5 ng/mL[1][2] |
| UPLC-Q-TOF | High Selectivity and Sensitivity | Enables the analysis of a wide range of principal and minor alkaloids, including this compound.[3][4] |
Experimental Protocol: UHPLC-MS/MS for this compound Quantification
This protocol outlines a typical method for the extraction and quantification of this compound in opium samples.
1. Sample Preparation:
-
An aliquot of the opium sample is accurately weighed.
-
Extraction is performed using a methanol/water (50/50) solution.[1]
-
The sample is vortexed and centrifuged to separate the supernatant.
-
The supernatant is diluted and filtered prior to injection into the UHPLC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both with a small percentage of formic acid to improve peak shape.
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and other target alkaloids.
4. Method Validation:
-
Linearity: A calibration curve is generated using a series of known concentration standards.
-
Accuracy and Precision: Determined by analyzing quality control samples at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: Assessed by spiking a blank matrix with a known amount of this compound and comparing the measured concentration to the expected concentration.
-
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be reliably quantified with acceptable accuracy and precision.[1][2]
Statistical Validation of this compound Data for Origin Profiling
Once reliable quantitative data for this compound and other alkaloids are obtained, statistical models are employed to classify samples based on their geographical origin. The validation of these models is crucial to ensure their predictive power and robustness.
Chemometric Approaches for Classification
Chemometrics utilizes multivariate statistical methods to extract meaningful information from chemical data. For origin profiling, discriminant analysis techniques are commonly used.
| Statistical Model | Description | Validation Method |
| Partial Least Squares Discriminant Analysis (PLS-DA) | A supervised classification method that aims to find the relationship between the chemical data (X-variables, e.g., alkaloid concentrations) and the class membership (Y-variable, e.g., geographical origin). It is particularly useful when dealing with a large number of correlated variables.[3][4] | Cross-Validation: A portion of the data is left out during model training and is then used to test the predictive ability of the model. This is repeated until all data has been used for testing.[5]Permutation Testing: The class labels are randomly permuted multiple times to assess the significance of the model's performance and to check for overfitting. |
| Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) | An extension of PLS-DA that separates the variation in the data that is correlated to the class membership from the variation that is orthogonal (uncorrelated). This can lead to more interpretable models. | Similar to PLS-DA, with a focus on ensuring that the predictive components are genuinely related to the class distinction. |
Key Statistical Validation Parameters
-
Classification Accuracy: The percentage of samples correctly classified by the model.
-
Sensitivity (True Positive Rate): The ability of the model to correctly identify samples from a specific origin.
-
Specificity (True Negative Rate): The ability of the model to correctly reject samples that are not from a specific origin.
-
Predictive Value: The confidence in the classification of an unknown sample. A predictive value of 85% or higher is often considered robust.[6]
Logical Relationship in Data Analysis and Validation
The process of statistical validation is a logical progression from data acquisition to model building and testing.
References
- 1. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classification of Opium by UPLC-Q-TOF Analysis of Principal and Minor Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Help Online - Tutorials - Discriminant Analysis [originlab.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Porphyroxine Content in Opium Poppy: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of porphyroxine content across different geographical sources of opium poppy (Papaver somniferum). Due to a lack of publicly available data directly comparing this compound content in specific named poppy varieties, this guide presents a regional comparison based on existing research. Additionally, a comparative analysis of other major alkaloids in named poppy cultivars is included to illustrate the chemical diversity within the species.
This compound is a trace alkaloid found in opium, the dried latex of the opium poppy. While not as abundant as morphine or codeine, its presence and relative concentration are significant for the chemical profiling of opium and its derivatives, aiding in the determination of geographical origin.[1][2] This guide synthesizes available data on this compound levels and outlines the methodologies for its quantification.
Regional Comparison of this compound Abundance
A study utilizing ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has determined the relative abundance of this compound in opium samples from major poppy-growing regions. The findings indicate a distinct geographical variation in this compound content relative to morphine.[1][2]
Table 1: Relative Concentration of this compound to Morphine by Geographical Region
| Geographical Region | Relative Concentration Range (this compound/Morphine) | Average Abundance Order |
| Southwest Asia (SWA) | 1 x 10⁻⁴ - 1 x 10⁻² | 1 |
| Southeast Asia (SEA) | 1 x 10⁻⁴ - 1 x 10⁻² | 2 |
| South America (SA) | 1 x 10⁻⁴ - 1 x 10⁻² | 2 |
| Mexico (MEX) | 1 x 10⁻⁴ - 1 x 10⁻² | 3 |
Data sourced from a study that analyzed 114 authentic opium samples. The average abundance is ranked from highest (1) to lowest (3), with SEA and SA showing similar average abundance.[1][2]
Comparative Alkaloid Content in Different Poppy Varieties
While specific data on this compound content in various poppy cultivars is not available in the reviewed literature, extensive research has been conducted on the concentrations of other major alkaloids. These studies demonstrate significant variation in alkaloid profiles among different varieties, suggesting that this compound content is also likely to vary.
Table 2: Major Alkaloid Content in Selected Papaver somniferum Varieties
| Variety | Morphine (%) | Codeine (%) | Thebaine (%) | Oripavine (%) | Noscapine (%) | Papaverine (%) |
| Turkish Varieties (Range) | 0.46 - 1.84 | 0.08 - 0.30 | 0.031 - 0.093 | 0.009 - 0.057 | 0.017 - 0.094 | 0.002 - 0.047 |
| Ofis-1 | High | - | - | - | - | - |
| TMO-1 | - | - | - | - | - | - |
| TMO-3 | - | - | - | - | - | - |
| Industrial Varieties | ||||||
| Meara (small/medium capsules) | ~2.28 | - | - | - | - | - |
| Morgana (large capsules) | - | ~0.21 | ~0.15 | - | - | - |
| Ornamental Varieties (mg/100g) | ||||||
| 'Queen's Poppy' | 676 | - | - | - | - | - |
| 'Lauren's Grape' | 627 | - | - | - | - | - |
| 'Hungarian Blue Breadseed Poppy' | 152 | - | - | - | - | - |
Data compiled from multiple sources.[3][4][5] Note that the units and experimental conditions may vary between studies, and this table is for illustrative purposes of cultivar-dependent variation.
Experimental Protocols
The quantification of this compound in opium samples is a critical process for forensic and research purposes. The following is a detailed methodology based on a validated UHPLC-MS/MS method.[1][2]
Sample Preparation: Extraction of Alkaloids from Opium
-
Objective: To extract this compound and other primary alkaloids from raw opium.
-
Procedure:
-
Weigh a precise amount of the opium sample.
-
Add a solution of methanol/water (50/50, v/v).
-
Sonication and vortexing to ensure thorough extraction.
-
Centrifugation to separate the solid material from the liquid extract.
-
The supernatant containing the alkaloids is collected for analysis.
-
Analytical Method: UHPLC-MS/MS Quantification
-
Objective: To separate, identify, and quantify this compound in the extract.
-
Instrumentation: An ultra-high performance liquid chromatograph coupled with a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phases, typically involving an aqueous component with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the best separation.
-
Injection Volume: A small, precise volume of the extract.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
-
Validation: The method should be validated for linearity, accuracy, precision, and recovery. The limit of quantitation (LOQ) for this compound has been reported to be as low as 2.5 ng/mL.[1][2]
Visualizing the Workflow and Biosynthetic Context
To better illustrate the processes involved, the following diagrams are provided.
Caption: Experimental workflow for the quantification of this compound in opium samples.
Caption: Simplified overview of benzylisoquinoline alkaloid biosynthesis in Papaver somniferum.
References
- 1. researchgate.net [researchgate.net]
- 2. UHPLC-MS/MS quantitation of this compound in opium and application of this compound-acetylated products as signature markers for heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloid Accumulation and Distribution within the Capsules of Two Opium Poppy (Papaver somniferum L.) Varieties [mdpi.com]
- 4. International Journal of Agriculture Environment and Food Sciences » Submission » The alkaloid content of poppy (Papaver somniferum L.) varieties in Turkey by their correlation and path coefficient relationships [dergipark.org.tr]
- 5. kirj.ee [kirj.ee]
Evaluating the Robustness of Porphyroxine as a Stable Biomarker: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a stable and reliable biomarker is paramount for accurate clinical and forensic analysis. This guide provides a comprehensive evaluation of Porphyroxine's robustness as a stable biomarker, particularly in the context of opioid analysis. It compares this compound with other relevant opium alkaloids and presents a framework for its stability assessment based on established methodologies.
This compound is a minor alkaloid found in opium, the dried latex from the opium poppy (Papaver somniferum).[1][2] While not as abundant as morphine or codeine, its presence and transformation products, such as its acetylated derivatives, can serve as chemical signatures to trace the geographic origin of opium and illicit heroin.[2] This unique characteristic has prompted interest in its potential as a specific biomarker for opium exposure. However, for a biomarker to be reliable, its stability under various storage and handling conditions is a critical factor that must be thoroughly understood.
This guide outlines a comparative framework for evaluating this compound's stability against major opium alkaloids, details a comprehensive experimental protocol for forced degradation studies, and provides visualizations to illustrate key pathways and workflows.
Comparison with Alternative Opioid Biomarkers
The primary psychoactive and most abundant alkaloid in opium is morphine, which, along with codeine, thebaine, noscapine, and papaverine, constitutes the major alkaloid profile. When evaluating this compound as a biomarker, it is essential to compare its stability characteristics with these well-established analytes.
Table 1: Comparative Profile of this compound and Major Opium Alkaloids
| Biomarker | Typical Concentration in Opium | Primary Use as a Biomarker | Known Stability Concerns |
| This compound | Trace | Geographic origin of opium and heroin | Limited data available; known to form acetylated derivatives during heroin synthesis. |
| Morphine | 4% - 21% | Opioid exposure, pain management monitoring | Susceptible to oxidation and glucuronidation. |
| Codeine | 0.7% - 3% | Opioid exposure, cough suppressant monitoring | Generally more stable than morphine. |
| Thebaine | 0.2% - 1% | Precursor for semi-synthetic opioids | Can undergo rearrangement and degradation. |
| Noscapine | 2% - 8% | Potential therapeutic agent, opium exposure marker | Relatively stable under normal conditions. |
| Papaverine | 0.5% - 1.5% | Vasodilator, opium exposure marker | Generally stable. |
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of this compound, a forced degradation study is essential. This involves subjecting the molecule to a range of stress conditions to identify potential degradation products and determine its degradation kinetics.
Forced Degradation Study Protocol
Objective: To assess the stability of this compound in comparison to other opium alkaloids under various stress conditions and to identify its degradation products.
Materials:
-
This compound reference standard
-
Reference standards for morphine, codeine, thebaine, noscapine, and papaverine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Ammonium acetate
-
Deionized water
-
Biological matrices (human plasma, urine)
-
Photostability chamber
-
High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector (LC-MS/MS)
Methodology:
-
Preparation of Stock Solutions: Prepare individual stock solutions of this compound and each of the other alkaloids in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 1N HCl. Incubate at 60°C for 2, 4, 8, 12, and 24 hours. Neutralize the samples with 1N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of each stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 2, 4, 8, 12, and 24 hours. Neutralize the samples with 1N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of each stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, 12, and 24 hours.
-
Thermal Degradation: Place the solid reference standards in a hot air oven at 105°C for 24, 48, and 72 hours. Also, subject the stock solutions to 60°C for the same time intervals.
-
Photolytic Degradation: Expose the stock solutions to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Biological Matrix Stability:
-
Spike this compound and the other alkaloids into human plasma and urine samples at a final concentration of 1 µg/mL.
-
Store aliquots at room temperature (25°C), refrigerated (4°C), and frozen (-20°C and -80°C) for 0, 24, 48, and 72 hours, and for 1, 2, and 4 weeks.
-
Perform three freeze-thaw cycles for a subset of samples.
-
-
Sample Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating LC-MS/MS method.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution suitable for separating the parent alkaloids and their degradation products.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions: Use electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for the parent alkaloids and full scan mode to identify unknown degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each analyte under each stress condition.
-
Determine the degradation kinetics (e.g., half-life) where applicable.
-
Identify and tentatively characterize the structure of major degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Compare the stability of this compound with that of the other opium alkaloids.
-
Data Presentation
The following tables summarize the expected hypothetical outcomes of the forced degradation study, providing a clear comparison of the stability of this compound with other major opium alkaloids.
Table 2: Hypothetical Percentage Degradation of Opium Alkaloids under Forced Degradation Conditions (24 hours)
| Condition | This compound | Morphine | Codeine | Thebaine | Noscapine | Papaverine |
| 1N HCl, 60°C | 25% | 15% | 10% | 40% | 5% | 5% |
| 1N NaOH, 60°C | 40% | 30% | 20% | 60% | 15% | 10% |
| 3% H₂O₂, RT | 50% | 60% | 30% | 70% | 20% | 15% |
| Thermal (105°C, solid) | 15% | 10% | 5% | 25% | 2% | 2% |
| Photolytic | 35% | 20% | 15% | 45% | 10% | 8% |
Table 3: Hypothetical Stability of this compound in Biological Matrices (% Recovery after 4 weeks)
| Storage Condition | Plasma | Urine |
| Room Temperature (25°C) | 60% | 75% |
| Refrigerated (4°C) | 85% | 90% |
| Frozen (-20°C) | 95% | 98% |
| Frozen (-80°C) | >99% | >99% |
| 3 Freeze-Thaw Cycles | 88% | 92% |
Visualizations
Logical Workflow for Forced Degradation Study
Hypothetical Degradation Pathway of this compound
Discussion and Interpretation
Based on the hypothetical data, this compound appears to be susceptible to degradation under oxidative, hydrolytic, and photolytic stress. Its stability is expected to be comparable to or slightly less than that of morphine under several conditions. The formation of various degradation products underscores the importance of a stability-indicating analytical method that can separate the parent drug from its byproducts.
For use as a biomarker in biological samples, proper handling and storage are critical. The hypothetical data suggests that samples for this compound analysis should be protected from light and stored at low temperatures (ideally -20°C or -80°C) to minimize degradation. Repeated freeze-thaw cycles should also be avoided.
Conclusion
While this compound holds promise as a specific biomarker for tracing the origin of opium, its robustness and stability require thorough investigation. The current literature lacks specific stability data for this compound. The experimental framework outlined in this guide provides a robust methodology for a comprehensive stability assessment.
The hypothetical results suggest that this compound's stability is a significant consideration for its use as a reliable biomarker. It is likely to be less stable than some of the other major opium alkaloids, such as codeine and noscapine. Therefore, strict pre-analytical sample handling, including protection from light and storage at low temperatures, would be mandatory to ensure the integrity of analytical results.
Further research is needed to generate empirical data on the degradation kinetics and pathways of this compound. Such studies will be invaluable for validating its use in clinical and forensic settings and for establishing standardized protocols for its analysis. Until then, the use of this compound as a standalone stable biomarker should be approached with caution, and its analysis should ideally be accompanied by the quantification of more stable opium alkaloids.
References
Safety Operating Guide
Proper Disposal of Porphyroxine: A Guide for Laboratory Professionals
Disclaimer: There are no specific, publicly available disposal procedures for porphyroxine. As a trace alkaloid found in opium, it is prudent to handle and dispose of it with the same level of caution as other controlled opium alkaloids, such as morphine and codeine. Researchers, scientists, and drug development professionals must adhere to the regulations set forth by the Drug Enforcement Administration (DEA) for controlled substances and follow the guidance of their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for the proper disposal of this compound waste generated in a laboratory setting, based on general principles for handling controlled substances and pharmaceutical waste.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The primary and most compliant method for the disposal of controlled substances from a DEA-registered laboratory is through a licensed reverse distributor. On-site destruction is legally permissible but not recommended for this compound due to the lack of validated methods to render it "non-retrievable."
Procedure for Disposal via a Reverse Distributor:
-
Waste Collection and Segregation:
-
Collect all this compound waste, including pure substance, contaminated labware (e.g., vials, pipette tips), and solutions, in a designated and clearly labeled waste container.
-
Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's EHS department.
-
-
Container Selection and Labeling:
-
Use a robust, leak-proof container that is compatible with the physical form of the waste (solid or liquid).
-
Label the container clearly with "Hazardous Waste," "this compound," and any other identifiers required by your institution. The label should also include the date of waste accumulation.
-
-
Secure Storage:
-
Store the sealed waste container in a secure, designated area within the laboratory. Access to this area should be restricted to authorized personnel.
-
The storage location should be away from incompatible chemicals and sources of heat or ignition.
-
-
Contacting a Reverse Distributor:
-
Your institution's EHS department will typically have a contract with a DEA-registered reverse distributor. Contact your EHS office to arrange for a pickup.
-
Provide the reverse distributor with an accurate inventory of the this compound waste to be disposed of.
-
-
Record Keeping:
-
Maintain meticulous records of all this compound waste generated and transferred for disposal.
-
A DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed to document the disposal of controlled substances. This form should be signed by two authorized employees.[1]
-
Retain a copy of all disposal records for a minimum of two years, or as required by your institution and local regulations.[2]
-
Regulatory and Compliance Summary
The disposal of controlled substances is strictly regulated. The following table summarizes key regulatory aspects to ensure compliance.
| Regulatory Aspect | Requirement | Reference |
| Primary Disposal Method | Transfer to a DEA-registered reverse distributor. | [2] |
| On-Site Destruction | Permitted if the substance is rendered "non-retrievable." Not recommended for this compound due to lack of validated methods. | [1] |
| Record Keeping | A DEA Form 41 must be completed and maintained for at least two years. | [1][2] |
| Storage | Securely locked, substantially constructed cabinet. | [2] |
| Labeling | Clearly label all waste containers with contents and hazards. | General Laboratory Practice |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound, emphasizing the primary route via a reverse distributor.
By adhering to these procedures and maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste, protecting both laboratory personnel and the environment.
References
Essential Safety and Handling Protocols for Porphyroxine
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling and disposal of Porphyroxine, a monophenolic alkaloid derived from opium.[1] Given the limited availability of specific toxicological data for this compound, a precautionary approach is mandated. The following procedures are based on established best practices for handling potent alkaloids and other hazardous pharmaceutical compounds.
Personal Protective Equipment (PPE)
All personnel handling this compound in any form (solid or in solution) must adhere to the following minimum PPE requirements. These protocols are designed to mitigate risks of exposure through inhalation, dermal contact, and ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves.[2][3] | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach of the outer glove.[2][3] |
| Eye Protection | Chemical splash goggles or a full-face shield.[2][4] | Protects eyes from splashes of solutions or airborne particles of the solid compound. Standard safety glasses are insufficient. |
| Lab Coat/Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs.[3] | Protects skin and personal clothing from contamination. The solid front provides a barrier against splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the solid form of this compound to prevent inhalation of airborne particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Handling and Storage
Strict adherence to the following operational procedures is mandatory to ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Designated Area: Establish a designated area within the laboratory for the exclusive handling of this compound. This area should be clearly marked with appropriate warning signs.
Procedural Guidance
-
Preparation: Before beginning any work, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: When weighing solid this compound, use a balance inside a chemical fume hood. Use anti-static weigh paper to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Keep containers covered as much as possible.
-
Post-Handling: After handling, wipe down all surfaces in the designated area with an appropriate cleaning agent. Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the designated area. Wash hands thoroughly with soap and water.
Storage
-
Container: Store this compound in a clearly labeled, tightly sealed container. The label should include the chemical name, hazard warnings, and date of receipt.
-
Location: Store the container in a secure, well-ventilated, and dry location, away from incompatible materials. Access to the storage area should be restricted to authorized personnel.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local environmental regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns), weigh paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container with a secure lid.[5] |
| Liquid Waste | Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container for organic or alkaloid waste. Do not mix with other waste streams.[5] |
| Sharps Waste | Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[5] |
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, if properly trained and equipped, cover the spill with an absorbent material, and then carefully clean the area. For large spills, contact the institution's environmental health and safety department immediately.
Experimental Protocols
Detailed experimental protocols involving this compound should be developed and reviewed by the principal investigator and the institutional safety officer prior to commencement. These protocols must incorporate the safety measures outlined in this document.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pppmag.com [pppmag.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
